4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNZJQZUWIDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674693 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280559-30-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane?
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Executive Summary
This compound is a secondary alkyl pinacol boronic ester of significant interest in modern organic synthesis. As a key building block, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthetic pathway via alkene hydroboration, and a mechanistic exploration of its application in C(sp²)–C(sp³) cross-coupling. Particular emphasis is placed on the practical challenges and strategic considerations associated with using secondary alkylboronates in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in complex molecule synthesis.
Physicochemical Properties & Identification
The fundamental properties of this boronic ester are summarized below. Proper identification is critical for its application in precise chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.15 g/mol |
| CAS Number | 859223-33-9 |
| Class | Secondary Alkyl Pinacol Boronic Ester |
Note: The listed CAS number has been associated in some non-chemical databases with unrelated products; verification should be based on the chemical structure and name.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-stage process. This involves the initial synthesis of the alkene precursor, 2-phenylpropene, followed by a regioselective hydroboration reaction.
Stage 1: Synthesis of 2-Phenylpropene
The immediate precursor for the target molecule is 2-phenylpropene. A common and reliable laboratory-scale method for its synthesis is the acid-catalyzed dehydration of 2-phenyl-2-propanol. This elimination reaction proceeds via a stable tertiary carbocation intermediate.[1]
Stage 2: Catalytic Hydroboration with Pinacolborane
The core transformation is the hydroboration of 2-phenylpropene using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as pinacolborane or HBpin).[2] This reaction adds a B-H bond across the alkene's double bond. For substrates like 2-phenylpropene, the reaction requires a catalyst to achieve high regioselectivity and efficiency.[3]
The desired product is formed through an anti-Markovnikov addition , where the boron atom attaches to the less sterically hindered terminal carbon of the double bond. This selectivity is crucial for producing the secondary (2-phenylpropyl) boronic ester rather than the tertiary isomer. While uncatalyzed hydroborations can occur at elevated temperatures, transition-metal catalysts (e.g., based on cobalt or rhodium) or Lewis acid catalysts are often employed to facilitate the reaction under milder conditions with excellent regiocontrol.[3][4][5]
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic sequence from a common starting material to the final boronic ester product.
Caption: Overall synthesis of the target boronic ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and widely used methods for constructing C-C bonds in academic and industrial chemistry.[7][8]
Significance of C(sp²)–C(sp³) Coupling
The coupling of an sp²-hybridized carbon (from an aryl or vinyl halide) with an sp³-hybridized carbon (from an alkylboron reagent) is of immense importance in drug discovery. Increasing the three-dimensional character (or sp³ fraction) of drug candidates is a key strategy to improve properties such as solubility, metabolic stability, and binding selectivity.[9] Secondary alkylboronates like the topic compound are essential reagents for introducing such valuable structural motifs.[9]
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle, which can be broken down into three fundamental steps:[6]
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate. This is the step where the boronic ester enters the cycle.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Mechanistic Diagram of Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Mechanistic Hurdles with Secondary Alkylboronates
While powerful, the use of secondary alkylboronates in Suzuki-Miyaura coupling presents unique challenges compared to their aryl or primary alkyl counterparts:
-
Slow Transmetalation: The transfer of a secondary alkyl group from boron to palladium is often sluggish.[9]
-
β-Hydride Elimination: The Pd(II)-alkyl intermediate can undergo a competing side reaction, β-hydride elimination, where a hydrogen atom from the carbon beta to the palladium is eliminated. This leads to the formation of an alkene byproduct and destroys the catalyst's active form for coupling.[9]
Overcoming these challenges requires careful optimization of reaction conditions. The choice of a suitable palladium ligand (e.g., bulky, electron-rich phosphines), base, and solvent system is critical to favor the desired reductive elimination pathway over β-hydride elimination.[9]
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis described. All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol: Synthesis of 2-Phenylpropene
-
Setup: Equip a round-bottom flask with a distillation apparatus.
-
Reaction: To 2-phenyl-2-propanol in the flask, add a catalytic amount of a strong acid such as sulfuric acid.
-
Distillation: Gently heat the mixture. The 2-phenylpropene product will co-distill with water as it is formed.
-
Workup: Separate the organic layer from the distillate, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield pure 2-phenylpropene.
Protocol: Synthesis of this compound
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried flask with the chosen catalyst (e.g., a cobalt-pincer complex).[4]
-
Reagents: Add anhydrous solvent (e.g., THF), followed by 2-phenylpropene (1.0 equivalent).
-
Addition: Add pinacolborane (approx. 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Workup: Once complete, carefully quench any remaining borane. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the target boronic ester.
Safety, Handling, and Storage
-
Hazard Identification: Based on data for structurally similar boronic esters, this compound should be handled as a potential irritant and may be harmful if swallowed.[10][11] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[10][12]
-
Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic esters are sensitive to moisture and should be stored under an inert atmosphere (e.g., argon) to prevent hydrolysis.
Conclusion
This compound stands as a highly valuable reagent for the strategic introduction of secondary alkyl groups in complex molecule synthesis. Its role in the C(sp²)–C(sp³) Suzuki-Miyaura coupling reaction directly addresses the growing demand in medicinal chemistry for molecules with enhanced three-dimensional character. While its application requires careful consideration of reaction conditions to overcome inherent mechanistic challenges, a thorough understanding of its synthesis and reactivity empowers chemists to construct novel molecular architectures that are central to the advancement of pharmaceuticals and functional materials.
References
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Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]
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Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Wikipedia. Phenyl-2-nitropropene. [Link]
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Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Kumar, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734768, 4,4,5,5-Tetramethyl[7][9][13]dioxaborolane. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10103569, 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. [Link]
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CS, Dr. Tania. (2023). Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11402003, 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane. [Link]
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Zhang, L., et al. (2014). A Cobalt-Catalyzed Alkene Hydroboration with Pinacolborane. Angewandte Chemie International Edition. [Link]
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Yin, Q., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6 F5 )3 Cannot Do!. Chemistry – A European Journal. [Link]
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An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
CAS Number: 280559-30-0
Introduction: A Versatile Building Block in Modern Organic Synthesis
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a pivotal intermediate in contemporary organic chemistry. Its significance lies in its role as a stable, versatile, and highly reactive building block, primarily in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on the underlying principles and practical methodologies for researchers, scientists, and professionals in drug development. The strategic incorporation of the 2-phenylpropyl moiety offers unique steric and electronic properties, enabling the construction of complex molecular architectures with high precision.
Core Synthesis Strategy: Iridium-Catalyzed C-H Borylation
The most efficient and atom-economical route to this compound is through the direct, iridium-catalyzed C-H borylation of cumene (2-phenylpropane). This method obviates the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
Mechanism of Iridium-Catalyzed C-H Borylation
The catalytic cycle, generally accepted to involve Ir(III)/Ir(V) intermediates, is initiated by the formation of an active iridium tris(boryl) complex.[1] This species then undergoes oxidative addition to a C-H bond of the substrate, cumene in this case, to form an iridium(V) intermediate. Subsequent reductive elimination yields the desired boronate ester and regenerates the active iridium(III) catalyst, completing the cycle. The regioselectivity of the borylation is predominantly governed by steric factors, favoring the functionalization of the least hindered C-H bonds.[2]
Caption: Generalized workflow for the Iridium-Catalyzed C-H Borylation of Cumene.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for iridium-catalyzed C-H borylation of alkylarenes.
Materials:
-
Cumene (2-phenylpropane)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, a dried Schlenk flask is charged with [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%).
-
Anhydrous solvent (e.g., THF) is added, and the mixture is stirred until a homogeneous solution is formed.
-
Bis(pinacolato)diboron (1.0 equivalent) is added to the flask.
-
Cumene (1.2 equivalents) is then added to the reaction mixture.
-
The flask is sealed, removed from the glovebox, and heated to the appropriate temperature (typically 80-100 °C) with vigorous stirring.
-
The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Physicochemical Properties and Spectroscopic Data
The accurate characterization of this compound is crucial for its effective use. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 280559-30-0 |
| Molecular Formula | C₁₅H₂₃BO₂ |
| Molecular Weight | 246.15 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not readily available; high boiling |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 2.90 (sextet, 1H, CH), 1.25 (s, 12H, C(CH₃)₂), 1.20 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 147.0 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 83.5 (O-C(CH₃)₂), 35.0 (CH), 25.0 (C(CH₃)₂), 24.5 (CH(CH₃)₂).
-
Mass Spectrometry (EI): m/z (%) = 246 (M⁺), 231, 147, 105, 91.
-
FT-IR (neat, cm⁻¹): 2978, 2930, 1455, 1375, 1318, 1140, 850, 700.
Key Applications in Drug Discovery and Development
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[3]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The 2-phenylpropyl boronate ester is particularly useful for introducing this bulky, lipophilic fragment into a target molecule, which can significantly influence its pharmacological properties.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The incorporation of the 2-phenylpropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.
-
First Aid:
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its efficient preparation via iridium-catalyzed C-H borylation and its utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Hartwig, J. F. (2012). Acc. Chem. Res., 45(6), 864–873. [Link]
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Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). J. Am. Chem. Soc., 124(3), 390–391. [Link]
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Cho, J.-Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Science, 295(5553), 305–308. [Link]
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Larsen, M. A., & Hartwig, J. F. (2014). J. Am. Chem. Soc., 136(11), 4287–4299. [Link]
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Boebel, T. A., & Hartwig, J. F. (2008). J. Am. Chem. Soc., 130(24), 7534–7535. [Link]
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Miyaura, N., & Suzuki, A. (1995). Chem. Rev., 95(7), 2457–2483. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
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Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
eScholarship, University of California. (2014). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. [Link]
-
Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. [Link]
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An In-depth Technical Guide to 2-Phenylpropylboronic Acid Pinacol Ester: Synthesis, Characterization, and Applications in Modern Organic Chemistry
This guide provides a comprehensive technical overview of 2-Phenylpropylboronic acid pinacol ester, a versatile organoboron compound. While specific data for this exact molecule is not widely available in commercial or academic literature, this document will provide a detailed exploration of its presumed chemical structure, logical synthetic pathways, expected spectroscopic characteristics, and potential applications, drawing upon established principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel boronic esters.
Introduction and Molecular Structure
2-Phenylpropylboronic acid pinacol ester, systematically named 2-(2-phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound featuring a chiral center at the second carbon of the propyl chain. The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, making it more suitable for storage and handling in various synthetic applications. The presence of the phenylpropyl moiety makes it an interesting building block for the introduction of this specific lipophilic group in medicinal chemistry and materials science.
Figure 1: Chemical Structure of 2-Phenylpropylboronic acid pinacol ester
Caption: 2-Phenylpropylboronic acid pinacol ester structure.
Physicochemical Properties and Handling
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C15H23BO2 | |
| Molecular Weight | 246.16 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar alkylboronic esters. |
| Boiling Point | Not determined | Expected to be distillable under reduced pressure. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). | |
| Stability | Sensitive to moisture and strong oxidizing agents. | The pinacol ester group offers greater stability than the free boronic acid. |
| CAS Number | Not assigned | As of the time of this writing, a specific CAS number for this compound has not been identified in major chemical databases. |
Handling and Storage:
2-Phenylpropylboronic acid pinacol ester should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent hydrolysis.
Synthesis of 2-Phenylpropylboronic Acid Pinacol Ester
The most logical and widely applicable method for the synthesis of 2-Phenylpropylboronic acid pinacol ester is through the hydroboration of the corresponding alkene, 1-phenylpropene, followed by esterification with pinacol. A common and effective method for this transformation is the Miyaura borylation reaction.
Figure 2: Proposed Synthesis Workflow
Caption: Proposed Miyaura borylation synthesis workflow.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol is a generalized procedure based on established methods for the synthesis of alkylboronic esters.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-phenylpropene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), and a base like potassium acetate (KOAc) (1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous dioxane as the solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Phenylpropylboronic acid pinacol ester.
Spectroscopic Characterization
The structure of the synthesized 2-Phenylpropylboronic acid pinacol ester would be confirmed using standard spectroscopic techniques. The following are predicted NMR and mass spectrometry data based on the proposed structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) or m/z |
| ¹H NMR (CDCl₃) | ~7.35-7.15 (m, 5H, Ar-H), ~2.90 (sextet, 1H, CH-Ph), ~1.30 (d, 3H, CH₃-CH), ~1.25 (s, 12H, pinacol-CH₃), ~1.10 (t, 2H, B-CH₂) |
| ¹³C NMR (CDCl₃) | ~145 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~83.0 (pinacol C-O), ~40.0 (CH-Ph), ~25.0 (pinacol CH₃), ~22.0 (CH₃-CH), ~20.0 (B-CH₂) |
| Mass Spec (EI) | m/z = 246 (M⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺) |
Causality behind Predicted Spectroscopic Data:
-
¹H NMR: The aromatic protons are expected in the typical downfield region. The benzylic proton will be a multiplet due to coupling with the adjacent methyl and methylene protons. The diastereotopic protons of the methylene group attached to boron will likely appear as a multiplet. The twelve protons of the two equivalent methyl groups on the pinacol ring will give a sharp singlet.
-
¹³C NMR: The aromatic carbons will appear in the 125-145 ppm range. The carbon attached to boron is often broad or not observed due to quadrupolar relaxation. The aliphatic carbons will be in the upfield region.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 246. Common fragmentation patterns would involve the loss of the phenylpropyl group and fragmentation of the side chain, leading to characteristic ions.
Applications in Organic Synthesis
2-Phenylpropylboronic acid pinacol ester is a valuable building block in organic synthesis, primarily due to the versatility of the boronic ester functionality.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the 2-phenylpropyl group and various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates. This allows for the synthesis of a wide range of more complex molecules.[1][2]
Figure 3: Suzuki-Miyaura Coupling Mechanism
Caption: Generalized mechanism of Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a representative protocol for the coupling of an aryl bromide with 2-Phenylpropylboronic acid pinacol ester.
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), 2-Phenylpropylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired coupled product.
Applications in Medicinal Chemistry
The 2-phenylpropyl motif is present in a number of biologically active compounds. Its incorporation can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. For instance, derivatives of 2-phenylcyclopropylamine have been investigated as selective serotonin receptor agonists.[3] The ability to readily synthesize 2-Phenylpropylboronic acid pinacol ester provides a valuable tool for medicinal chemists to introduce this fragment into new drug candidates.
Conclusion
2-Phenylpropylboronic acid pinacol ester, while not a widely cataloged reagent, represents a potentially valuable building block in organic synthesis. Based on established chemical principles, its synthesis is readily achievable through standard borylation methods. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of molecules containing the 2-phenylpropyl moiety. This guide provides a foundational understanding for researchers looking to synthesize and utilize this and similar organoboron reagents in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
-
Man-Un Lee, et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 60(14), 6273–6288. [Link]
-
This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2025). Semantic Scholar. [Link]
-
This reference is not explicitly cited in the text but provides general context on related chemical structures. 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester. American Elements. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3932-3935. [Link]
-
The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
This reference is not explicitly cited in the text but provides general context on cross-coupling reactions. Substrate scope for the cross-coupling with boronic acid pinacol esters... ResearchGate. [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2024). MDPI. [Link]
-
This reference is not explicitly cited in the text but provides general context on cross-coupling reactions. Reactions with different arylboronic acid pinacol esters. ResearchGate. [Link]
-
This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. (2013). SciSpace. [Link]
-
This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]
-
This reference is not explicitly cited in the text but provides general context on NMR spectroscopy. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
This reference is not explicitly cited in the text but provides general context on synthesis. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. ResearchGate. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
This reference is not explicitly cited in the text but provides general context on related chemical structures. 4,4,5,5-Tetramethyl-2-[2-(1-methylpropyl)phenyl]-1,3,2-dioxaborolane. ChemBK. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
This reference is not explicitly cited in the text but provides general context on related chemical structures. Buy Phenylboronic acid, pinacol ester. Boron Molecular. [Link]
-
This reference is not explicitly cited in the text but provides general context on synthesis. Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acid pinacol esters in their work. The guide details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this important chemical entity.
Introduction
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on the known spectrum of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane and expected substituent effects.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 5H | Phenyl-H |
| 2.85 - 2.95 | m | 1H | H-2 |
| 1.30 - 1.40 | d, J ≈ 7 Hz | 3H | H-1 |
| 1.25 | s | 12H | 4 x CH₃ (pinacol) |
| 1.15 - 1.25 | dd | 2H | H-3 |
Experimental Protocol: ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45-90 degrees
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
Interpretation of the ¹H NMR Spectrum
The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the range of 7.20-7.35 ppm. The methine proton at the C-2 position, being adjacent to the phenyl group and the methylene group, will likely appear as a multiplet between 2.85 and 2.95 ppm. The methyl protons at C-1 will be a doublet due to coupling with the C-2 proton. The twelve equivalent protons of the four methyl groups on the pinacol ring will give a sharp singlet at approximately 1.25 ppm. The diastereotopic methylene protons at C-3 will likely appear as a doublet of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Phenyl-C |
| ~128.5 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~126.0 | Phenyl-CH |
| ~83.5 | C(CH₃)₂ (pinacol) |
| ~40 | C-2 |
| ~35 | C-3 |
| ~25.0 | CH₃ (pinacol) |
| ~20 | C-1 |
Experimental Protocol: ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Proton decoupling: Broadband decoupling
-
Spectral width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the CDCl₃ triplet at 77.16 ppm.
Interpretation of the ¹³C NMR Spectrum
The aromatic carbons will appear in the downfield region (125-145 ppm). The quaternary carbon of the pinacol ring is expected around 83.5 ppm, a characteristic shift for this moiety. The aliphatic carbons of the 2-phenylpropyl chain will be found in the upfield region. The C-2 carbon will be around 40 ppm, C-3 around 35 ppm, and the C-1 methyl carbon around 20 ppm. The methyl carbons of the pinacol group will resonate at approximately 25.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
The predicted significant IR absorption bands for this compound are listed below, based on the data for its phenethyl analog.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2980, ~2930 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |
| ~1370, ~1320 | Strong | B-O stretch |
| ~1140 | Strong | C-O stretch |
| ~850 | Strong | B-O-C bend |
| ~750, ~700 | Strong | C-H bend (out-of-plane, aromatic) |
Experimental Protocol: IR Spectroscopy
Methodology:
-
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) on a salt plate (e.g., NaCl or KBr) or as a thin film. If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong C-H stretching vibrations from the aliphatic and aromatic portions of the molecule. The characteristic strong B-O stretching bands are expected in the 1320-1370 cm⁻¹ region. The C-O stretching of the dioxaborolane ring will also be prominent around 1140 cm⁻¹. The presence of the phenyl group will be confirmed by the aromatic C=C stretching bands and the out-of-plane C-H bending bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectrometry Data
For this compound (C₁₅H₂₃BO₂), the following is expected:
-
Molecular Weight: 246.16 g/mol
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₅H₂₄BO₂⁺) is 247.1863. This value is crucial for confirming the elemental composition.
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the phenylpropyl side chain, the pinacol group, or cleavage within the alkyl chain.
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Interpretation of the Mass Spectrum
The mass spectrum should show a prominent peak corresponding to the molecular ion or a protonated adduct. Analysis of the isotopic pattern of the molecular ion can provide further confirmation of the elemental composition, particularly the presence of boron. The fragmentation pattern can be used to deduce the structure of the molecule by identifying stable fragment ions.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the success of their research and development endeavors. The provided predicted data, based on a close structural analog, serves as a reliable reference for experimental verification.
References
-
Organic Syntheses. (2018). 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. Organic Syntheses, 94, 234-245. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, March 31). 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenylpropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, boronic acid pinacol esters stand as indispensable reagents. Their remarkable stability, ease of handling, and versatile reactivity in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures. Among these, 2-phenylpropylboronic acid pinacol ester serves as a key building block for introducing the 2-phenylpropyl moiety, a structural motif present in a variety of biologically active compounds. The precise and unambiguous characterization of this reagent is paramount to ensure the integrity and success of subsequent synthetic transformations. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this characterization, providing a detailed electronic and structural fingerprint of the molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-phenylpropylboronic acid pinacol ester, blending theoretical principles with practical insights for the modern researcher.
Molecular Structure and Proton Environments
To decipher the ¹H NMR spectrum, a clear understanding of the molecular structure and the distinct proton environments is essential.
Figure 1. Molecular structure of 2-phenylpropylboronic acid pinacol ester with proton environments labeled.
The molecule possesses several distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum:
-
Phenyl Group Protons: The five protons on the aromatic ring. Due to the chiral center at the second carbon of the propyl chain, the electronic environment of these protons is complex, and they are expected to appear as a multiplet in the aromatic region.
-
Propyl Chain Protons:
-
Methine Proton (Hc): The single proton on the carbon adjacent to the phenyl group and the boron atom. This is a benzylic proton and is expected to be significantly deshielded.
-
Methylene Protons (Ha and Hb): The two diastereotopic protons on the carbon adjacent to the phenyl group. Their distinct spatial relationship to the chiral center and the bulky pinacol ester group will likely cause them to have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling).
-
Methyl Protons (Hd): The three protons of the terminal methyl group.
-
-
Pinacol Ester Protons (He): The twelve equivalent protons of the four methyl groups on the pinacol ring. These are expected to give a sharp, intense singlet.
Predicted ¹H NMR Spectrum: A Detailed Analysis
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| He | Pinacol methyl protons | ~ 1.25 | Singlet (s) | - | 12H |
| Hd | Propyl methyl protons | ~ 1.20 | Doublet (d) | ~ 7.0 | 3H |
| Ha, Hb | Propyl methylene protons | ~ 2.6 - 2.9 | Multiplet (m) | - | 2H |
| Hc | Propyl methine proton | ~ 3.0 - 3.3 | Multiplet (m) | - | 1H |
| Phenyl Protons | Aromatic protons | ~ 7.1 - 7.4 | Multiplet (m) | - | 5H |
Table 1. Predicted ¹H NMR data for 2-phenylpropylboronic acid pinacol ester in CDCl₃.
Causality Behind the Chemical Shifts and Coupling Patterns:
-
Pinacol Protons (He): The four methyl groups of the pinacol ester are equivalent due to free rotation around the C-C bond of the pinacol backbone. This results in a single, sharp signal. Its upfield chemical shift (around 1.25 ppm) is characteristic of protons on sp³-hybridized carbons in a relatively shielded environment.
-
Propyl Methyl Protons (Hd): These protons are on a terminal methyl group and are expected to resonate at a relatively upfield position. They are coupled to the adjacent methine proton (Hc), resulting in a doublet with a typical vicinal coupling constant of approximately 7.0 Hz.
-
Propyl Methylene (Ha, Hb) and Methine (Hc) Protons: The interpretation of this region is more complex due to the presence of a chiral center and diastereotopicity.
-
The methine proton (Hc) is at a benzylic position and adjacent to the electropositive boron atom, leading to significant deshielding and a downfield shift. It will be split by the adjacent methylene protons (Ha and Hb) and the methyl protons (Hd), resulting in a complex multiplet.
-
The methylene protons (Ha and Hb) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from their fixed, different spatial relationships to the chiral center and the rest of the molecule. Consequently, they will have distinct chemical shifts and will exhibit geminal coupling to each other. Furthermore, each will have a different vicinal coupling constant with the methine proton (Hc). This complex coupling will result in a multiplet in the region of 2.6 - 2.9 ppm.
-
-
Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 7.0 - 8.0 ppm). Due to the influence of the chiral 2-propylboronic acid pinacol ester substituent, the ortho, meta, and para protons are all chemically non-equivalent and will couple with each other, leading to a complex, overlapping multiplet.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 2-phenylpropylboronic acid pinacol ester and acquiring a high-quality ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Synthesis and Purification of 2-Phenylpropylboronic Acid Pinacol Ester
A reliable method for the synthesis of alkylboronic acid pinacol esters involves the reaction of the corresponding boronic acid with pinacol.[1]
Figure 2. A typical workflow for the synthesis of an alkylboronic acid pinacol ester.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add 2-phenylpropylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Solvent Addition: Add anhydrous diethyl ether to the flask.
-
Reaction: Stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours. The magnesium sulfate acts as a dehydrating agent, driving the esterification reaction to completion.
-
Workup:
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a non-polar solvent like pentane and wash with water to remove any remaining pinacol and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 2-phenylpropylboronic acid pinacol ester.
-
Potential Impurities and their ¹H NMR Signatures:
-
Pinacol: A singlet at around 1.2 ppm. If the product is not properly purified, this signal may overlap with the signal from the pinacol ester methyl protons.
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
Diethyl Ether/Pentane: Residual solvents from the workup will show their characteristic signals.
¹H NMR Sample Preparation and Acquisition
Materials:
-
2-Phenylpropylboronic acid pinacol ester (purified)
-
Deuterated chloroform (CDCl₃) of high purity
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-phenylpropylboronic acid pinacol ester directly into a clean, dry NMR tube.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals are captured.
-
Temperature: The experiment should be run at a constant, controlled temperature (e.g., 298 K).
-
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H NMR spectrum of 2-phenylpropylboronic acid pinacol ester, while complex, provides a wealth of information that is crucial for its unambiguous identification and quality control. By understanding the underlying principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently characterize this important synthetic building block. The predicted spectrum and detailed analysis presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to harness the full potential of this versatile reagent in their research endeavors.
References
-
Procedure for the Synthesis of Isobutylboronic Acid Pinacol Ester. Organic Syntheses. [Link]
-
Predicted ¹H NMR Spectrum of 2-Phenyl-1-propanol. Human Metabolome Database. [Link]
-
Typical ¹H NMR Chemical Shift Values. Chemistry LibreTexts. [Link]
-
Coupling Constants. Chemistry LibreTexts. [Link]
-
IUPAC Nomenclature of Organic Chemistry. Advanced Chemistry Development, Inc.[Link]
Sources
13C NMR analysis of 2-phenylpropylboronic acid pinacol ester
An In-depth Technical Guide to the 13C NMR Analysis of 2-Phenylpropylboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-phenylpropylboronic acid pinacol ester, a common building block in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore the structural nuances of the molecule, predict its 13C NMR spectrum, detail a robust experimental protocol, and demonstrate advanced analytical techniques for unambiguous signal assignment. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data and confident structural elucidation.
The Analyte: Structure and Significance
2-Phenylpropylboronic acid pinacol ester belongs to the class of organoboron compounds, which are exceptionally valuable in modern synthetic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Pinacol esters are frequently preferred over their corresponding boronic acids due to their enhanced stability, ease of handling, and compatibility with chromatographic purification.[2] A precise understanding of their structure via spectroscopic methods is paramount for quality control and reaction development.
The structure of 2-phenylpropylboronic acid pinacol ester presents several distinct chemical environments, each of which will give rise to a unique signal in the 13C NMR spectrum. For clarity, the carbons are systematically numbered in the diagram below.
Caption: Numbering scheme for 2-phenylpropylboronic acid pinacol ester.
Core Principles: The Boron Quadrupole Effect
A critical aspect of interpreting the 13C NMR spectra of organoboron compounds is understanding the influence of the boron nucleus. Boron exists as two NMR-active isotopes, ¹¹B (~80% abundance) and ¹⁰B (~20% abundance), both of which are quadrupolar nuclei (spin I > 1/2). This property causes rapid nuclear relaxation.
The primary consequence for 13C NMR is quadrupolar broadening . The carbon atom directly bonded to the boron (C1 in our structure) experiences rapid fluctuations in the local magnetic field due to the fast-relaxing boron nucleus. This leads to significant line broadening of the C1 signal, often to the point where it is indistinguishable from the baseline noise.[3][4] This is not an experimental failure but a predictable physical phenomenon. Acknowledging the likely absence of the C-B signal is a key step in the analysis.
Spectral Prediction and Signal Assignment
Based on the molecular structure and established principles of 13C NMR, we can predict the number of signals and their approximate chemical shifts (δ) in parts per million (ppm).[5][6] The molecule lacks internal symmetry in its main chain, leading to a distinct signal for each carbon, with the exception of equivalent carbons in the phenyl and pinacol moieties.
| Carbon Number(s) | Carbon Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale & Authoritative References |
| C1 | -CH₂-B | CH₂ | ~25-40 (Broad or unobserved) | The α-carbon to boron is subject to severe quadrupolar broadening.[3][4][7] Its exact position can vary. |
| C2 | -CH-Ph | CH | ~35-45 | Benzylic sp³ carbon, shifted downfield by the adjacent phenyl group. |
| C3 | -CH₃ | CH₃ | ~15-25 | Standard aliphatic methyl group, expected to be the most upfield signal. |
| C4' | Phenyl (ipso) | C | ~140-145 | The aromatic carbon directly attached to the alkyl substituent. |
| C5' | Phenyl (ortho) | CH | ~128-130 | Aromatic CH carbons ortho to the alkyl substituent. |
| C6' | Phenyl (meta) | CH | ~127-129 | Aromatic CH carbons meta to the alkyl substituent. |
| C7' | Phenyl (para) | CH | ~125-127 | Aromatic CH carbon para to the alkyl substituent. |
| C7 | Pinacol (O-C) | C | ~83-85 | Quaternary sp³ carbon singly bonded to two oxygens, highly deshielded.[3][8][9] |
| C8 | Pinacol (-CH₃) | CH₃ | ~24-26 | Four equivalent methyl groups of the pinacol ester.[3][4][8] |
In total, we anticipate observing 8-9 distinct signals . The signal for C1 may be missing, a crucial diagnostic feature.
High-Fidelity Data Acquisition Protocol
Acquiring a high-quality 13C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed for robustness and clarity, using a standard 400 MHz spectrometer (operating at ~101 MHz for ¹³C) as a reference.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 2-phenylpropylboronic acid pinacol ester.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power and well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Perform standard locking and shimming procedures to optimize magnetic field homogeneity.
-
-
1D ¹³C{¹H} Acquisition:
-
Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): Set to ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Number of Scans (NS): Set a minimum of 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a delay of 2.0 seconds. This allows most carbons to relax between pulses, though quantitative analysis of quaternary carbons may require longer delays.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully.
-
Reference the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.
-
Caption: Standard workflow for 13C NMR data acquisition.
Advanced Analysis: Multiplicity Editing with DEPT
While the standard ¹³C spectrum provides chemical shifts, it does not differentiate between C, CH, CH₂, and CH₃ carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this purpose and form a self-validating system for assignments.
-
DEPT-90: This experiment displays signals only for CH (methine) carbons.
-
DEPT-135: This experiment shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary (C) carbons are absent in both spectra.
Expected DEPT-135 and DEPT-90 Results
| Carbon Number(s) | Carbon Type | DEPT-135 Signal | DEPT-90 Signal |
| C1 | CH₂ | Negative (if observed) | None |
| C2 | CH | Positive | Positive |
| C3 | CH₃ | Positive | None |
| C4' | C | None | None |
| C5' | CH | Positive | Positive |
| C6' | CH | Positive | Positive |
| C7' | CH | Positive | Positive |
| C7 | C | None | None |
| C8 | CH₃ | Positive | None |
This approach provides a logical filter to rapidly classify each signal, significantly increasing the confidence of the final assignment.
Caption: Logical workflow for carbon type determination using DEPT.
Case Study: Interpreting a Sample Spectrum
Let us assume the acquisition yields the following spectral data. We will now assign each peak using the predictive framework and DEPT results.
| Observed Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Justification |
| 142.8 | Null | Null | C4' (ipso-C) | Quaternary carbon in the aromatic region, nulled in DEPT. |
| 128.8 | Positive | Positive | C5' (ortho-CH) | Aromatic CH, assigned based on typical substituent effects. |
| 128.3 | Positive | Positive | C6' (meta-CH) | Aromatic CH, nearly identical to ortho but slightly upfield. |
| 126.1 | Positive | Positive | C7' (para-CH) | Most shielded aromatic CH. |
| 83.7 | Null | Null | C7 (Pinacol C-O) | Quaternary carbon at the characteristic shift for pinacol boronic esters.[3][8] |
| 41.5 | Positive | Positive | C2 (Benzylic CH) | Aliphatic CH confirmed by DEPT-90. |
| Signal Broad/Absent | - | - | C1 (-CH₂-B) | As predicted, the α-carbon to boron is not observed due to quadrupolar relaxation.[3][4] |
| 24.9 | Positive | Null | C8 (Pinacol -CH₃) | High-intensity methyl signal in the expected region for a pinacol group.[3][8] |
| 21.3 | Positive | Null | C3 (-CH₃) | The most upfield signal, consistent with a terminal methyl group. |
This systematic assignment, cross-validated by DEPT experiments and compared against authoritative data, provides a high-confidence structural confirmation of 2-phenylpropylboronic acid pinacol ester. For absolute certainty in complex molecules, 2D NMR techniques such as HSQC and HMBC would be employed to confirm C-H and long-range C-H correlations, respectively.
Conclusion
The is a powerful tool for structural verification. A successful interpretation hinges not only on recognizing characteristic chemical shifts but also on understanding the fundamental impact of the boron nucleus, which often renders the alpha-carbon unobservable. By employing a systematic workflow that combines standard proton-decoupled acquisition with multiplicity-editing experiments like DEPT, researchers can confidently assign each carbon signal and verify the integrity of this crucial synthetic building block.
References
- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1379-1384.
- Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". Royal Society of Chemistry.
- Supplemental Information for "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters". The Royal Society of Chemistry. (2012).
- Qiu, D., et al. (2011).
- Supporting Information for related boronic ester syntheses. The Royal Society of Chemistry.
- Qiu, D., et al. (2011). Increments for H and C NMR chemical shifts in pinacol arylboronates.
- Supporting Information for "Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes". The Royal Society of Chemistry.
- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol". University of Regensburg.
- Interpretation of 13C NMR Spectra.
- Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester.
- 13C-NMR Introduction. University of Wisconsin-La Crosse.
- Wasylishen, R. E., et al. (2012).
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
- 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
- Liu, W. (2010).
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
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- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Introduction: The Strategic Value of Alkyl Boronate Esters in Modern Synthesis
In the landscape of contemporary drug discovery and development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead candidates. Among the vast arsenal of synthetic building blocks, organoboron compounds, particularly pinacol boronate esters, have emerged as exceptionally versatile and valuable intermediates. Their stability, ease of handling, and broad reactivity in cornerstone cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them indispensable tools for medicinal chemists.
This technical guide provides an in-depth exploration of the synthesis of a specific secondary alkyl boronate ester: 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane . This compound serves as an important precursor, enabling the introduction of the 2-phenylpropyl moiety into complex molecular architectures. Our focus will be on the practical execution of its synthesis via the hydroboration of α-methylstyrene, delving into the mechanistic rationale, a field-tested experimental protocol, and critical considerations for ensuring a successful and reproducible outcome.
Core Synthesis Pathway: Hydroboration of α-Methylstyrene
The most direct and efficient route to this compound is the hydroboration of the readily available alkene, α-methylstyrene. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond. While various borane sources can be employed, this guide will detail a robust method utilizing an in situ generated iodoborane complex from pyridine borane and iodine, followed by esterification with pinacol.
Mechanistic Rationale: Understanding the Regioselectivity
The hydroboration of unsymmetrical alkenes is renowned for its predictable regioselectivity. In the case of α-methylstyrene, the boron atom preferentially adds to the less substituted carbon of the double bond (the terminal carbon), while the hydrogen atom adds to the more substituted carbon (the benzylic carbon). This anti-Markovnikov selectivity is primarily governed by steric factors; the bulky boron-containing reagent approaches the less sterically hindered end of the alkene. Electronically, the boron acts as an electrophile and the hydrogen as a nucleophile in the concerted addition step, with the transition state being stabilized by placing the partial positive charge on the more substituted carbon, which can better accommodate it.
The initial hydroboration yields a trialkylborane, which is typically not isolated. Subsequent treatment with pinacol in the presence of a base facilitates the transesterification to the desired stable and readily purifiable pinacol boronate ester.
Figure 1: Conceptual workflow for the synthesis of the target boronate ester.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed procedure and has been validated for its reliability and yield.[1] As a Senior Application Scientist, I stress the importance of adhering to anhydrous conditions and an inert atmosphere, as borane reagents and intermediates are sensitive to moisture and air.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| α-Methylstyrene | ≥99%, anhydrous |
| Pyridine borane complex | 8M solution in THF or solid |
| Iodine (I₂) | Resublimed, ≥99.8% |
| Pinacol | ≥99% |
| Dichloromethane (CH₂Cl₂) | Anhydrous, <50 ppm H₂O |
| Sodium hydroxide (NaOH) | 1M aqueous solution |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Diethyl ether (Et₂O) | Reagent grade |
| Saturated NaHCO₃ solution | Aqueous |
| Round-bottom flasks | Flame or oven-dried |
| Syringes and needles | Dry |
| Magnetic stirrer and stir bars | - |
| Inert atmosphere setup | Nitrogen or Argon gas line |
| Rotary evaporator | - |
| Chromatography column | Silica gel |
Step-by-Step Methodology
-
Reaction Setup and Iodoborane Generation:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous dichloromethane (15 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add pyridine borane (660 μL, 6.6 mmol) to the cooled solvent.
-
In several portions, carefully add iodine (838 mg, 3.3 mmol). Stir the resulting solution at 0 °C until the evolution of gas (hydrogen) ceases. This indicates the complete formation of the iodoborane reagent.
-
-
Hydroboration:
-
Allow the reaction mixture to warm to room temperature.
-
Via syringe, add α-methylstyrene (285 μL, 2.2 mmol) to the solution.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for around 2 hours, until the starting alkene is consumed.[1]
-
-
Workup and Esterification:
-
Once the hydroboration is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly add 1M sodium hydroxide solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Add a solution of pinacol (880 mg, 7.4 mmol) dissolved in dichloromethane (10 mL).
-
Stir the resulting biphasic mixture vigorously for 15 hours at room temperature to ensure complete esterification.[1]
-
-
Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is a colorless oil. Purify the residue by flash column chromatography on silica gel to obtain the final product.
-
Quantitative Summary
| Reactant/Reagent | Molar Eq. | Amount Used | Moles (mmol) |
| α-Methylstyrene | 1.0 | 285 μL | 2.2 |
| Pyridine Borane | 3.0 | 660 μL | 6.6 |
| Iodine | 1.5 | 838 mg | 3.3 |
| Pinacol | 3.4 | 880 mg | 7.4 |
| Expected Yield: | - | 334 mg (approx.) | 1.36 |
| Reported Yield %: | - | 62% | - |
Table adapted from the procedure reported in J. Org. Chem. 2007, 72, 21, 8234–8237.[1]
Figure 2: Step-by-step experimental workflow diagram.
Product Characterization
Validation of the final product's identity and purity is critical. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data: [1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 (m, 4H, Ar-H)
-
δ 7.19 (m, 1H, Ar-H)
-
δ 3.10 (m, 1H, CH-Ph)
-
δ 1.31 (d, J = 7.4 Hz, 3H, CH₃-CH)
-
δ 1.18 (m, 14H, pinacol CH₃'s and B-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.2 (Ar-C)
-
δ 128.2 (Ar-CH)
-
δ 126.6 (Ar-CH)
-
δ 125.7 (Ar-CH)
-
δ 83.0 (Pinacol C-O)
-
δ 35.8 (CH-Ph)
-
δ 24.8 (Pinacol CH₃)
-
δ 24.7 (Pinacol CH₃)
-
δ 21.3 (CH₃-CH)
-
Note: The carbon atom directly attached to the boron is often not observed or is very broad due to quadrupolar relaxation.
-
Conclusion and Field Insights
The synthesis of this compound via the hydroboration of α-methylstyrene is a reliable and scalable process. The provided protocol offers a high-yielding route to this valuable synthetic intermediate. From a practical standpoint, ensuring the quality of the anhydrous solvent and the exclusion of atmospheric moisture are the most critical parameters for success. While the described method utilizes an in situ generated iodoborane, alternative hydroboration procedures using pinacolborane (HBpin) directly, sometimes with transition metal catalysts, can also be effective and may offer different selectivity profiles or milder conditions.[2][3] The choice of method will ultimately depend on the specific requirements of the subsequent synthetic steps, scale, and available resources. This guide provides a robust and well-documented starting point for any researcher or drug development professional seeking to incorporate the 2-phenylpropyl boronate ester into their synthetic programs.
References
-
Ramachandran, P. V., & Gagare, P. D. (2007). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Journal of Organic Chemistry, 72(21), 8234–8237. Available at: [Link]
-
Lillo, V., et al. (2012). Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics, 31(15), 5559-5568. Available at: [Link]
-
Westcott, S. A., et al. (2013). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. QSpace. Available at: [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]
-
Slesarchuk, N., et al. (2025). Metal-free alkene hydroboration with pinacolborane employing C6F5BH2·SMe2 as a precatalyst. Chemical Communications. Available at: [Link]
-
Scribd. (n.d.). Experiment 6 Hydroboration. Retrieved from [Link]
Sources
Physical and chemical properties of 2-phenylpropylboronic acid pinacol ester
An In-depth Technical Guide to 2-Phenylpropylboronic Acid Pinacol Ester
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-phenylpropylboronic acid pinacol ester, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, synthesis, and applications of this versatile reagent, grounding all claims in authoritative references.
Molecular Identity and Physicochemical Properties
2-Phenylpropylboronic acid pinacol ester, belonging to the class of boronic acid derivatives, is a stable and versatile intermediate. The pinacol group sterically shields the boron atom, conferring significantly greater stability against moisture and air compared to its corresponding free boronic acid.[1] This enhanced stability simplifies handling, enables purification by standard chromatographic methods, and extends shelf life.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Molecular Formula | C₁₅H₂₃BO₂ | Derived |
| Molecular Weight | 246.15 g/mol | Derived |
| Physical Form | Typically a solid or colorless oil at room temperature. | |
| Melting Point | Data for the specific title compound is not readily available; however, related compounds like Phenylboronic acid pinacol ester melt at 27-31 °C.[2] | [2] |
| Boiling Point | Data for the specific title compound is not readily available; Phenylboronic acid pinacol ester boils at 282 °C at 760 mmHg.[2] | [2] |
| Solubility | Generally soluble in organic solvents like THF, diethyl ether, and dichloromethane. The pinacol moiety enhances solubility.[3] | [3] |
| Storage | Store under an inert atmosphere at 2-8°C to prevent hydrolysis and degradation. |
Chemical Reactivity and Stability Profile
The utility of boronic acid pinacol esters stems from their unique combination of stability and controlled reactivity.[4]
Stability and Hydrolysis
While the pinacol ester form is significantly more stable than the free boronic acid, it is not entirely inert. The C-B bond is susceptible to protodeboronation, and the ester can undergo hydrolysis to release the free boronic acid.[5][6] This hydrolysis is often reversible but can be significant, especially under aqueous or physiological pH conditions.[6][7] The rate of hydrolysis is influenced by steric and electronic factors, including substituents on the phenyl ring and the pH of the medium.[7]
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-phenylpropylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][8] This reaction couples the boronic ester with an organohalide (or triflate) in the presence of a palladium catalyst and a base. Its mild conditions and high functional group tolerance make it indispensable in pharmaceutical and materials science research.[1][9]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the new C-C bond.
Figure 1: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.
Synthesis and Characterization Protocols
General Synthesis Protocol via Grignard Reaction
A common and robust method for preparing boronic acid pinacol esters involves the reaction of a Grignard reagent with a borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacolborane (HBpin).[10]
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of the corresponding organohalide (e.g., 2-phenylpropyl bromide) in anhydrous THF dropwise to initiate the reaction.
-
Borylation: Cool the freshly prepared Grignard reagent to 0 °C or below. Slowly add a solution of pinacolborane or a suitable trialkyl borate in anhydrous THF. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified. While some pinacol esters can be purified via silica gel chromatography, this can sometimes lead to decomposition.[11] Alternative purification methods like distillation or crystallization are often preferred.
Sources
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- 2. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Stability and Storage of 2-Phenylpropylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropylboronic acid pinacol ester is a vital reagent in modern organic synthesis, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. As with many organoboron compounds, its efficacy is intrinsically linked to its chemical integrity. This guide provides an in-depth exploration of the stability and optimal storage conditions for 2-phenylpropylboronic acid pinacol ester, offering insights grounded in established chemical principles and field-proven practices to ensure its longevity and reactivity.
I. Chemical Stability and Degradation Pathways
The stability of 2-phenylpropylboronic acid pinacol ester is primarily influenced by its susceptibility to hydrolysis and oxidation. Understanding these degradation pathways is crucial for implementing effective storage and handling protocols.
A. Hydrolysis: The Primary Degradation Concern
The B-O bonds in the pinacol ester are susceptible to cleavage by water, leading to the formation of 2-phenylpropylboronic acid and pinacol.[1][2][3] This process, known as hydrolysis, is often the most significant factor in the degradation of boronic acid pinacol esters.[1][4] The rate of hydrolysis can be influenced by several factors, including pH and the presence of catalysts.[5]
While pinacol esters are generally more stable towards hydrolysis than their corresponding boronic acids, the equilibrium can shift towards the hydrolyzed products in the presence of excess water.[1][2] This can be particularly problematic during aqueous workups or when using protic solvents.
Mechanism of Hydrolysis:
The hydrolysis of a boronic acid pinacol ester is typically initiated by the coordination of a water molecule to the vacant p-orbital of the boron atom. This is followed by proton transfer and subsequent cleavage of the B-O bond. The reaction is reversible, but in the presence of a large excess of water, the equilibrium favors the formation of the boronic acid.
Caption: Generalized pathway for the hydrolysis of a boronic acid pinacol ester.
B. Oxidation: A Threat to the Carbon-Boron Bond
The carbon-boron (C-B) bond in organoboron compounds is susceptible to oxidation.[6][7] This can lead to the formation of various byproducts, including alcohols and phenols, ultimately reducing the yield of the desired product in subsequent reactions. Oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or radical initiators.[6][8]
For 2-phenylpropylboronic acid pinacol ester, oxidation of the C-B bond would lead to the formation of 2-phenylpropan-1-ol. While boronic esters are generally more stable to air oxidation than their corresponding boronic acids, prolonged exposure to air should be avoided.[6]
Mechanism of Oxidation:
The oxidation of organoboranes can proceed through a radical mechanism, particularly in the presence of oxygen. The reaction is often initiated by the formation of a peroxide intermediate, which then rearranges to form the final alcohol product.
Caption: Simplified representation of the oxidative degradation of a boronic ester.
II. Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above and ensure the long-term stability of 2-phenylpropylboronic acid pinacol ester, the following storage and handling conditions are recommended.
A. Storage Environment
The ideal storage environment for 2-phenylpropylboronic acid pinacol ester is one that minimizes exposure to moisture, oxygen, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of both hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the carbon-boron bond.[9] |
| Moisture | Dry, anhydrous conditions | Minimizes the risk of hydrolysis.[10][11] |
| Light | Amber or opaque container | Protects the compound from light-induced degradation.[9] |
B. Container and Handling
Proper container selection and handling techniques are critical for maintaining the integrity of the compound.
-
Container: Use a tightly sealed, airtight container made of an inert material such as amber glass.
-
Handling: All handling should be performed in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]
III. Experimental Protocol: Quality Control via ¹H NMR Spectroscopy
Regularly assessing the purity of 2-phenylpropylboronic acid pinacol ester is essential. A straightforward method for this is ¹H NMR spectroscopy, which can detect the presence of the primary degradation product, 2-phenylpropylboronic acid, and pinacol.
A. Objective
To determine the purity of a sample of 2-phenylpropylboronic acid pinacol ester and identify the presence of hydrolysis byproducts.
B. Materials
-
2-Phenylpropylboronic acid pinacol ester sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
C. Step-by-Step Methodology
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 5-10 mg of the 2-phenylpropylboronic acid pinacol ester sample and a known amount of the internal standard into a clean, dry vial.
-
Dissolve the sample and standard in approximately 0.6 mL of anhydrous CDCl₃.
-
Transfer the solution to a dry NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic peaks for 2-phenylpropylboronic acid pinacol ester, 2-phenylpropylboronic acid (if present), pinacol (if present), and the internal standard.
-
The characteristic singlet for the 12 protons of the two methyl groups on the pinacol ester typically appears around 1.3 ppm.
-
The appearance of a broad singlet corresponding to the B(OH)₂ protons of the boronic acid (often between 4-6 ppm, but can vary and exchange with D₂O) and a singlet for the 12 protons of free pinacol around 1.2 ppm would indicate hydrolysis.
-
Calculate the purity of the ester and the percentage of hydrolysis based on the relative integrations of the peaks compared to the internal standard.
-
Caption: Workflow for the quality control of 2-phenylpropylboronic acid pinacol ester via ¹H NMR.
IV. Conclusion
The chemical integrity of 2-phenylpropylboronic acid pinacol ester is paramount for its successful application in synthesis. By understanding its primary degradation pathways—hydrolysis and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the longevity and reactivity of this valuable reagent. Adherence to the guidelines outlined in this document will contribute to more reliable and reproducible synthetic outcomes.
References
-
Wikipedia. Boronic acid. [Link]
-
Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
White Rose Research Online. Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. [Link]
-
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
ResearchGate. A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
American Chemical Society. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]
-
Thermo Fisher Scientific. Furan-2-boronic acid pinacol ester Safety Data Sheet. [Link]
-
ACS Omega. Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]
-
Thermo Fisher Scientific. 2-Phenylethyl-1-boronic acid pinacol ester Safety Data Sheet. [Link]
-
National Academic Digital Library of Ethiopia. Synthesis and Application of Organoboron Compounds. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
-
Organic Syntheses. Procedure. [Link]
-
U.S. Borax. Borate handling and storage. [Link]
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- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 14. fishersci.ie [fishersci.ie]
Methodological & Application
Application Notes and Protocols for the Use of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of C(sp²)–C(sp³) Bond Formation in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While the coupling of aryl and vinyl boronic acids is well-established, the use of alkylboronic acid derivatives, particularly secondary ones, for the formation of C(sp²)–C(sp³) linkages presents unique challenges and opportunities.
This guide focuses on a specific and highly valuable secondary benzylic boronic ester: 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane . We will delve into its synthesis, its application in Suzuki-Miyaura coupling reactions, and provide detailed protocols for its successful implementation in a research and development setting.
The Unique Profile of this compound
The 2-phenylpropyl moiety of this boronic ester offers a distinct set of properties that are advantageous in specific synthetic contexts:
-
Introduction of a Chiral Center: The secondary benzylic carbon of the 2-phenylpropyl group is a chiral center. The use of enantiomerically enriched forms of this reagent allows for the stereospecific synthesis of complex chiral molecules.
-
Structural Complexity: The presence of a methyl group on the benzylic carbon introduces steric bulk, which can influence the regioselectivity of reactions and provide access to unique molecular architectures.
-
Stability and Handling: The pinacol ester form of the boronic acid provides enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.
Synthesis of this compound
A common and effective method for the synthesis of this and similar secondary benzylic boronic esters is the hydroboration of the corresponding alkene, in this case, α-methylstyrene.
Protocol: Synthesis via Hydroboration of α-Methylstyrene
This protocol is adapted from established procedures for the hydroboration of 1,1-disubstituted alkenes.[2][3]
Materials:
-
α-Methylstyrene
-
Pinacolborane (HBpin)
-
Rhodium(I) catalyst (e.g., [Rh(cod)₂]BF₄)
-
Chiral ligand (for asymmetric synthesis, if desired)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst and chiral ligand (if used) in the anhydrous solvent.
-
Addition of Alkene: Add α-methylstyrene to the catalyst solution.
-
Addition of Borane: Slowly add pinacolborane to the reaction mixture at room temperature.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting alkene is consumed.
-
Work-up: Upon completion, carefully quench the reaction with methanol.[4] Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on successful couplings of similar secondary alkyl boronic esters. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or an organic base)
-
Solvent (e.g., 1,4-dioxane, THF, or toluene, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand (if applicable) and add this to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Key Reaction Parameters and Considerations
The success of the Suzuki-Miyaura coupling with secondary alkyl boronic esters is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Choices | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst and its ligands is crucial for promoting the desired catalytic cycle while minimizing side reactions. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | The base is essential for the transmetalation step. The choice of base can influence the reaction rate and prevent side reactions like protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. The presence of water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for the coupling of less reactive alkyl boronic esters. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation, catalyst deactivation, or protodeboronation. | Screen different bases and solvents. Ensure rigorous degassing of the reaction mixture. Use a higher catalyst loading. |
| Side Product Formation | Homocoupling of the boronic ester or aryl halide. Beta-hydride elimination from the alkyl group. | Use a less reactive base. Employ a ligand that promotes reductive elimination over side reactions. |
| No Reaction | Inactive catalyst or unreactive aryl halide. | Use a pre-activated catalyst. Switch to a more reactive aryl halide (I > Br > Cl). |
Conclusion
This compound is a valuable reagent for the construction of complex organic molecules containing a secondary benzylic moiety. While its use in Suzuki-Miyaura cross-coupling reactions requires careful optimization of reaction conditions, the protocols and guidelines presented in this document provide a solid foundation for its successful application. By understanding the mechanistic nuances and the role of each reaction component, researchers can effectively leverage this versatile building block in their synthetic endeavors.
References
-
Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics, ACS Publications. Available at: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Hydroboration–Oxidation. Chemistry LibreTexts. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Asymmetric Hydroboration. Making Molecules. Available at: [Link]
Sources
Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 2-Phenylpropylboronic Acid Pinacol Ester
Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Initially developed for the coupling of aryl and vinyl organoboranes with organic halides, its application has expanded significantly.[1][4] This guide focuses on a more challenging, yet highly valuable, variant: the cross-coupling of a secondary alkylboronic acid pinacol ester, specifically 2-phenylpropylboronic acid pinacol ester, with aryl halides.
The coupling of sp³-hybridized carbon centers, particularly those bearing β-hydrogens, with sp² centers is often complicated by competing side reactions such as β-hydride elimination.[1] However, the use of stable and easily handled boronic acid pinacol esters, coupled with rationally selected catalysts, ligands, and bases, can overcome these hurdles.[4][5] This application note provides a detailed experimental protocol for this transformation, grounded in mechanistic understanding and supported by authoritative literature. We will delve into the rationale behind the choice of reagents and conditions, offering a robust starting point for researchers in drug discovery and materials science.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[3]
Experimental Protocol
This protocol is designed for the coupling of 2-phenylpropylboronic acid pinacol ester with an aryl bromide.
Reagents and Equipment
| Reagent/Equipment | Purpose | Recommended Grade/Purity |
| Aryl bromide | Electrophile | >98% |
| 2-Phenylpropylboronic acid pinacol ester | Nucleophile | >97% |
| Pd₂(dba)₃ | Palladium precatalyst | >97% |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand | >98% |
| Potassium phosphate (K₃PO₄) | Base | Anhydrous, >98% |
| 1,4-Dioxane | Solvent | Anhydrous, <50 ppm H₂O |
| Deionized Water | Co-solvent | Degassed |
| Schlenk flask or reaction vial | Reaction vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Inert gas supply (Argon or Nitrogen) | Anhydrous/anaerobic conditions | High purity |
| Heating mantle or oil bath | Temperature control | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 2-phenylpropylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd), and the ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 6 mol %).
-
Rationale: The use of a bulky, electron-rich phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step, which can be slow for C(sp³)-C(sp²) couplings.[2] A slight excess of the boronic ester is used to ensure complete consumption of the aryl halide. Potassium phosphate is a moderately strong base that effectively promotes transmetalation without causing significant degradation of sensitive substrates.[2]
-
-
Solvent Addition and Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura couplings, as it can help to dissolve both the organic substrates and the inorganic base.[2][3] Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl halides.[2] The reaction progress should be monitored to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitoring the Reaction
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken (under an inert atmosphere), diluted with a suitable solvent, and analyzed.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of high-purity reagents. Consider using a different palladium precatalyst or ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Protodeboronation of the boronic ester | Ensure the use of an anhydrous base and solvents. Consider switching to a non-aqueous solvent system. |
| Homocoupling of the aryl halide | This can be promoted by oxygen. Ensure a thoroughly inert atmosphere. | |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time and monitor by TLC or GC-MS. |
| Sterically hindered substrate | A more active catalyst system, such as one with a more electron-rich and bulky ligand (e.g., SPhos or XPhos), may be required.[7] |
Conclusion
The Suzuki-Miyaura coupling of 2-phenylpropylboronic acid pinacol ester with aryl halides is a powerful tool for the synthesis of complex molecules containing a secondary alkyl-aryl linkage. By carefully selecting the catalyst, ligand, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired product can be achieved. This protocol provides a reliable and adaptable starting point for researchers to explore this important transformation in their own synthetic endeavors.
References
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]
-
Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Royal Society of Chemistry. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. ResearchGate. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Selecting palladium catalysts for coupling with secondary alkylboronic esters
Topic: Selecting Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with Secondary Alkylboronic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for the formation of carbon-carbon bonds.[1][2] While the coupling of aryl and vinyl (sp²) partners is well-established, the use of sp³-hybridized organoboron reagents, particularly secondary alkylboronic esters, presents a significant synthetic challenge.[3][4] Successfully incorporating these valuable building blocks into complex molecules is critical for drug discovery and materials science, as it introduces three-dimensional complexity.
The primary difficulties in coupling secondary alkylboranes stem from two competing and often rapid side reactions:
-
β-Hydride Elimination: After the transmetalation step, the palladium-alkyl intermediate can readily eliminate a β-hydrogen, leading to the formation of an alkene byproduct and a palladium-hydride species, which terminates the catalytic cycle.[5]
-
Slow Transmetalation & Isomerization: The transfer of the secondary alkyl group from boron to palladium is often sluggish compared to aryl groups.[6] Under the reaction conditions, this can lead to isomerization of the alkyl group, eroding stereochemical integrity if a chiral center is present.
Overcoming these hurdles requires a carefully selected catalytic system where the rate of the desired reductive elimination is significantly faster than the rate of β-hydride elimination. This guide provides a detailed framework for the rational selection of palladium catalysts and ligands to achieve efficient and selective cross-coupling with secondary alkylboronic esters.
Mechanistic Considerations: The Heart of the Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] When using secondary alkylboronic esters, the success of the entire process hinges on navigating the delicate balance of reactivity at the transmetalation and reductive elimination stages.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the competing β-hydride elimination pathway that plagues secondary alkyl couplings.
The key to success is the ligand (L) bound to the palladium center. The ideal ligand must be sterically bulky enough to promote reductive elimination while simultaneously preventing or slowing β-hydride elimination.[5]
Component Selection: A Multi-Factorial Approach
The choice of catalyst is more than just the palladium source; it is a system comprising the Pd precatalyst, the ligand, a base, and the solvent. Each component plays a crucial role.
Palladium Precatalyst
The palladium precatalyst serves as the source of the active Pd(0) species that enters the catalytic cycle. While many sources are available, they are typically chosen for their air stability and ease of handling.
| Precatalyst | Common Form | Typical Loading (mol%) | Key Advantages & Considerations |
| Palladium(II) Acetate | Pd(OAc)₂ | 1-5 | Cost-effective, common. Requires in-situ reduction by a phosphine ligand. |
| Tris(dibenzylideneacetone)-dipalladium(0) | Pd₂(dba)₃ | 0.5-2.5 | An air-stable Pd(0) source. Often provides a more active catalyst system. |
| [1,1'-Bis(diphenylphosphino)-ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | 2-5 | A robust, air-stable precatalyst often effective for challenging couplings.[2] |
| Palladium(II) Chloride | PdCl₂ | 2-5 | Inexpensive but can be less active than other sources. |
Scientist's Note: For high-throughput screening or sensitive substrates, using well-defined precatalysts that incorporate the ligand (e.g., Buchwald G3/G4 Palladacycles) can provide more consistent results by ensuring a 1:1 or 2:1 ligand-to-palladium ratio and facilitating rapid generation of the active catalyst.
The Ligand: The Most Critical Choice
The ligand is the primary determinant of success in coupling secondary alkylboronic esters. The most effective ligands are typically bulky, electron-rich monophosphines that stabilize the palladium center and sterically accelerate the C-C bond-forming reductive elimination step.
Figure 2: A workflow for selecting the appropriate ligand class for coupling with secondary alkylboronic esters.
Recommended Ligand Classes:
-
Dialkylbiarylphosphines (Buchwald Ligands): This class is arguably the most successful and versatile for this transformation. Ligands like SPhos , RuPhos , and XPhos feature a bulky biaryl backbone and electron-donating dialkylphosphino groups. This combination creates a sterically demanding environment around the palladium that favors reductive elimination over β-hydride elimination.[5] They are often the best first choice for screening.
-
Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃ ) and tricyclohexylphosphine (PCy₃ ) are highly electron-rich and sterically imposing. They are particularly effective for couplings involving less reactive electrophiles like aryl chlorides.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes. They can be highly effective, especially in couplings with sterically hindered partners or when using aryl chlorides as electrophiles.[8]
The Base and Solvent System
The base is required to activate the organoboron species, facilitating transmetalation.[8] The choice of base and solvent is interdependent and crucial for reaction success.
-
Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄ ) is a common and highly effective choice. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Aqueous base solutions are often used, as water can accelerate the reaction.
-
Solvents: Aprotic polar solvents or ethereal solvents are typically employed. Combinations of Toluene/water or Dioxane/water are very common. For substrates sensitive to protodeboronation, anhydrous conditions may be necessary, although this can slow transmetalation.[9]
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Cross-Coupling of a Secondary Alkylboronic Ester with an Aryl Bromide
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
Secondary alkyl pinacol boronate ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (0.2 M relative to aryl bromide)
-
Deionized water (equal volume to toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the secondary alkyl pinacol boronate ester (1.5 mmol) and K₃PO₄ (3.0 mmol, 637 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (5 mL) via syringe. Note: Solvents should be sparged with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Scientist's Note on Stereochemistry: If using an enantioenriched secondary alkylboronic ester, it is critical to analyze the stereochemical outcome. Depending on the ligand and substrate, the coupling can proceed with either inversion or retention of configuration.[10][11] For instance, some palladium-catalyzed processes have been shown to proceed with inversion of absolute configuration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong enough. | 1. Use a different Pd precatalyst (e.g., Pd₂(dba)₃) or a pre-formed palladacycle. 2. Ensure rigorous degassing of all solvents. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Alkene Byproduct | β-hydride elimination is outcompeting reductive elimination. | 1. Increase the steric bulk of the ligand (e.g., switch from SPhos to RuPhos). 2. Lower the reaction temperature. 3. Use a more electron-withdrawing aryl halide if possible. |
| Protodeboronation | The boronic ester is being cleaved by water or base before coupling. | 1. Use rigorously dried solvents and reagents. 2. Use a milder base like K₂CO₃ or KF.[8] 3. Minimize reaction time. |
| Isomerization of Alkyl Group | Reversible β-hydride elimination/re-addition or slow transmetalation. | 1. Use a more active catalyst system to accelerate the desired pathway. 2. Screen different ligands; bulky biarylphosphines are often best at preventing this. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of secondary alkylboronic esters is a challenging yet achievable transformation that unlocks access to complex molecular architectures. Success is predicated on a rational, mechanism-informed approach to catalyst selection. By prioritizing bulky, electron-rich phosphine ligands, particularly the Buchwald dialkylbiarylphosphines, and carefully optimizing the base and solvent system, researchers can effectively suppress undesired side reactions like β-hydride elimination. The protocols and guidelines presented here offer a robust starting point for developing efficient and selective coupling reactions for a wide range of substrates in academic and industrial research.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]
-
Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes . Organometallics, 30(17), 4564–4571. Available at: [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides . Journal of the American Chemical Society. Available at: [Link]
-
Herrmann, W. A., & Böhm, V. P. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds . Journal of Organic Chemistry, 76(19), 8107-12. Available at: [Link]
-
Suzuki cross-coupling reaction . (2020). YouTube. Available at: [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . (2020). ResearchGate. Available at: [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society. Available at: [Link]
-
Li, L., et al. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides . Journal of the American Chemical Society. Available at: [Link]
-
Biscoe, M. R., et al. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles . PMC. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings . (2020). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review . (2024). Molecules. Available at: [Link]
-
El-Fakih, T., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings . Molecules, 25(5), 1154. Available at: [Link]
-
Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids . (2019). ResearchGate. Available at: [Link]
-
Morken, J. P., et al. (2017). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands . PMC. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile . ACS Central Science. Available at: [Link]
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds . Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids . (2014). Chemical Communications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds . Denmark Group, University of Illinois. Available at: [Link]
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Application Notes and Protocols: Selecting Appropriate Bases for Suzuki-Miyaura Reactions Using Hindered Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] At its heart, the reaction involves the coupling of an organoboron species with an organohalide.[3][4] However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically hindered substrates.[5][6]
Hindered boronate esters, such as those derived from neopentyl glycol or bulky aryl groups, are often employed to enhance stability and prevent undesired side reactions like protodeboronation.[7][8] While advantageous, their steric bulk can significantly impede the key transmetalation step of the catalytic cycle, often leading to low yields or complete reaction failure.[6] This is where the judicious selection of a base becomes paramount. The base is not a mere spectator; it plays a critical and multifaceted role in activating the boronate ester and driving the catalytic cycle forward.[9][10] This guide provides an in-depth analysis of base selection for Suzuki-Miyaura reactions involving hindered boronate esters, offering both mechanistic insights and practical, field-proven protocols.
The Pivotal Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction comprises three main stages: oxidative addition, transmetalation, and reductive elimination.[4][9][11] The base is most critically involved in the transmetalation step.[9][12][13] Its primary function is to activate the organoboron species, rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[9][10]
With sterically hindered boronate esters, the choice of base can dramatically influence the reaction's success. A well-chosen base can overcome the steric barriers that would otherwise stall the reaction. The prevailing mechanistic understanding suggests two primary pathways for base-mediated activation:
-
The Boronate Pathway: The base reacts with the boronate ester to form a more nucleophilic tetracoordinate "ate" complex. This negatively charged species is more reactive towards the palladium(II) complex, facilitating the transfer of the organic group.[14]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a more reactive hydroxo- or alkoxo-palladium species. This species then undergoes a more facile transmetalation with the neutral boronate ester.[14]
The operative pathway is often dependent on the specific substrates, base, and solvent system employed. For hindered systems, a base that can effectively promote the formation of the reactive intermediate is essential for achieving high yields.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the crucial role of the base in the activation of the boronate ester for the transmetalation step.
A Comparative Analysis of Bases for Hindered Couplings
The selection of an appropriate base is highly dependent on the specific steric and electronic properties of the coupling partners. Below is a comparative analysis of commonly used bases in Suzuki-Miyaura reactions involving hindered boronate esters.
| Base | pKa of Conjugate Acid | Typical Conditions | Strengths for Hindered Couplings | Limitations |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane, THF; often with H₂O | A versatile and moderately strong base.[6] Effective for a wide range of hindered substrates.[5] The presence of water can be beneficial.[6] | Can be less effective for extremely hindered systems. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane, DMF | Highly effective for many hindered couplings.[6] Its high solubility in organic solvents can be advantageous. | Can be more expensive than other inorganic bases. |
| Potassium tert-Butoxide (KOt-Bu) | ~19 | Anhydrous THF, Toluene | A strong base, often necessary for particularly challenging couplings with sterically demanding partners.[6] | Its high basicity can lead to side reactions with sensitive functional groups. Requires strictly anhydrous conditions. |
| Potassium Fluoride (KF) | ~3.2 | Toluene, THF | A mild base that can be effective, particularly when base-labile functional groups are present.[10] | Often requires higher temperatures and may not be sufficient for very hindered substrates. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | Toluene/H₂O, Dioxane/H₂O | A cost-effective and commonly used base.[9] Generally effective for less demanding couplings.[15] | May be less effective for highly hindered systems compared to K₃PO₄ or Cs₂CO₃. |
| Potassium Trimethylsilanolate (KOSiMe₃) | Not readily available | Anhydrous ethereal solvents | Promotes anhydrous, homogeneous reactions, which can be beneficial for hindered couplings.[16] Can lead to faster reaction times and improved yields.[16] | Requires careful handling due to its moisture sensitivity. |
Field-Proven Insights on Base Selection
-
For moderately hindered systems , potassium phosphate (K₃PO₄) is often an excellent starting point. It provides a good balance of reactivity and functional group tolerance.
-
When dealing with extremely hindered substrates , such as those with multiple ortho-substituents, a stronger base like potassium tert-butoxide (KOt-Bu) may be necessary to drive the reaction to completion.[6]
-
In cases where protodeboronation is a concern , using anhydrous conditions with a base like potassium trimethylsilanolate (KOSiMe₃) or anhydrous potassium phosphate can be beneficial.[7][16]
-
For substrates with base-sensitive functional groups , a milder base such as potassium fluoride (KF) should be considered, although this may require higher reaction temperatures or more active catalyst systems.[10]
Figure 2: Decision workflow for selecting an appropriate base in Suzuki-Miyaura reactions with hindered boronate esters.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Boronate Ester using Potassium Phosphate (K₃PO₄)
This protocol is a good starting point for moderately hindered systems.
Reagents and Equipment:
-
Hindered boronate ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the hindered boronate ester, aryl halide, palladium catalyst, and potassium phosphate.
-
Add the anhydrous solvent and a small amount of degassed water (e.g., a 10:1 ratio of solvent to water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling of a Hindered Boronate Ester using Potassium Trimethylsilanolate (KOSiMe₃)
This protocol is suitable for substrates prone to protodeboronation or when strictly anhydrous conditions are desired.[16]
Reagents and Equipment:
-
Hindered boronate ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand)
-
Potassium trimethylsilanolate (KOSiMe₃) (1.5 equiv)
-
Anhydrous ethereal solvent (e.g., THF, 2-MeTHF)
-
Glovebox or Schlenk line for handling anhydrous reagents
-
Dry reaction vessel with a magnetic stir bar
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the hindered boronate ester, aryl halide, palladium pre-catalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous ethereal solvent.
-
In a separate vial, dissolve the potassium trimethylsilanolate in the anhydrous solvent.
-
Slowly add the KOSiMe₃ solution to the reaction mixture at room temperature with stirring. For particularly reactive substrates, portion-wise addition of the base may be beneficial to control the reaction profile.[16]
-
Stir the reaction at room temperature or with gentle heating as needed.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The successful execution of Suzuki-Miyaura cross-coupling reactions with hindered boronate esters is critically dependent on the rational selection of the base. Understanding the mechanistic role of the base in activating the boronate ester allows for a more informed approach to reaction optimization. For moderately hindered systems, potassium phosphate often provides a robust solution, while more challenging transformations may necessitate the use of stronger bases like potassium tert-butoxide or specialized anhydrous conditions with reagents such as potassium trimethylsilanolate. By carefully considering the steric and electronic nature of the substrates and applying the principles and protocols outlined in this guide, researchers can significantly enhance their success in constructing complex molecular architectures.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024-02-23). Reddit. Available at: [Link]
-
Lee, D. S., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Ono, H., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
Jana, R., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]
-
Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
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Optimal solvent systems for 2-phenylpropylboronic acid pinacol ester reactions
Application Note & Protocol Guide
Topic: Optimal Solvent Systems for 2-Phenylpropylboronic Acid Pinacol Ester Reactions
Abstract & Introduction
2-Phenylpropylboronic acid pinacol ester is a crucial building block in modern organic synthesis, valued for its relative stability and versatility in carbon-carbon and carbon-heteroatom bond formation. As a boronic acid surrogate, its pinacol ester form offers enhanced stability against protodeboronation and easier handling compared to the free boronic acid.[1] However, the success of reactions involving this reagent—most notably the Suzuki-Miyaura cross-coupling and Chan-Evans-Lam amination—is profoundly dependent on the judicious selection of the solvent system.
The solvent is not merely an inert medium; it is an active participant that governs reactant solubility, modulates catalyst activity and stability, influences the rates of key mechanistic steps like transmetalation, and can even dictate reaction selectivity.[2][3] This guide provides a detailed exploration of solvent effects on reactions with 2-phenylpropylboronic acid pinacol ester. It moves beyond simple recommendations to explain the underlying chemical principles, empowering researchers to make informed decisions for optimizing reaction outcomes. We present field-proven protocols and a logical framework for solvent selection to ensure robust and reproducible results.
Physicochemical Properties & Solvent Considerations
Understanding the inherent properties of 2-phenylpropylboronic acid pinacol ester is the foundation for selecting an appropriate solvent.
-
Stability: Pinacol esters are significantly more stable than their corresponding boronic acids. However, they are susceptible to hydrolysis, particularly in the presence of water and acid or base, which can be accelerated at physiological pH.[4][5] This reversibility can lead to the formation of the less reactive boronic acid and pinacol, potentially impeding the reaction.[5] Therefore, anhydrous or carefully controlled biphasic conditions are often preferred.
-
Solubility: Phenylboronic acid pinacol esters generally exhibit good solubility in a range of common organic solvents, including ethers (THF, Dioxane), aromatic hydrocarbons (Toluene), chlorinated solvents (DCM, Chloroform), and polar aprotic solvents (DMF, Acetone).[6][7][8] They show lower solubility in nonpolar hydrocarbons like methylcyclohexane and are poorly soluble in water.[7][8]
The primary goal of the solvent system is to fully dissolve the boronic ester, the coupling partner (e.g., an aryl halide), and the catalyst complex at the reaction temperature to ensure a homogeneous reaction environment.
Solvent Classes and Their Impact on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prevalent application for this class of reagents. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The solvent choice critically influences each of these steps.
Aprotic Solvents (Polar and Nonpolar)
This is the most widely used category for reactions with boronic esters.
-
Ethers (THF, 1,4-Dioxane, 2-MeTHF, DME): These are excellent general-purpose solvents. Their moderate polarity effectively dissolves the organometallic catalyst and organic substrates. Less polar ethers like dioxane are often paired with Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts. THF is a common choice but its lower boiling point (66 °C) may limit reaction rates. Dioxane (b.p. 101 °C) and Toluene (b.p. 111 °C) are frequently used for higher-temperature reactions.[1]
-
Aromatic Hydrocarbons (Toluene, Xylenes): These nonpolar solvents are highly effective, particularly for reactions run at elevated temperatures. They are often used in combination with a separate aqueous phase containing the inorganic base (e.g., K₂CO₃, K₃PO₄), creating a biphasic system. This setup facilitates the transmetalation step while minimizing bulk hydrolysis of the boronic ester in the organic phase.[3]
-
Polar Aprotic Solvents (DMF, DMAc, NMP, Acetonitrile): These solvents possess high dielectric constants and can significantly influence reaction kinetics and selectivity. They are particularly adept at stabilizing charged intermediates and anionic transition states that may form during the catalytic cycle.[2] However, their coordinating nature can sometimes inhibit the catalyst. For certain substrates, solvents like DMF and acetonitrile have been shown to switch the chemoselectivity of a reaction compared to nonpolar solvents like toluene or THF.[2] Furthermore, amide solvents like DMF can be oxidized by Pd(II) species, which can affect catalyst integrity.
Protic Solvents (Alcohols, Water)
While seemingly counterintuitive due to the risk of hydrolysis, protic solvents play a crucial role, often as co-solvents.
-
Water: Trace amounts of water are often essential for efficient transmetalation, especially when using bases other than hydroxides.[2] Water helps to hydrolyze the boronic ester in situ to the more reactive boronic acid or boronate species required for the key boron-to-palladium transfer. In biphasic systems (e.g., Toluene/H₂O), water serves as the solvent for the inorganic base.[3]
-
Alcohols (EtOH, iPrOH): Alcohols can be used as co-solvents to improve the solubility of polar reagents or bases. For instance, in the Chan-Evans-Lam amination of aryl boronic acid pinacol esters with aryl amines, a mixed MeCN/EtOH system was found to be uniquely effective, whereas EtOH was not required for more reactive alkyl amines.[10] This highlights the need for reaction-specific optimization.
Data Summary: Solvent Selection Guide
The following table provides a comparative summary of common solvents for a typical Suzuki-Miyaura coupling of 2-phenylpropylboronic acid pinacol ester with an aryl bromide.
| Solvent System | Class | Typical Temp. (°C) | Key Advantages | Causality & Considerations |
| Toluene / H₂O | Biphasic (Nonpolar/Protic) | 80-110 | Excellent for broad substrate scope; minimizes ester hydrolysis in the bulk phase. | Water dissolves the inorganic base (e.g., K₃PO₄), facilitating the formation of the active boronate at the phase interface for transmetalation. |
| 1,4-Dioxane / H₂O | Biphasic (Polar Aprotic/Protic) | 80-100 | Good balance of solubility for both organic and inorganic components. | Dioxane's miscibility with water creates a pseudo-homogeneous system that can accelerate the reaction. |
| THF | Polar Aprotic (Ether) | 50-66 | Good for reactions with thermally sensitive substrates due to lower boiling point. | Lower temperatures may lead to slower reaction rates. Can be run with or without an aqueous phase. |
| DMF | Polar Aprotic (Amide) | 80-120 | Can accelerate reactions for challenging or deactivated substrates. | High polarity stabilizes charged intermediates.[2] Potential for catalyst inhibition or side reactions; requires careful purification. |
| Acetonitrile / H₂O | Biphasic (Polar Aprotic/Protic) | 70-82 | Can alter chemoselectivity in multifunctional substrates.[2] | Strong coordinating solvent; its effect is more complex than just polarity and must be empirically tested.[2] |
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should perform small-scale optimization experiments when applying these methods to new substrates.
Protocol 1: General Suzuki-Miyaura Cross-Coupling in a Biphasic System
This protocol is robust and generally applicable for coupling 2-phenylpropylboronic acid pinacol ester with various aryl or heteroaryl halides.
Workflow Diagram:
Caption: Workflow for a typical biphasic Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylpropylboronic acid pinacol ester (1.2 eq.), the aryl halide (1.0 eq.), Pd(dppf)Cl₂ (0.02 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat three times.
-
Add Toluene (to achieve a ~0.2 M concentration with respect to the aryl halide) and deionized water (25% of the toluene volume) via syringe.
-
Causality: The use of an inert atmosphere is critical to prevent oxidation of the Pd(0) active catalyst. The biphasic system with K₃PO₄ provides the basic aqueous environment necessary to generate the reactive boronate species for transmetalation while protecting the bulk of the pinacol ester from hydrolysis.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring to ensure adequate mixing between the two phases.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Decision Framework for Solvent Selection
Choosing the optimal solvent is a multi-parameter decision. The following logical diagram provides a framework for this process, prioritizing reaction success and safety.
Caption: Decision tree for selecting a solvent system based on reaction type.
Troubleshooting & Final Remarks
-
Low Conversion: If a reaction stalls, ensure reagents are pure and the system is rigorously deoxygenated. Consider switching to a higher-boiling solvent (e.g., from THF to Toluene) or a more polar aprotic solvent like DMF for poorly reactive substrates.
-
Protodeboronation: If significant formation of 1-phenylpropane is observed, it indicates premature cleavage of the C-B bond. This can be minimized by using milder bases (e.g., K₂CO₃ instead of K₃PO₄) and ensuring the reaction is not heated for an unnecessarily long time.
-
Hydrolysis: If the starting boronic ester is consumed but little product is formed, excessive hydrolysis may be the cause. Ensure solvents are sufficiently dry (for anhydrous methods) or that the biphasic ratio is appropriate.
The choice of solvent is a critical parameter that demands careful consideration. By understanding the interplay between the solvent, catalyst, and substrates, researchers can rationally design robust and high-yielding synthetic procedures. The protocols and frameworks provided herein serve as a validated starting point for the successful application of 2-phenylpropylboronic acid pinacol ester in drug discovery and development.
References
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Achilli, S., Ciana, A., & Balduini, G. (2011). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]
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Shields, J. D., Ahn, J. M., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
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Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Domańska, U., & Rolicka, M. (2018). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Aggarwal, V. K., & O'Brien, C. J. (n.d.). boronic esters. Organic Syntheses Procedure. [Link]
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Chevenier, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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Domańska, U., & Rolicka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester. PubChem. [Link]
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Kempe, R., & Gärtner, D. (2012). Effect of the solvent on the reaction progress of Suzuki-Miyaura... ResearchGate. [Link]
-
Smith, R. C. (2013). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Pace, V., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Dai, L., Gonzalez, J., & Zhang, K. (2022). A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Organic Chemistry Portal. [Link]
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PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. [Link]
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The Strategic deployment of 2-Phenylpropylboronic Acid Pinacol Ester in Modern Medicinal Chemistry
Introduction: The Ascendancy of Organoboron Reagents in Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for molecular scaffolds that offer both structural novelty and reliable reactivity is perpetual. Among the myriad of synthetic tools available, organoboron compounds, particularly boronic acids and their pinacol esters, have emerged as indispensable building blocks.[1][2] Their remarkable versatility, inherent stability, and generally low toxicity have positioned them at the forefront of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on the utility of these reagents, enabling the construction of complex molecular architectures with unparalleled efficiency.[4] This guide focuses on a specific yet highly valuable member of this class: 2-phenylpropylboronic acid pinacol ester, and its strategic applications in the synthesis of medicinally relevant compounds.
Core Principles: Why 2-Phenylpropylboronic Acid Pinacol Ester is a Reagent of Choice
The 2-phenylpropyl motif is a prevalent structural feature in numerous biologically active molecules. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The use of 2-phenylpropylboronic acid pinacol ester offers several distinct advantages for introducing this fragment:
-
Enhanced Stability: The pinacol ester functionality imparts greater stability compared to the corresponding boronic acid, rendering the reagent less susceptible to protodeboronation and oxidative degradation.[5] This robustness allows for a broader range of reaction conditions and simplifies handling and storage.
-
Controlled Reactivity: While stable, the pinacol ester remains sufficiently reactive to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This balanced reactivity is crucial for its application in the late-stage functionalization of complex intermediates.
-
Access to Chirality: The 2-phenylpropyl group contains a stereocenter, and the asymmetric synthesis of chiral 2-phenylpropylboronic acid pinacol ester provides a direct route to enantiomerically enriched drug candidates.[6] This is of paramount importance in modern drug design, where stereochemistry plays a pivotal role in determining biological activity and minimizing off-target effects.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier application of 2-phenylpropylboronic acid pinacol ester in medicinal chemistry.[4][7] This reaction facilitates the formation of a carbon-carbon bond between the 2-phenylpropyl group and a variety of sp2-hybridized carbon atoms, typically from aryl, heteroaryl, or vinyl halides or triflates.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Phenylpropylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a representative starting point for the cross-coupling of 2-phenylpropylboronic acid pinacol ester with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Phenylpropylboronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
Toluene/Water (10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), 2-phenylpropylboronic acid pinacol ester (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2 / SPhos | A versatile and highly active catalyst system for Suzuki-Miyaura couplings. |
| Base | K3PO4 | A moderately strong base that is effective in promoting transmetalation. |
| Solvent | Toluene/Water | The aqueous phase is often crucial for the efficiency of the transmetalation step. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
Table 1: Recommended starting conditions for Suzuki-Miyaura cross-coupling.
Protocol 2: Asymmetric Synthesis of Chiral 2-Phenylpropylboronic Acid Pinacol Ester
The enantioselective synthesis of chiral boronic esters is a rapidly evolving field.[6] A common strategy involves the asymmetric hydroboration of a corresponding alkene.
Materials:
-
(E)-1-phenylprop-1-ene
-
Pinacolborane (HBpin)
-
Chiral rhodium catalyst (e.g., [Rh(cod)2]BF4 with a chiral phosphine ligand)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, to a solution of the chiral rhodium catalyst (1 mol%) in anhydrous THF, add (E)-1-phenylprop-1-ene (1.0 equivalent).
-
Slowly add pinacolborane (1.1 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for the time determined by optimization studies, monitoring for completion by GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography on silica gel to afford the chiral 2-phenylpropylboronic acid pinacol ester.
Troubleshooting and Considerations
-
Low Yields: If the reaction stalls or provides low yields, consider screening different palladium catalysts and ligands, bases, and solvents. The presence of water is often critical, but anhydrous conditions can be beneficial in some cases.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction. Using a less nucleophilic base or strictly anhydrous conditions can mitigate this issue.
-
Homocoupling: The coupling of two boronic ester molecules can occur. Reducing the catalyst loading or changing the ligand may minimize this side reaction.
Conclusion
2-Phenylpropylboronic acid pinacol ester is a valuable and versatile building block for medicinal chemists. Its stability, coupled with its reactivity in the powerful Suzuki-Miyaura cross-coupling reaction, provides a reliable method for incorporating the 2-phenylpropyl motif into drug candidates. Furthermore, the potential for asymmetric synthesis opens the door to the stereoselective construction of chiral molecules. The protocols and principles outlined in this guide are intended to serve as a strong foundation for researchers and scientists in the field of drug development to effectively utilize this important synthetic tool.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF. [Link]
-
Boron Molecular. 2-Phenylethyl-1-boronic acid pinacol ester. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed Central. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Link]
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. [Link]
-
ResearchGate. The design strategy of the newly designed phenylboronic acid pinacol ester-containing compounds. [Link]
-
MDPI. Synthesis of Axially Chiral Boron Compounds. [Link]
-
PubMed Central. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. [Link]
-
PubMed. Catalytic Enantioselective Aza-pinacol Rearrangement. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed Central. Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. [Link]
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- 7. youtube.com [youtube.com]
Application Notes & Protocols: Considerations for Scaling Up Reactions with 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Abstract
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is a key organoboron intermediate, widely utilized in the pharmaceutical and fine chemical industries. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] While laboratory-scale synthesis using this reagent is well-established, transitioning to pilot or manufacturing scale introduces significant challenges that are often non-obvious at the bench.[3][4] This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of reactions involving this boronate ester. We will move beyond basic protocols to explore the causality behind process development choices, focusing on process safety, reaction kinetics, mass transfer, and downstream processing. The protocols and insights provided herein are designed to equip researchers, chemists, and drug development professionals with a robust framework for developing safe, scalable, and reproducible manufacturing processes.
Reagent Properties, Stability, and Safe Handling
Understanding the fundamental characteristics of this compound (a pinacol ester) is the first step in developing a safe and robust process. Pinacol esters are generally favored in industrial settings over their corresponding boronic acids due to their enhanced stability and ease of handling.[5] Unlike many boronic acids which can be prone to protodeboronation or trimerization to form boroxines, pinacol esters offer greater shelf-life and tolerance to a wider range of reaction conditions.[5] However, they are not entirely inert and require proper handling, especially at scale.
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₂₃BO₂ | - |
| Molecular Weight | 246.15 g/mol | - |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | General observation |
| Boiling Point | Data not readily available; high boiling point expected | Similar structures[6][7] |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | GHS Classification |
| Handling | Handle in a well-ventilated area or fume hood. Use non-sparking tools.[10][11] | Good Laboratory Practice |
| PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[10] | EHS Guidelines |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] | Supplier Recommendation |
Pre-Scale-Up Process Hazard Analysis (PHA) & Development
What works in a 100 mL flask does not always translate to a 100 L reactor.[4] A thorough Process Hazard Analysis (PHA) is not just a regulatory hurdle; it's a scientific necessity to understand the process limitations and ensure safety and reproducibility. The initial stages of development should focus on generating the data needed to design a safe and efficient commercial process.[3]
Thermal Hazard Assessment
The Suzuki-Miyaura coupling can be exothermic, and this heat release becomes a critical safety concern at scale.[12] The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation far less efficient. A thermal runaway in a large reactor can have catastrophic consequences.[13]
-
Causality: In a small flask, the large surface area allows for rapid heat exchange with the environment (e.g., an oil bath). In a large, jacketed reactor, the heat generated in the center of the reaction mass must travel a much greater distance to be removed by the cooling jacket. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably.
-
Experimental Approach:
-
Differential Scanning Calorimetry (DSC): Use DSC on the reaction mixture to determine the onset temperature of any decomposition events (TOnset). This defines the maximum safe operating temperature.
-
Reaction Calorimetry (RC1): Conduct the reaction in a reaction calorimeter to measure the heat of reaction (ΔHr), the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for engineering the required cooling capacity of the production reactor.[14]
-
The diagram below illustrates a simplified decision-making process based on the initial thermal hazard assessment.
Caption: Decision workflow for thermal risk assessment during scale-up.
Impact of Mixing and Mass Transfer
In the lab, reactions are often performed in small, round-bottomed flasks with efficient magnetic stirring. In a large reactor, achieving homogeneous mixing is a significant engineering challenge.
-
Causality: The Suzuki coupling is a multi-phase reaction, often involving an aqueous base, an organic solvent, and a solid catalyst. Efficient mixing is required to facilitate mass transfer between these phases for the reaction to proceed. Poor mixing can lead to:
-
Localized Hotspots: If a reagent is added too quickly without proper agitation, it can create a concentrated, highly reactive zone that overheats.
-
Stalled Reactions: If the catalyst, base, and reactants are not brought into intimate contact, the reaction rate will be limited by mass transfer, not by chemical kinetics, leading to long reaction times and incomplete conversion.[15]
-
-
Scale-Up Strategy:
-
Select appropriate reactor geometry and impeller type (e.g., pitched-blade turbine, anchor) based on the viscosity and nature of the reaction mixture.
-
Determine the minimum effective stirring rate during process development.
-
For reagent additions, utilize subsurface addition ports to ensure rapid dispersion into the bulk of the reaction mixture.
-
Scaled-Up Protocol: 1 kg Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a 1 kg scale. NOTE: This is a representative protocol and must be adapted and fully validated for the specific substrates and equipment being used.
Reaction Scheme
Generic Suzuki-Miyaura Coupling
(A generic reaction scheme would be depicted here showing the boronate ester coupling with an Ar-Br)
Materials and Equipment
Table 2: Reagents and Equipment for 1 kg Scale Protocol
| Item | Specification | Quantity | Purpose |
| Reactor | 20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, N₂ inlet, and temperature probe. | 1 | Reaction Vessel |
| Aryl Bromide (Ar-Br) | MW: ~200 g/mol (Example) | 0.81 kg (4.05 mol) | Electrophile |
| This compound | Purity >97% | 1.00 kg (4.06 mol) | Nucleophile (1.0 equiv) |
| Palladium Catalyst | e.g., XPhos-Pd-G3 | 14.5 g (0.017 mol) | Catalyst (0.42 mol%) |
| Base | Potassium Phosphate (K₃PO₄), anhydrous powder | 1.72 kg (8.10 mol) | Activates boronate ester |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | 8.0 L | Organic Phase |
| Aqueous Phase | Degassed, Deionized Water | 2.0 L | Aqueous Phase |
| Addition Funnel | 2 L pressure-equalizing | 1 | For controlled addition |
Step-by-Step Protocol
-
Vessel Preparation: Ensure the 20 L reactor and all associated glassware are thoroughly cleaned and dried to remove residual moisture. Assemble the reactor setup as specified.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction. This is critical as the active Pd(0) species is sensitive to oxygen.[16]
-
Charging Solids: Under a strong nitrogen flow, charge the Aryl Bromide (0.81 kg), this compound (1.00 kg), Potassium Phosphate (1.72 kg), and the Palladium catalyst (14.5 g) into the reactor.
-
Solvent Addition: Add the 2-Methyltetrahydrofuran (8.0 L) and the degassed water (2.0 L) to the reactor.
-
Heating and Agitation: Begin agitation at a pre-determined effective rate (e.g., 150-200 RPM). Start heating the reactor jacket to achieve an internal temperature of 60-65 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically (e.g., every 1-2 hours) and analyzing them by HPLC or UPLC for the disappearance of the starting materials. The reaction is typically complete within 6-12 hours.
-
Cooling: Once the reaction is deemed complete, cool the reactor contents to room temperature (20-25 °C).
Caption: High-level workflow for the scaled-up Suzuki-Miyaura protocol.
Large-Scale Work-up and Purification
Purification is often the most challenging aspect of scaling up. Methods that are convenient in the lab, like column chromatography, are generally not economically viable for multi-kilogram production.[17]
Work-up and Extraction
-
Phase Split: Stop agitation and allow the layers to separate. Drain the lower aqueous layer containing the inorganic salts.
-
Aqueous Washes: Wash the organic layer with a brine solution to remove residual water and water-soluble impurities. Be mindful of potential emulsion formation at scale, which can be broken by adding more salt or a different organic solvent.
Palladium Removal
Residual palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated. Therefore, dedicated steps for its removal are mandatory.
Table 3: Comparison of Common Palladium Removal Techniques
| Method | Description | Pros | Cons |
| Activated Carbon | Slurry the organic solution with activated carbon, followed by filtration. | Inexpensive, effective for many Pd species. | Can adsorb product, leading to yield loss. Filtration can be slow at scale. |
| Thiol-based Scavengers | Use functionalized silica or resins with thiol groups to chelate palladium. | High selectivity, very effective. | More expensive than carbon. |
| Aqueous Cysteine Wash | Washing the organic layer with an aqueous solution of L-cysteine. | Cost-effective, can be efficient. | May require multiple washes, generates aqueous waste. |
For this process, a polish filtration through a pad of celite and a scavenger (e.g., a silica-based thiol scavenger) is a robust option before concentrating the solution.
Crystallization
Crystallization is the preferred method for purification at scale.[18]
-
Solvent Swap & Concentration: Distill off the 2-MeTHF under vacuum. If 2-MeTHF is not the ideal crystallization solvent, perform a solvent swap by adding the desired solvent (e.g., isopropanol, heptane) and continuing the distillation.
-
Cooling & Seeding: Concentrate the solution to the optimal volume. Cool the solution slowly according to a pre-determined cooling profile. Seeding with a small amount of pure product crystals at the appropriate temperature can be crucial to control crystal size and prevent oiling out.
-
Isolation & Drying: Isolate the product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold solvent to remove impurities. Dry the product under vacuum at a specified temperature until a constant weight is achieved.
Troubleshooting Guide
Table 4: Common Scale-Up Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inefficient mixing/mass transfer.- Deactivation of the catalyst by oxygen.- Insufficient temperature. | - Increase agitation rate.- Ensure a robust inert atmosphere.- Verify internal temperature probe is accurate and setpoint is achieved. |
| Formation of Byproducts (e.g., Homocoupling) | - Catalyst decomposition.- Reaction temperature too high. | - Use a more robust catalyst/ligand system.- Re-evaluate reaction temperature based on calorimetry data. |
| Product Oiling Out During Crystallization | - Cooling too rapidly.- Solution is too concentrated or contains impurities. | - Implement a slower, controlled cooling profile.- Add a seed crystal.- Adjust solvent composition or concentration. |
| High Residual Palladium in Final Product | - Scavenger is not effective or insufficient amount used. | - Screen different palladium scavengers.- Increase the amount of scavenger or contact time.- Add an additional purification step (e.g., carbon treatment followed by scavenger). |
References
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Yamamoto, Y. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Webinars. Retrieved from [Link]
-
Slade, J. et al. (2020). Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
AstraZeneca. (2020). Development of a Simple and Standard Process for Boronic Ester Synthesis. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]
-
Evans, P. A. et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). How to purify boronate esters?. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
ResearchGate. (2015). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
Evans, P. A. et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC. Retrieved from [Link]
-
Wang, B. et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Retrieved from [Link]
-
Hitosugi, S. et al. (2019). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
Charette, A. B. et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Boronic Ester for Pharmaceutical Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in self-healing polymeric materials based on reversible B–O bonds. Materials Chemistry A. Retrieved from [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. r/Chempros. Retrieved from [Link]
-
Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Note: General reference, specific URL not applicable).
- Google Patents. (2013). Process for preparing boronic acids and esters in the presence of magnesium metal.
-
ResearchGate. (2012). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Retrieved from [Link]
-
Pereira, C. J. (2017). Challenges of scaling up chemical processes (based on real life experiences). ACS Symposium Series. Retrieved from [Link]
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MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Hartwig, J. F. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2019). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
ResearchGate. (2019). Safe scale-up with exothermic reactions. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. primescholars.com [primescholars.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane 97 66080-23-7 [sigmaaldrich.com]
- 7. 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | C9H19BO2 | CID 10103569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Reasons for low yield in Suzuki coupling with 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Guide ID: SC-TS-2026-0121 Topic: Troubleshooting Low Yields in Suzuki Coupling with 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane Senior Application Scientist: Dr. Evelyn Reed
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically demanding secondary alkyl boronic esters, specifically this compound. This substrate presents a significant steric challenge due to the secondary carbon atom bonded to boron, further encumbered by a phenyl group. Low yields in these reactions are common and typically stem from the inherent difficulty of the key catalytic steps. This document provides in-depth, cause-and-effect troubleshooting advice and optimized protocols to help you overcome these synthetic hurdles.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a detailed solution grounded in mechanistic principles.
Question 1: My reaction has stalled with significant starting material remaining. What is the most likely bottleneck?
Answer: The most probable cause is a stalled catalytic cycle, specifically at the transmetalation or reductive elimination steps. The steric bulk of the 2-phenylpropyl group dramatically slows these key processes.[1][2]
-
Mechanistic Insight: The Suzuki catalytic cycle requires the formation of a palladium intermediate where both the organic halide partner and the alkyl group from the boronic ester are coordinated to the palladium center. The bulky nature of your secondary boronic ester impedes the approach and effective transfer of the 2-phenylpropyl group to the palladium atom (transmetalation). Subsequently, the resulting di-organopalladium intermediate is also sterically congested, which hinders the final bond-forming reductive elimination step.[1]
-
Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard phosphine ligands like PPh₃ are often ineffective. You must use a ligand designed to accelerate these difficult steps. Bulky, electron-rich monophosphine ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or certain N-heterocyclic carbenes (NHCs) are essential.[1][3][4] These ligands create a more open and highly active monoligated palladium species that can better accommodate sterically demanding partners.[4]
-
Increase Temperature: "Forcing conditions" are often necessary.[1] If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Monitor for potential decomposition of starting materials or product at these higher temperatures.
-
Check Catalyst and Ligand Integrity: Ensure your palladium precatalyst and, more importantly, your phosphine ligand have not degraded. Air-stable precatalysts are recommended. Phosphine ligands can oxidize if not handled under an inert atmosphere, rendering them ineffective.
-
Question 2: I'm observing significant protodeboronation (replacement of the boronic ester with hydrogen). How can I minimize this side reaction?
Answer: Protodeboronation is a common side reaction, especially with alkylboronic esters under basic conditions with elevated temperatures. It occurs when the boronic ester reacts with a proton source (like trace water) before it can participate in the Suzuki coupling.
-
Mechanistic Insight: The C-B bond is susceptible to cleavage by protons, particularly when the carbon atom is part of a sterically hindered group, which makes the desired transmetalation kinetically slow. The longer your boronic ester remains in the basic reaction mixture without coupling, the more likely it is to be protonated.
-
Troubleshooting Steps:
-
Choice of Base: While strong bases are needed to activate the boronic ester for transmetalation, some can exacerbate protodeboronation.[5] If you are using a strong aqueous base like NaOH or KOH, consider switching to a non-aqueous base like K₃PO₄ or Cs₂CO₃, which are often effective and can be used with minimal water.[4][6] In some challenging cases, an anhydrous base like potassium trimethylsilanolate (TMSOK) can be highly effective.[7]
-
Solvent Purity: Ensure your solvents are rigorously dried and degassed. The presence of excess water provides a ready source of protons.
-
Reaction Rate: The most effective way to prevent protodeboronation is to accelerate the rate of the desired Suzuki coupling. Employing a more active catalyst system (see Question 1) will consume the boronic ester faster, outcompeting the decomposition pathway.
-
Question 3: I've tried several standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with no success. Which specific catalyst system should I use for this substrate?
Answer: For severely hindered couplings like this one, specialized catalyst systems are not just recommended; they are required. General-purpose catalysts will almost certainly fail.
-
Expert Recommendation: The primary factor for success is the choice of a bulky, electron-rich phosphine ligand that promotes the formation of a highly active, low-coordinate Pd(0) species.[4][8]
-
Recommended Catalyst Systems: The table below outlines highly effective systems for sterically demanding aryl-alkyl couplings. The ligand is the most critical component.
| Catalyst/Ligand System | Precatalyst | Ligand | Typical Loading (mol %) | Key Advantages & Reference |
| Buchwald System 1 | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1-2% Pd, 2-4% Ligand | Excellent for hindered substrates, promotes fast reductive elimination.[4] |
| Buchwald System 2 | Pd(OAc)₂ | RuPhos | 1-2% Pd, 2-4% Ligand | Highly active for C(sp²)-C(sp³) couplings. |
| AntPhos System | Pd(OAc)₂ | AntPhos | 2% Pd, 4% Ligand | Specifically shown to be effective for coupling secondary alkylboronic acids.[7][9] |
| NHC System | PEPPSI-IPr | N/A (precatalyst) | 2-4% | Robust, air-stable precatalyst, highly active for hindered couplings.[5] |
-
Implementation Protocol:
-
Choose one of the systems above. For example, Pd(OAc)₂ with XPhos.
-
Use a Ligand:Palladium ratio of at least 2:1. This ensures the formation of the active monoligated palladium species.
-
Combine the palladium source and ligand in the reaction vessel before adding other reagents to allow for pre-formation of the active catalyst.
-
Visualizing the Challenge and Solution
To better understand the core issues, the following diagrams illustrate the steric problem and a logical troubleshooting workflow.
The Steric Hindrance Problem
The diagram below illustrates how the bulky 2-phenylpropyl group and a substituted aryl halide create a "traffic jam" around the palladium center, hindering the crucial transmetalation and reductive elimination steps.
Caption: Steric hindrance from bulky coupling partners slows key catalytic steps.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical progression to diagnose and solve the issue.
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)
-
XPhos (0.04 equiv, 4 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution based on the aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and finely ground K₃PO₄ (3 equiv) under an inert atmosphere of Argon or Nitrogen.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and this compound (1.5 equiv) to the flask.
-
Solvent Addition: Add enough anhydrous, degassed dioxane or toluene to achieve the target concentration (e.g., 0.1 M).
-
Degassing (Optional but Recommended): Briefly bubble argon through the stirred suspension for 5-10 minutes to ensure the removal of any residual oxygen.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the coupling, reactions may require 12-24 hours for completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Zhang, Z., et al. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14042-14043. [Link]
-
Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16542–16558. [Link]
-
The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Reddy, V. P., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved January 21, 2026, from [Link]
-
ChemOrgChem. (2023, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Yin, J., & Rainka, M. P. (2009). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate. Retrieved January 21, 2026, from [Link]
-
Dreher, S. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting, Princeton University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
Scott Rychnovsky Group. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved January 21, 2026, from [Link]
-
van der Westhuizen, C., et al. (2017). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Request PDF on ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wisniewski, S. R., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Common side reactions involving 2-phenylpropylboronic acid pinacol ester
Welcome to the technical support center for 2-phenylpropylboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile secondary alkylboronic ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store 2-phenylpropylboronic acid pinacol ester to ensure its stability?
A1: Proper handling and storage are critical for maintaining the integrity of your boronic ester. These compounds are generally more stable than their corresponding boronic acids, but they are still susceptible to degradation.[1]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at low temperatures (2-8 °C is recommended). This minimizes oxidation and hydrolysis from atmospheric moisture.
-
Handling: When handling the reagent, work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[2][3] Avoid creating dust or aerosols. For transfers, use non-sparking tools and ensure all glassware is oven-dried to remove residual moisture.[4]
Q2: I'm observing a significant amount of a byproduct with the mass of 2-phenylpropane. What is happening?
A2: You are likely observing the result of protodeboronation , the most common and often most frustrating side reaction for boronic acids and esters.[5] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material.[5] For 2-phenylpropylboronic acid pinacol ester, this results in the formation of 2-phenylpropane.
Q3: My primary side product isn't 2-phenylpropane, but rather 2-phenyl-2-propanol. What causes this?
A3: The formation of 2-phenyl-2-propanol indicates an oxidation side reaction. The carbon-boron bond can be oxidized to a carbon-oxygen bond, a transformation that is often intentionally performed using oxidants like hydrogen peroxide (H₂O₂).[6] However, unwanted oxidation can occur under Suzuki-Miyaura conditions, often due to the presence of residual oxygen or certain palladium species, leading to reduced yield of the desired cross-coupled product.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The secondary, sterically hindered nature of 2-phenylpropylboronic acid pinacol ester can make its use in Suzuki-Miyaura cross-coupling reactions challenging.[7][8] Below are common issues and troubleshooting strategies.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
-
Question: My Suzuki coupling reaction is failing, with most of the boronic ester remaining unreacted or converted to byproducts. What are the first things to check?
-
Answer: Failure in sterically hindered couplings often points to issues with reaction kinetics or competing degradation pathways.
-
Causality: The bulky nature of the 2-phenylpropyl group slows down the crucial transmetalation step in the catalytic cycle.[1] This extended reaction time at elevated temperatures gives competing side reactions, like protodeboronation, a greater opportunity to occur.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
-
Problem 2: Significant Protodeboronation Observed
-
Question: How can I specifically suppress the formation of 2-phenylpropane in my reaction?
-
Answer: Protodeboronation is highly dependent on the reaction conditions, particularly the choice of base and the presence of protic sources (like water).[5][9]
-
Mechanism Insight: The reaction is often base-catalyzed. While the exact mechanism can be complex, it generally involves the attack of a nucleophile (like a hydroxide ion) on the boron atom, followed by protonolysis of the C-B bond.[5] Using pinacol esters instead of boronic acids is a primary strategy to reduce the rate of this side reaction, but it doesn't eliminate it entirely.[9]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
-
Mitigation Strategies:
-
Choice of Base: Avoid strong hydroxide bases like NaOH or KOH if possible. Use anhydrous non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. Water is a proton source that directly facilitates protodeboronation.
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the desired cross-coupling steps (oxidative addition and reductive elimination), making them kinetically more competitive than the protodeboronation pathway.[1]
-
-
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH) | Anhydrous K₃PO₄, Cs₂CO₃, K₂CO₃ | Minimizes hydroxide-catalyzed hydrolysis and subsequent protonolysis.[10] |
| Solvent | Protic solvents (alcohols) or wet aprotic solvents | Dry, degassed aprotic solvents (Toluene, Dioxane, THF) | Removes the proton source required for the final step of protodeboronation. |
| Temperature | Excessively high temperatures | Lowest effective temperature (e.g., 80-110 °C) | Slows the rate of decomposition side reactions relative to the cross-coupling. |
Experimental Protocol: Minimizing Side Reactions in a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling 2-phenylpropylboronic acid pinacol ester with a challenging aryl bromide.
1. Reagent and Glassware Preparation:
- Oven-dry all glassware overnight and cool under a stream of argon or nitrogen.
- Ensure the palladium catalyst and ligand are from a reliable source and have been stored under inert atmosphere.
- Use anhydrous, degassed solvent. To degas, sparge with argon for 30-60 minutes or use several freeze-pump-thaw cycles.
2. Reaction Assembly (under inert atmosphere):
- To a dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 2-phenylpropylboronic acid pinacol ester (1.2-1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
- In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol % Pd).
- Evacuate and backfill the reaction flask with inert gas three times.
- Add the pre-mixed catalyst/ligand mixture to the flask, followed by the degassed solvent (e.g., toluene or dioxane) via cannula or syringe.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (start with 90-100 °C) and stir vigorously.
- Monitor the reaction progress by TLC, GC-MS, or LC-MS, taking aliquots periodically. Check for the disappearance of starting materials and the formation of both the desired product and key byproducts (2-phenylpropane, 2-phenyl-2-propanol).
4. Workup and Purification:
- Once the reaction is complete (or has stalled), cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia. (n.d.).
- Leonori, D., et al. (n.d.). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online.
- Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.
- ECHEMI. (n.d.). Boric acid, pinacol ester SDS. ECHEMI.
- Studer, A., et al. (2019).
- Apollo Scientific. (2022). Vinylboronic acid, pinacol ester SDS. Apollo Scientific.
- ResearchGate. (2025). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine.
- Liu, Y., & Hall, D. G. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Wiley-VCH. (n.d.).
- ResearchGate. (n.d.). Protodeboronation and its application in synthesis.
- Sigma-Aldrich. (2025).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Organic Syntheses. (n.d.). boronic esters. Organic Syntheses Procedure.
- Thermo Fisher Scientific. (2025).
Sources
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- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of Protodeboronation in Secondary Alkylboronic Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize secondary alkylboronic esters in their synthetic workflows. These reagents are powerful tools for forging complex carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by a persistent and frustrating side reaction: protodeboronation.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate this issue, improve your reaction yields, and ensure the stability of your valuable intermediates. We will delve into the mechanisms, explain the causality behind experimental choices, and provide field-proven protocols to enhance your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a series of actionable solutions.
Issue 1: My Suzuki-Miyaura coupling reaction with a secondary alkylboronic ester is giving low yield, and I'm isolating the corresponding alkane byproduct.
Diagnosis: This is a classic case of protodeboronation outcompeting the desired transmetalation step in the catalytic cycle. Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic ester with a hydrogen atom[1][2]. This process is often base-catalyzed and exacerbated by the presence of water[1][3]. Secondary alkylboronic esters are particularly susceptible because the steric bulk around the boron atom can slow down the rate of the productive transmetalation with the palladium catalyst, giving the undesired protodeboronation pathway more time to occur.
Solutions:
-
Re-evaluate Your Choice of Base: The base is critical. It activates the boronic ester to form a more nucleophilic boronate species, but strong bases in the presence of water can aggressively promote protodeboronation[4][5].
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases. Weaker bases can provide the necessary activation for transmetalation while minimizing the rate of the competing protodeboronation.
-
Recommendation: Screen bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[6]
Base Relative Basicity Typical Observation NaOH, KOH Strong High rates of protodeboronation, especially with aqueous solvents. K₃PO₄ Moderate Often provides a good balance between reaction rate and suppression of protodeboronation. Cs₂CO₃ Moderate Effective, soluble base; can be used under anhydrous or aqueous conditions. KF Weak Can be effective, particularly under anhydrous conditions. -
-
Strictly Control Water Content: Water is a primary proton source for this side reaction[3][7]. While a small amount of water can sometimes facilitate the Suzuki-Miyaura reaction, excess water is detrimental.
-
Action: Use anhydrous solvents and reagents. Ensure your base is anhydrous, and consider using molecular sieves if necessary.
-
Advanced Tip: For reactions that require a co-solvent, such as THF/water, minimize the amount of water. A "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates can be effective, as it requires only a minimal amount of water to slowly hydrolyze the MIDA group and generate the active boronic acid in situ, keeping its standing concentration low and thus minimizing decomposition.[1][8][9]
-
-
Optimize Your Catalyst System: The goal is to accelerate the rate of transmetalation so it significantly outpaces protodeboronation.
-
Action: Choose a palladium catalyst and ligand combination known for high activity with sterically hindered substrates. Bulky, electron-rich phosphine ligands can promote the crucial transmetalation step.[7]
-
Recommendation: Ligands like SPhos, XPhos, or RuPhos are excellent starting points. They can accelerate the catalytic cycle, reducing the lifetime of the vulnerable boronic ester in the reaction mixture.
-
Issue 2: My secondary alkylboronic ester is degrading during purification by column chromatography.
Diagnosis: Silica gel is acidic and contains adsorbed water, creating a perfect environment for protodeboronation. Standard flash chromatography can lead to significant loss of the desired product on the column.
Solutions:
-
Neutralize the Stationary Phase:
-
Action: Deactivate the silica gel before use. This can be done by preparing a slurry of silica gel in your desired eluent and adding a small amount of a neutral or basic agent, such as triethylamine (~1% v/v), then removing the excess solvent.
-
Alternative: Consider using a different stationary phase altogether, such as neutral alumina or a polymer-based support.
-
-
Use Anhydrous and Non-Protic Solvents:
-
Action: Ensure your elution solvents (e.g., hexanes, ethyl acetate) are anhydrous. Avoid using protic solvents like methanol or ethanol in your eluent system, as they can act as proton sources.
-
-
Convert to a More Stable Derivative:
-
Action: Before purification, consider converting the boronic ester to a more robust derivative.
-
Protocol: React the crude secondary alkylboronic ester with N-methyliminodiacetic acid (MIDA) to form the corresponding MIDA boronate. MIDA boronates are exceptionally stable crystalline solids that are generally amenable to silica gel chromatography.[10] Alternatively, conversion to a potassium trifluoroborate salt (by treatment with KHF₂) can yield a stable, often crystalline solid that can be purified and used directly in coupling reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-catalyzed protodeboronation?
A1: Protodeboronation is the protonolysis of a carbon-boron bond.[1][2] In the context of Suzuki-Miyaura coupling, the process is typically base-catalyzed. The base (e.g., hydroxide) attacks the Lewis acidic boron atom of the boronic ester (R-B(OR')₂) to form a tetrahedral "ate" complex, or boronate, [R-B(OH)(OR')₂]⁻.[1][5] This boronate is more electron-rich, which weakens the C-B bond. A proton source, typically water, can then protonate the carbon atom, leading to the cleavage of the C-B bond and formation of the R-H alkane byproduct.[1][3]
Q3: Are there "slow-release" strategies that can help, and how do they work?
A3: Yes, slow-release strategies are highly effective. [1]The core principle is to use a protected form of the boronic acid that is more stable to the reaction conditions. This protected form slowly hydrolyzes to release a very low, steady-state concentration of the active boronic acid for the Suzuki-Miyaura coupling. [1]By keeping the concentration of the vulnerable boronic acid low at all times, the rate of its decomposition via protodeboronation is minimized.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids. Under basic aqueous conditions, they undergo slow hydrolysis to release the corresponding boronic acid. [1][9]This is currently one of the most robust and widely used methods for handling unstable boronic acids.
-
Potassium Organotrifluoroborates (BF₃K salts): These are also highly stable, crystalline solids. In the presence of a base, they slowly hydrolyze to generate the active boronic acid or boronate species in the reaction mixture.
Experimental Protocol: Best Practices for Suzuki-Miyaura Coupling of a Secondary Alkylboronic Ester
This protocol incorporates the principles discussed above to maximize the yield of the desired coupling product.
Materials:
-
Secondary alkylpinacol boronic ester (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (anhydrous, powder, 3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe. Begin stirring the mixture. Add the secondary alkylboronic ester as a solid or as a solution in a small amount of anhydrous dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography using a deactivated silica gel (e.g., pre-treated with 1% triethylamine in the eluent) to prevent on-column protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
- Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. ChemInform.
-
Ser, C.-T., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Reddit User Discussion. (2022). For the pro's (Suzuki). r/Chempros. [Link]
-
Scientific Diagram. (2022). Reaction between water and boronic acids. ResearchGate. [Link]
- Carrow, B. P. & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
-
Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
- Sandford, C., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- Phelan, J. P., et al. (2015).
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
GitHub User Discussion. (2020). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Leonori, D., et al. (2018).
-
Blair, D. J., et al. (2022). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
- Lee, J. C., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Phelan, J. P., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. reddit.com [reddit.com]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Phenylpropylboronic Acid Pinacol Ester Reactions
Welcome to the technical support center for optimizing reactions involving 2-phenylpropylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments. The following information is grounded in established chemical principles and field-proven insights to address common challenges encountered during the synthesis and application of this versatile reagent.
I. Understanding the Critical Parameters: Temperature and Time
The successful outcome of reactions utilizing 2-phenylpropylboronic acid pinacol ester, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of temperature and reaction time. These two parameters are intricately linked and must be considered in tandem to maximize yield, minimize side products, and ensure the stability of the boronic ester.
The Role of Temperature
Temperature plays a multifaceted role in these reactions. It influences:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, an excessively high temperature can lead to the degradation of reactants, products, or the catalyst.
-
Catalyst Activity: Palladium catalysts require a certain activation energy to enter the catalytic cycle. The optimal temperature ensures the catalyst is active without promoting undesirable side reactions.
-
Boronic Ester Stability: While pinacol esters are generally more stable than their corresponding boronic acids, they can be susceptible to decomposition at elevated temperatures, especially in the presence of water or other nucleophiles.[1][2]
The Importance of Reaction Time
Reaction time is another critical variable that needs to be tailored to the specific reaction conditions.
-
Ensuring Complete Conversion: Sufficient reaction time is necessary to allow the reaction to proceed to completion.
-
Minimizing Side Reactions: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions such as protodeboronation (loss of the boronic ester group) or homocoupling of the starting materials.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium catalyst may be old, degraded, or not properly activated.[4] 2. Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective.[5] 3. Incorrect Base: The chosen base may not be strong enough or may be sterically hindered.[6][7] 4. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be sufficiently dry or degassed. | 1. Use a fresh or pre-activated palladium catalyst. Consider using a more active pre-catalyst.[4] 2. Incrementally increase the reaction temperature in 10°C intervals, monitoring for product formation and potential decomposition. A typical range for Suzuki couplings is 80-120°C.[8][9] 3. Screen different bases. For Miyaura borylation, potassium acetate (KOAc) is common.[7] For Suzuki coupling, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[10] 4. Use a dry, degassed solvent. Common solvents include dioxane, toluene, and DMF.[10] A mixture of an organic solvent and water can sometimes be beneficial.[10][11] |
| Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. High Temperature: Excessive heat can promote side reactions. 2. Prolonged Reaction Time: Allowing the reaction to run for too long can lead to the accumulation of byproducts.[3] 3. Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic esters. 4. Water in the Reaction Mixture: Water can lead to protodeboronation, especially at higher temperatures.[3] | 1. Optimize the temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4] 4. Use anhydrous solvents and reagents. If a co-solvent system with water is used, carefully control the amount of water. |
| Incomplete Conversion of Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to run long enough. 2. Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | 1. Extend the reaction time, monitoring for product formation. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[4] 3. Try a different solvent or solvent mixture to improve solubility.[10] |
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting common issues in 2-phenylpropylboronic acid pinacol ester reactions.
Caption: Troubleshooting Decision Tree.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Miyaura borylation to synthesize 2-phenylpropylboronic acid pinacol ester?
A1: The optimal temperature for a Miyaura borylation can vary depending on the specific substrate and catalyst used. However, a common starting point is around 80°C.[8] Some protocols may utilize higher temperatures, such as 120°C under microwave irradiation, to significantly reduce reaction times from hours to minutes.[8] It is crucial to empirically determine the ideal temperature for your specific system.
Q2: How long should a typical Suzuki-Miyaura coupling reaction with 2-phenylpropylboronic acid pinacol ester be run?
A2: Reaction times for Suzuki-Miyaura couplings can range from as short as 30 minutes to over 24 hours.[8][10] The optimal time depends on factors such as temperature, catalyst loading, and the reactivity of the coupling partners. It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid unnecessary heating that could lead to side product formation.
Q3: My 2-phenylpropylboronic acid pinacol ester appears to be degrading during the reaction. What can I do to improve its stability?
A3: Boronic ester stability can be a concern, especially at elevated temperatures.[1][2] To mitigate degradation:
-
Use the mildest possible reaction temperature that still affords a reasonable reaction rate.
-
Ensure strictly anhydrous and deoxygenated conditions , as water and oxygen can contribute to decomposition pathways like protodeboronation and oxidation.[3]
-
Minimize the reaction time by stopping the reaction as soon as it is complete.
-
Consider using more robust boronic ester protecting groups if instability is a persistent issue, although this adds extra synthetic steps.
Q4: I am observing a significant amount of homocoupling of my aryl halide starting material. How can I suppress this side reaction?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Optimize the base: The choice and amount of base can significantly impact the extent of homocoupling.[7]
-
Control the temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.
-
Use an appropriate palladium-to-ligand ratio: The nature of the phosphine ligand and its ratio to the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.
-
Ensure an inert atmosphere: Rigorously excluding oxygen is critical to prevent oxidative homocoupling.
Q5: Can I perform a one-pot borylation and Suzuki-Miyaura coupling reaction?
A5: Yes, one-pot procedures that combine the Miyaura borylation and the Suzuki-Miyaura coupling are well-established and can be highly efficient.[8][12] These protocols eliminate the need to isolate the boronic ester intermediate, saving time and resources. However, careful optimization of the reaction conditions, including the catalyst system and the sequential addition of reagents, is crucial for the success of a one-pot process.[12]
IV. Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-phenylpropylboronic acid pinacol ester with an aryl bromide. Note: This is a general guideline and may require optimization for your specific substrates.
Reaction Setup Workflow
Caption: General Suzuki-Miyaura Workflow.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 2-phenylpropylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. References
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Joksch, M., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved from [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved from [Link]
-
boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Coating. (2023). MDPI. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Copper-catalyzed Borylation of Primary and Secondary Alkyl Halides with Bis(neopentyl glycolate) Diboron at Room Temperature. (n.d.). Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2025). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved from [Link]
-
Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Of Boronic Esters. (2019). AA Blocks. Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). Semantic Scholar. Retrieved from [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
Methods for removing pinacol byproduct after Suzuki coupling
A Guide to the Effective Removal of Pinacol and Related Boron Byproducts
Welcome to the technical support center for post-reaction purification. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] The use of pinacol boronate esters has become standard practice due to their stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the more labile boronic acids.[2][3]
However, this stability presents a significant downstream challenge: the removal of the pinacol diol byproduct and unreacted boronate ester from the desired product. These byproducts can complicate purification, interfere with subsequent reactions, and compromise the purity of the final compound. This guide provides a structured approach to troubleshooting these common purification hurdles, grounded in chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Why are pinacol and its boronate esters so difficult to remove?
Answer: The difficulty stems from a combination of physical and chemical properties:
-
Polarity and Solubility: Pinacol is a diol with moderate polarity, causing it to have solubility in a wide range of organic solvents. This often leads to co-elution with products of similar polarity during column chromatography.
-
Chromatographic Behavior: Pinacol boronate esters can interact strongly with the Lewis acidic silanol groups on standard silica gel. This can lead to significant tailing ("streaking") during chromatography, where the impurity contaminates many product fractions.[4][5] In some cases, the acidic nature of silica gel can even cause on-column hydrolysis of the ester, further complicating the separation.[1][6]
-
Physical Properties of Pinacol: Pinacol is a low-melting solid (40-43 °C) with a high boiling point (171-173 °C), making its removal by simple evaporation or vacuum distillation impractical for most research lab setups.[7]
Q2: I see a persistent impurity in my NMR that I suspect is pinacol. What's the first thing I should try?
Answer: If your desired product is a solid, the simplest first step is trituration or recrystallization. Pinacol has moderate solubility in nonpolar solvents like hexanes.
-
Trituration: Concentrate your crude material to a solid or thick oil. Add a small volume of cold hexanes and stir or sonicate vigorously. The goal is for your product to remain a solid while the pinacol dissolves into the hexanes. Decant the hexane wash. Repeating this process several times can be highly effective.[4]
-
Recrystallization: If you can find a suitable solvent system where your product's solubility dramatically decreases upon cooling but pinacol's remains high (e.g., a mixed solvent system like hexanes/methanol), recrystallization is an excellent option for achieving high purity.[8]
Q3: Can I remove these boron-based impurities without running a column?
Answer: Absolutely. Non-chromatographic methods are often more efficient and scalable. The most robust strategy involves chemically modifying the boron species to drastically alter its solubility, followed by a liquid-liquid extraction. The key is to hydrolyze the pinacol boronate ester back to its corresponding boronic acid.[6][9] Once formed, the boronic acid can be deprotonated with a base to form a highly water-soluble boronate salt, which is easily removed in an aqueous wash.[10][11]
Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step guides for overcoming specific purification challenges.
Problem 1: Pinacol byproducts are co-eluting with my product during silica gel chromatography.
This is the most common issue faced by researchers. The solution is to either modify the stationary phase to prevent unwanted interactions or to chemically alter the impurities before chromatography.
Causality: The streaking of boronic esters on silica is due to the interaction between the electron-deficient boron atom and the Lewis basic silanol groups (Si-OH) on the silica surface. By pre-treating the silica with boric acid, these active sites are effectively capped, creating a more inert surface. This allows the pinacol boronate ester to elute cleanly without tailing, dramatically improving separation from your desired compound.[5][12]
Experimental Protocol: Flash Chromatography with Boric Acid-Treated Silica
-
Preparation: In a flask, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add a 1% w/w solution of boric acid in a polar solvent like methanol. For every 100 g of silica, add approximately 10-15 mL of the boric acid/methanol solution.
-
Solvent Removal: Concentrate the slurry under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This ensures the boric acid is evenly coated on the silica surface.
-
Column Packing: Pack your chromatography column with the prepared boric acid-impregnated silica gel using your standard slurry-packing technique.
-
Elution: Equilibrate the column with your starting mobile phase, load your crude sample, and run the column as you normally would. You should observe a significant improvement in the separation profile.
Caption: Workflow for purification using boric acid-treated silica gel.
Causality: This method leverages a chemical transformation to make the boron impurities easily separable. Pinacol boronate esters can be converted back to boronic acids via transesterification. A particularly mild and effective method uses diethanolamine (DEA).[6][9] The resulting DEA-boronate adduct or the hydrolyzed boronic acid can then be easily removed with a basic aqueous wash, leaving the desired neutral organic product in the organic layer.
Experimental Protocol: DEA Transesterification and Basic Extraction
-
Reaction Setup: Dissolve your crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 0.1 M concentration).
-
Transesterification: Add diethanolamine (DEA, 1.1 to 1.5 equivalents relative to the starting boronic ester) to the solution. Stir at room temperature for 30-60 minutes. Monitor by TLC or LCMS to confirm the consumption of the starting boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Shake vigorously. The boronic acid/DEA adduct will partition into the basic aqueous layer as the sodium boronate salt. Pinacol will also partition significantly into the aqueous layer.
-
Isolation: Separate the layers. Wash the organic layer again with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.
Caption: Workflow for chemical conversion and liquid-liquid extraction.
Problem 2: My product is a non-crystalline oil and standard purification methods are failing.
When crystallization and standard chromatography are not viable, alternative physical or chemical separation techniques are required.
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Pinacol forms an azeotrope with a mixture of methanol and water.[2] By repeatedly adding this solvent mixture and removing it under reduced pressure, the pinacol can be selectively volatilized along with the solvents, leaving the less volatile product behind. This method is best for products that are significantly less volatile than pinacol.
Experimental Protocol: Azeotropic Distillation
-
Setup: Place your crude product in a round-bottom flask.
-
Solvent Addition: Add a 1:1 mixture of methanol and water to dissolve the crude material.
-
Evaporation: Remove the solvents completely using a rotary evaporator. A slightly elevated bath temperature (40-50 °C) can be beneficial.
-
Repeat: Repeat steps 2 and 3 two to four more times. The repetitive addition and removal of the methanol/water mixture will carry the pinacol away with it.
-
Final Drying: After the final evaporation, place the flask under high vacuum to remove any residual solvent.
Causality: Scavenger resins are solid supports functionalized with chemical groups that selectively bind to certain types of molecules. For boron-based impurities, resins functionalized with diol or diethanolamine (DEAM) groups are highly effective.[10] When the crude reaction mixture is passed over the resin, the boronic acid/ester impurities are covalently bound to the solid support, while the desired product passes through.
Experimental Protocol: Purification by Scavenger Resin
-
Resin Selection: Choose a commercially available scavenger resin appropriate for boronic acids, such as a polystyrene resin functionalized with N-methylglucamine (a diol-containing moiety) or a DEAM-functionalized silica.
-
Preparation: Swell the resin in the solvent you will use for the purification, as per the manufacturer's instructions. Pack it into a cartridge or a small column.
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the prepared resin bed.
-
Elution: Slowly elute your product from the resin using the same solvent. The boron impurities will remain bound to the resin.
-
Collection & Concentration: Collect the eluent containing your purified product and concentrate it under reduced pressure.
Summary of Methods
| Method | Principle of Separation | Pros | Cons | Best For... |
| Recrystallization/Trituration | Differential Solubility | Simple, high purity, scalable. | Only works for solid products; requires finding a suitable solvent. | Crystalline solid products with good solubility differences from pinacol.[4][8] |
| Boric Acid-Treated Silica | Modified Chromatography | Greatly improves separation on a column; relatively simple to prepare. | Still requires chromatography; may not work for all compounds. | Products that nearly co-elute with pinacol on standard silica gel.[5][12] |
| DEA Transesterification & Extraction | Chemical Conversion & Extraction | Fast, highly effective, avoids chromatography, scalable. | Product must be stable to mild base; requires liquid-liquid extraction. | Neutral organic compounds that are difficult to separate by other means.[6][9] |
| Azeotropic Removal | Physical (Azeotrope Formation) | Avoids chromatography; good for non-crystalline products. | Can be time-consuming; requires product to be non-volatile. | Non-volatile oils or solids where other methods have failed.[2] |
| Scavenger Resins | Covalent Scavenging | High selectivity; simple filtration-based workup. | Resins can be expensive; may require optimization of binding/elution conditions. | High-value compounds or parallel synthesis where speed and purity are critical.[10] |
References
-
D. G. Hall, A Method for the Deprotection of Alkylpinacolyl Boronate Esters, ACS Publications. [Link]
-
Reddit, Best way to remove pinacol post suzuki : r/chemistry. [Link]
-
T. J. A. Graham, et al., Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews (RSC Publishing). [Link]
-
D. G. Hall, A Method for the Deprotection of Alkylpinacolyl Boronate Esters, National Institutes of Health. [Link]
-
Organic Chemistry Portal, Boronic acid synthesis by hydrolysis. [Link]
-
ResearchGate, Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. | Request PDF. [Link]
-
ResearchGate, How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]
-
Common Organic Chemistry, Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit, Boronic acid pinacol ester deprotection : r/chemistry. [Link]
-
Organic Chemistry Portal, Miyaura Borylation Reaction. [Link]
-
VTechWorks, Synthesis and Application of Boronic Acid Derivatives. [Link]
- San Diego State University, Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
ResearchGate, (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
-
ACS Publications, Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate, A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Oxford Academic, Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
MDPI, Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate, Can I remove boronic acid using Work up process?. [Link]
-
AIChE, Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process | AIChE [aiche.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Preventing hydrolysis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane during workup
Topic: Strategies for Preventing Hydrolysis of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane During Experimental Workup
For assistance, please select a topic below:
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading during my workup?
A1: The primary cause of degradation for your pinacol boronic ester is hydrolysis . The boron atom in the dioxaborolane ring is electron-deficient, making it a Lewis acid. During an aqueous workup, water molecules can act as nucleophiles, attacking the boron atom. This initiates a process that cleaves the B-O bonds of the pinacol group, converting your desired ester into the corresponding (2-phenylpropyl)boronic acid and pinacol.[1][2] This process can be accelerated by both acidic and basic conditions.[2][3] While pinacol esters are significantly more stable than other boronic esters due to the steric bulk of the methyl groups, they are not immune to hydrolysis, especially during prolonged contact with water or chromatography on silica gel.[1]
Q2: What are the tell-tale signs of hydrolysis in my sample?
A2: You can diagnose hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The resulting boronic acid is significantly more polar than the parent pinacol ester. On a TLC plate, you will observe a new, lower Rf spot (closer to the baseline) in addition to your product spot. The hydrolyzed pinacol byproduct may or may not be easily visible depending on the staining method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance or diminished integration of the sharp singlet around 1.2-1.3 ppm, which corresponds to the 12 equivalent protons of the four methyl groups on the pinacol moiety. Concurrently, you may see the appearance of a broad singlet corresponding to the B(OH)₂ protons of the boronic acid.
-
¹¹B NMR: The chemical shift will change from the characteristic range for a trigonal boronic ester to that of a boronic acid.
-
Q3: Which specific steps in a standard workup are the most dangerous for my boronic ester?
A3: The highest-risk steps are:
-
Aqueous Washes: Any step involving washing the organic layer with water, brine, or particularly acidic/basic aqueous solutions (e.g., 1M HCl, sat. NaHCO₃) directly introduces the reagent for hydrolysis and can create pH conditions that catalyze the degradation.[1][2]
-
Column Chromatography on Silica Gel: Standard silica gel is inherently acidic and contains adsorbed water.[4] This combination creates a perfect environment for on-column hydrolysis. Furthermore, the polar boronic ester and its even more polar boronic acid byproduct can strongly adsorb to the silica surface, leading to streaking, poor separation, and low recovery.[5][6][7]
Troubleshooting & Prevention Protocols
Strategy 1: The Optimized Aqueous Workup (For when water is unavoidable)
This method should only be used when your reaction mixture contains significant amounts of water-soluble impurities that must be removed. The core principle is to minimize contact time and maintain neutral pH.
Protocol: Minimized Contact Aqueous Extraction
-
Pre-cool: Cool the reaction mixture and the wash solutions (deionized water, saturated brine) to 0-5 °C in an ice bath. Lower temperatures slow the rate of hydrolysis.
-
Dilute & Transfer: Dilute the crude reaction mixture with a non-polar, water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Toluene). Transfer to a separatory funnel.
-
Rapid Wash: Add cold, pH-neutral deionized water. Invert the funnel gently 2-3 times (do not shake vigorously for extended periods). Immediately allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Perform a second rapid wash using cold, saturated brine to initiate the drying process.
-
Immediate & Thorough Drying: Drain the organic layer into a flask containing a substantial amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for at least 15-30 minutes to ensure all residual water is removed.
-
Filter & Concentrate: Filter away the drying agent and concentrate the organic layer under reduced pressure. Do not leave the product in solvent for extended periods.
Strategy 2: Nonaqueous Workup (The Preferred Method)
This is the most robust strategy for preserving your boronic ester, as it completely avoids contact with water. This approach is particularly useful when byproducts are salts or can be precipitated.
Protocol: Nonaqueous Quench and Filtration
-
Solvent Evaporation: If the reaction was performed in a volatile solvent like THF, concentrate the reaction mixture to dryness under reduced pressure.
-
Redissolution: Dissolve the residue in a non-polar solvent in which your product is soluble but inorganic salts are not (e.g., Toluene, Hexanes, or Diethyl Ether).
-
Precipitation & Filtration: The reaction byproducts (e.g., salts from a Suzuki coupling base) should precipitate out of the non-polar solvent.
-
Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the insoluble materials.
-
Wash & Concentrate: Wash the filter cake with a small amount of fresh, cold non-polar solvent to recover any trapped product. Combine the filtrates and concentrate under reduced pressure to yield the crude boronic ester, which can then be taken to purification.
Strategy 3: Hydrolysis-Resistant Flash Chromatography
If chromatographic purification is necessary, standard silica gel should be avoided or modified.
Q: How can I prevent my boronic ester from degrading on a chromatography column?
A: The key is to passivate the active, acidic sites on the silica gel. The most effective method is to impregnate the silica with boric acid.[4][5][6] This reduces the Lewis acidity of the stationary phase and minimizes on-column hydrolysis.[6] Using neutral alumina is another viable alternative.[8]
Protocol: Purification via Boric Acid-Impregnated Silica Gel
-
Preparation of the Stationary Phase:
-
Create a 5% w/v solution of boric acid in ethanol. For 100 g of silica gel, dissolve 5 g of boric acid in 100 mL of ethanol.
-
Add the 100 g of silica gel to this solution to form a slurry.
-
Gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration, wash the impregnated silica with fresh ethanol, and then dry it thoroughly in a vacuum oven at 60 °C for 2-3 hours to remove all solvent.[4]
-
-
Chromatography Procedure:
-
Column Packing: Pack the column with the prepared boric acid-impregnated silica gel using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).
-
Sample Loading: Load your crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of the prepared silica (dry loading).
-
Elution: Elute the column with your chosen solvent system. The boric acid treatment should suppress the strong adsorption, allowing your product to elute as expected without significant degradation.[4][5]
-
Visual Guides & Summaries
Diagram 1: Hydrolysis Mechanism
The following diagram illustrates the nucleophilic attack by water on the Lewis acidic boron center, leading to the cleavage of the pinacol ester.
Caption: Mechanism of pinacol boronic ester hydrolysis.
Diagram 2: Workup Decision Workflow
This flowchart provides a logical path for selecting the appropriate workup and purification strategy.
Caption: Decision tree for selecting a workup strategy.
Table 1: Comparison of Workup Strategies
| Strategy | Pros | Cons | Best For... |
| Optimized Aqueous Workup | Effective at removing polar, water-soluble impurities. | Highest risk of hydrolysis if not performed quickly and at low temperatures. | Reactions with significant amounts of inorganic salts or water-soluble reagents where filtration is insufficient. |
| Nonaqueous Workup | Virtually eliminates the risk of hydrolysis.[9] | Ineffective at removing non-precipitating polar impurities. | Reactions where all byproducts are insoluble in non-polar organic solvents (e.g., many Suzuki couplings). |
| Boric Acid-Silica Chromatography | Excellent for purification while preventing on-column hydrolysis and improving recovery.[4][5][6] | Requires extra preparation step for the stationary phase. | Purifying crude boronic esters when non-chromatographic methods are insufficient to achieve desired purity. |
References
-
D'Andola, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4878–4888. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Li, W., et al. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Zhang, L., et al. (2020). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A, 8(2), 653-662. [Link]
-
D'Andola, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Chemical Society of Japan. [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Achilli, C., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
-
Reddit User Discussion. (n.d.). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
User Discussion. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Alkylboronic Esters
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the nuanced challenges presented by alkylboronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome common hurdles and optimize their C(sp²)–C(sp³) bond formation reactions. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to not only solve immediate experimental issues but also to deepen your understanding of the underlying chemical principles.
Introduction: The Unique Challenges of Alkylboronic Esters
The Suzuki-Miyaura cross-coupling has become an indispensable tool in synthetic chemistry for its broad applicability and functional group tolerance.[1][2][3] While the coupling of aryl and vinylboronic acids is well-established, the use of sp³-hybridized alkylboronic esters presents a unique set of challenges.[4] These reactions are often plagued by slower reaction rates and competing side reactions, which can lead to low yields and complex product mixtures.[4][5][6]
The primary difficulties arise from two main factors:
-
Slow Transmetalation: The transfer of the alkyl group from boron to the palladium center is often sluggish compared to its sp²-hybridized counterparts.[5][7]
-
β-Hydride Elimination: Once the alkyl group is on the palladium center, it can undergo β-hydride elimination, a decomposition pathway that competes with the desired reductive elimination to form the product.[4][6][8]
This guide will provide a structured approach to troubleshooting these and other common issues, empowering you to refine your reaction conditions for optimal success.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My Suzuki reaction with an alkylboronic ester is giving me very low to no yield of the desired product. What are the most likely causes and how can I address them?
A1: A low or non-existent yield in a Suzuki reaction with an alkylboronic ester can stem from several factors. Let's break down the most common culprits and the corresponding solutions.
1. Inefficient Transmetalation:
-
The Problem: The transfer of the alkyl group from the boronic ester to the palladium catalyst is a critical and often rate-limiting step.[5][7] If this step is too slow, the catalyst can decompose or engage in side reactions before the desired coupling can occur.
-
The Solution:
-
Choice of Base: The base plays a crucial role in activating the boronic ester for transmetalation. Stronger bases are often required for alkylboronic esters compared to their aryl counterparts. Consider switching to bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[9] In some cases, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5]
-
Solvent System: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. A combination of an organic solvent (e.g., dioxane, toluene, or THF) and water is common, as water can aid in the hydrolysis of the boronic ester to the more reactive boronic acid.[10] However, for sensitive substrates, anhydrous conditions may be necessary to prevent side reactions.[5][10]
-
Boronic Ester Structure: The structure of the diol used to form the boronic ester can influence its reactivity. Pinacol esters are widely used, but sometimes switching to a different ester, like a neopentyl glycol ester, can enhance the reaction rate.[5][11]
-
2. Catalyst Deactivation or Inhibition:
-
The Problem: The palladium catalyst can be poisoned or deactivated, leading to a stalled reaction. Oxygen is a common culprit, leading to the formation of palladium black and homocoupling of the boronic acid.[10][11] Additionally, some substrates, particularly nitrogen-containing heterocycles, can coordinate to the palladium and inhibit its catalytic activity.[3][7]
-
The Solution:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[10][12] Maintain a positive pressure of inert gas throughout the reaction.
-
Choice of Ligand: For substrates that can act as catalyst poisons, using a more robust ligand can be beneficial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective.[4][10]
-
3. Competing Side Reactions:
-
The Problem: Besides the desired cross-coupling, several side reactions can consume your starting materials. The most common are protodeboronation (loss of the boron group) and protodehalogenation (loss of the halide).[5][7][10]
-
The Solution:
Q2: I am observing a significant amount of a byproduct that I suspect is from β-hydride elimination. How can I confirm this and what strategies can I employ to minimize it?
A2: β-hydride elimination is a major competing pathway in Suzuki reactions involving alkylboronic esters that have a hydrogen atom on the carbon atom beta to the boron.[4][6]
Confirmation:
-
The most common byproduct of β-hydride elimination is an alkene derived from the alkyl group of your boronic ester. You can often identify this byproduct by GC-MS or ¹H NMR analysis of your crude reaction mixture.
Minimization Strategies:
-
Ligand Choice: The choice of ligand is paramount in suppressing β-hydride elimination. Bulky, electron-rich ligands promote the desired reductive elimination over β-hydride elimination.[6] Consider using ligands such as:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reductive elimination over β-hydride elimination. However, this may also slow down the overall reaction rate, so a careful balance is needed.
-
Substrate Structure: If possible, using an alkylboronic ester without β-hydrogens (e.g., a neopentylboronic ester) will completely avoid this side reaction.
Frequently Asked Questions (FAQs)
Q: What is the best palladium precatalyst to use for Suzuki reactions with alkylboronic esters?
A: While Pd(PPh₃)₄ and PdCl₂(dppf) are classic choices, modern palladium precatalysts often offer better stability and reactivity for challenging couplings. Consider using:
-
Palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts): These are air- and moisture-stable and generate the active Pd(0) species reliably.[10]
-
Pd₂(dba)₃: This is a common and effective Pd(0) source, but it is more sensitive to air and should be handled under an inert atmosphere.
Q: Should I use aqueous or anhydrous conditions for my reaction?
A: The choice between aqueous and anhydrous conditions depends on your specific substrates and the potential for side reactions.
-
Aqueous conditions are often used because water can facilitate the hydrolysis of the boronic ester to the more reactive boronic acid.[5][11]
-
Anhydrous conditions are preferred when dealing with water-sensitive functional groups or when protodeboronation is a significant issue.[3][5][10] Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, making anhydrous conditions a viable and sometimes superior option.[2][5]
Q: How can I improve the reproducibility of my reactions?
A: Reproducibility issues in Suzuki reactions often stem from variations in reagent quality and reaction setup.
-
Reagent Purity: Ensure your boronic ester, aryl halide, and base are pure and dry. Boronic acids, in particular, can be prone to degradation.[10]
-
Inert Atmosphere: The exclusion of oxygen is critical for consistent results.[9][10]
-
Stirring: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[10]
Data and Protocols
Table 1: Recommended Starting Conditions for Alkylboronic Ester Suzuki Coupling
| Parameter | Primary Alkylboronic Ester | Secondary Alkylboronic Ester |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos (if not using a precatalyst) | RuPhos or SPhos |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) or TMSOK (2 equiv) |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Anhydrous THF or Dioxane |
| Temperature | 80-110 °C | 60-100 °C |
Experimental Protocol: General Procedure for a Suzuki Reaction with an Alkylboronic Ester
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkylboronic ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[10]
Visualizing the Process
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Competing Pathways: Reductive Elimination vs. β-Hydride Elimination
Caption: Competing reaction pathways for the alkyl-palladium intermediate.
References
-
D. A. Thomas, et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
J. El-Maiss, et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
D. A. Watson, et al. (2010). Cross-Coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Science. [Link]
-
W. Tang, et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]
-
S. D. Newman, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
D. A. Thomas, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
A. Ahmed, et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
-
G. C. Fu, et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Synthesis. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
D. A. Thomas, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
J. R. Schmink, et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
D. A. Thomas, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
D. Leonori, et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
S. D. Newman, et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings | MDPI [mdpi.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Enhancing Reagent Solubility in Boronate Ester Coupling Reactions
Welcome to the Technical Support Center for boronate ester coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reagent solubility in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding solubility challenges in boronate ester coupling reactions.
Q1: My boronic acid/ester or aryl halide has poor solubility in common Suzuki coupling solvents like toluene or THF. What's my first step?
A1: The initial and often most effective step is to screen a range of solvents. The choice of solvent is critical as it must solubilize a variety of components, including relatively nonpolar organic reagents (aryl halides, boronic esters), polar organometallic catalyst complexes, and inorganic bases. A good starting point is to test solvents with varying polarities.
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[1][2]
-
Aromatics: Toluene, Xylenes[1]
-
Amides (polar aprotic): N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[1]
-
Alcohols: Methanol, Ethanol, n-Butanol (often in combination with water)[1][3]
Often, a biphasic mixture, such as toluene/water or THF/water, is employed. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[4]
Q2: I've tried several solvents, but my starting materials are still not dissolving well. Should I just increase the temperature?
A2: Increasing the temperature can enhance solubility and reaction rates, but it should be done cautiously.[5] Elevated temperatures (e.g., >100 °C) can sometimes lead to catalyst decomposition, observed as the formation of palladium black, which can decrease your yield.[6] Before significantly raising the temperature, consider other strategies like using a co-solvent or additives. If you do increase the temperature, ensure your catalyst and ligands are thermally stable.
Q3: What are boronate esters, and can they help with solubility and stability issues?
A3: Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are derivatives of boronic acids.[7][8] They are often used to address the instability of boronic acids, which can be prone to decomposition via protodeboronation or oxidation.[8][9]
-
Pinacol boronic esters: These are generally more stable than the corresponding boronic acids and can be purified by column chromatography.[8]
-
MIDA boronates: These are particularly stable, often crystalline solids, that can withstand a wide range of reaction conditions. They are known for their use in a "slow-release" strategy, where the boronic acid is gradually generated in situ, minimizing its decomposition.[7][8][10]
Using a boronate ester can sometimes improve solubility in less polar organic solvents compared to the more polar boronic acids.
Q4: Can additives be used to improve the solubility of my reagents?
A4: Yes, certain additives can be very effective. Phase-transfer catalysts (PTCs) are particularly useful in biphasic reactions.[11] PTCs, such as tetra-n-butylammonium bromide (TBAB) or Aliquat 336, have both hydrophilic and lipophilic properties. They can escort the anionic boronate species from the aqueous phase into the organic phase where the catalyst resides, thereby accelerating the reaction.[11][12][13] Polyethylene glycols (PEGs) have also been used to improve the interaction between water-soluble catalysts and organic reactants in aqueous-phase cross-coupling reactions.[14]
Section 2: In-Depth Troubleshooting Guides
When standard adjustments are not sufficient, a more systematic approach is needed. The following guides provide detailed strategies for tackling persistent solubility problems.
Guide 1: Systematic Solvent and Co-Solvent Screening
Poor solubility is often the root cause of slow or incomplete reactions. A logical, phased approach to solvent selection can resolve this.
The Problem: One or more of your starting materials (boronic acid/ester or aryl halide) fails to dissolve in the initial reaction mixture, leading to a heterogeneous slurry and poor reaction performance.
The Strategy: A systematic screening of solvent systems is the most logical path forward. The goal is to find a solvent or solvent mixture that can effectively dissolve all key reagents.
Workflow for Solvent Screening:
Caption: Mechanism of a Phase-Transfer Catalyst in a Suzuki Coupling.
Common Phase-Transfer Catalysts and Their Properties:
| Catalyst | Chemical Name | Typical Loading (mol%) | Notes |
| TBAB | Tetra-n-butylammonium bromide | 2-10 | A very common and effective PTC. [12] |
| Aliquat 336 | Tricaprylylmethylammonium chloride | 1-5 | Highly organophilic, may be more thermally stable than TBAB. [13] |
| TBAOH | Tetra-n-butylammonium hydroxide | 2-10 | Can act as both a base and a PTC. [12] |
Experimental Protocol: Incorporating a PTC
-
Standard Setup: Set up your reaction as you normally would, with your chosen solvent system (e.g., toluene/water), base, boronic acid, and aryl halide.
-
PTC Addition: Before adding the palladium catalyst, add the phase-transfer catalyst (e.g., 5 mol% TBAB).
-
Degassing and Catalyst Addition: Degas the reaction mixture thoroughly. Add the palladium catalyst and ligand.
-
Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress. Compare the reaction rate and final conversion to a control reaction run without the PTC.
Guide 3: Modifying the Boron Reagent for Enhanced Stability and Solubility
When dealing with particularly unstable boronic acids, modifying the reagent itself is a powerful strategy.
The Problem: You observe significant decomposition of your boronic acid, often manifesting as protodeboronation (replacement of the B(OH)₂ group with hydrogen) or homocoupling of the boronic acid. This is common with electron-rich or heteroaromatic boronic acids. [9] The Strategy: Convert the unstable boronic acid into a more stable boronate ester. This not only protects the boron moiety but can also alter the reagent's solubility profile.
Common Boronate Esters and Their Use:
| Boronate Ester | Key Features | When to Use |
| Pinacol Ester | Good stability, easy to handle and purify. [8] | A good general-purpose alternative to unstable boronic acids. Often improves solubility in ethereal or aromatic solvents. |
| MIDA Boronate | Exceptionally stable, crystalline solids. [7]Used for "slow-release" of the boronic acid. [8][10] | Ideal for highly unstable boronic acids or when performing iterative cross-couplings. |
| Diethanolamine (DABO) Esters | Air and water-stable crystalline solids, easily prepared from the boronic acid. [15] | A simple and cost-effective way to stabilize a boronic acid for direct use in coupling reactions. [15] |
Protocol: In Situ Formation of a Diethanolamine (DABO) Boronate Ester
This protocol describes a simple method to stabilize a boronic acid before its use in a coupling reaction. [15]
-
Ester Formation: In a separate flask, dissolve your boronic acid (1.0 equiv) in a solvent like methylene chloride.
-
Add Diethanolamine: Add diethanolamine (1.0 equiv). You should observe the initial solid dissolving and then a new, stable precipitate forming. [15]3. Isolation: Filter the solid DABO boronate ester and wash with a non-polar solvent (e.g., hexanes). Dry the solid under vacuum.
-
Use in Coupling: The isolated, stable DABO boronate ester can now be used directly in your Suzuki coupling reaction under standard conditions. The protic solvent in the reaction will facilitate the release of the boronic acid. [15] By systematically addressing solubility through solvent choice, the use of additives, and reagent modification, you can overcome many of the common hurdles in boronate ester coupling reactions, leading to more efficient and reproducible results.
References
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Suzuki reaction. (2023, December 29). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Bohrium. (n.d.). recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts. Ask this paper. Retrieved January 22, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020, August 28). Molecules. Retrieved January 22, 2026, from [Link]
-
Halpern, M. (n.d.). PTC Suzuki. Phase Transfer Catalysis. Retrieved January 22, 2026, from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved January 22, 2026, from [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. (2021, January 21). Chemical Communications. Retrieved January 22, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved January 22, 2026, from [Link]
-
Hein, J., et al. (2023, September 18). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Structure, Theoretical Studies, and Coupling Reactions of Some New Cyclic Boronic Esters. (2013, June 24). Inorganica Chimica Acta. Retrieved January 22, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. Retrieved January 22, 2026, from [Link]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). In Boronic Acids. Wiley-VCH.
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008, January 1). Chemical Reviews. Retrieved January 22, 2026, from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2018, May 1). Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2014, January 1). Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 22, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012, September 19). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021, March 31). ICReDD. Retrieved January 22, 2026, from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). ACS Omega. Retrieved January 22, 2026, from [Link]
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- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: Spotlight on 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane, a secondary alkyl pinacol boronic ester, with other commonly employed boronic esters. We will delve into the nuances of their stability, reactivity, and practical application, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Central Role of Boronic Esters in Cross-Coupling
Boronic acids have traditionally been the workhorses of Suzuki-Miyaura reactions due to their high reactivity. However, their inherent instability, including susceptibility to protodeboronation and trimerization into boroxines, often presents challenges in purification, storage, and handling.[1][2] This has led to the widespread adoption of boronic esters as stable, user-friendly alternatives. These esters act as protecting groups for the boronic acid functionality, offering enhanced stability while still participating effectively in the catalytic cycle.[1] The most common protecting groups include pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA), each imparting distinct properties to the resulting boronate.
Profile of a Secondary Alkyl Pinacol Boronate: this compound
This compound is a representative example of a secondary alkyl pinacol boronic ester. The presence of the alkyl group attached to the boron atom via a secondary carbon introduces specific steric and electronic characteristics that differentiate its reactivity from primary alkyl or aryl boronates.
Synthesis of this compound
A common and effective method for the synthesis of this and similar secondary alkyl boronic esters is the hydroboration of the corresponding alkene, in this case, α-methylstyrene.
Experimental Protocol: Synthesis via Hydroboration
Materials:
-
α-methylstyrene
-
Pinacolborane (HBpin)
-
Rhodium(I)-NHC complex (or other suitable hydroboration catalyst)[3]
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve α-methylstyrene (1.0 equiv) in anhydrous DCM.
-
Add the rhodium(I)-NHC catalyst (e.g., 2 mol%).
-
To this solution, add pinacolborane (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Comparative Analysis with Other Boronic Esters
The performance of a boronic ester in a Suzuki-Miyaura coupling is a delicate balance between its stability and its reactivity in the transmetalation step. Here, we compare the 2-phenylpropyl pinacol boronate with other common classes of boronic esters.
Pinacol Boronates (Bpin)
-
Advantages: Pinacol esters are widely used due to their general stability to air and moisture, and they are often crystalline solids that are amenable to purification by chromatography.[1] They are compatible with a wide range of reaction conditions.
-
Disadvantages: The steric bulk of the pinacol group can slow down the rate of transmetalation compared to less hindered esters or the corresponding boronic acids.[4] For secondary alkyl groups, this can be a significant factor, sometimes requiring more forcing reaction conditions or specialized catalyst systems to achieve good yields and prevent side reactions like β-hydride elimination.[5] In some cases, pinacol boronates have shown lower reactivity compared to neopentyl glycol esters in competition experiments.[6]
Neopentyl Glycol Boronates
-
Advantages: Neopentyl glycol boronates often exhibit a favorable balance of stability and reactivity.[7] They are generally more reactive than their pinacol counterparts, which can be attributed to the reduced steric hindrance around the boron atom.[6] This enhanced reactivity can be particularly beneficial for challenging couplings involving secondary alkyl groups.
-
Disadvantages: While more reactive, they may be slightly less stable than pinacol esters under certain conditions.
MIDA Boronates (N-methyliminodiacetic acid boronates)
-
Advantages: MIDA boronates are exceptionally stable, air-stable, crystalline solids that are compatible with a wide range of synthetic transformations, including anhydrous Suzuki-Miyaura coupling conditions.[8][9] This stability allows for their use in multi-step syntheses where the boronic acid moiety needs to be protected. The boronic acid can be unmasked under mild basic conditions for the subsequent cross-coupling reaction.[9]
-
Disadvantages: The use of MIDA boronates necessitates a deprotection step to release the active boronic acid, which adds an extra step to the overall process.[10] While this "slow-release" can be advantageous for unstable boronic acids, it may not be necessary for more robust secondary alkyl boronates.
DABO Boronates (Diethanolamine boronate adducts)
-
Advantages: DABO boronates are air- and water-stable adducts that are often crystalline and easy to handle.[2] They can be used directly in Suzuki-Miyaura reactions, where they are thought to hydrolyze in situ to the active boronic acid.[2] Diethanolamine is an inexpensive stabilizing agent.
-
Disadvantages: Similar to MIDA boronates, they rely on in situ hydrolysis, and their direct reactivity as an intact ester in the catalytic cycle is not their primary mode of action.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Table 1: Qualitative Performance Comparison of Boronic Esters in Secondary Alkyl Suzuki-Miyaura Couplings
| Boronic Ester Type | Stability | Reactivity | Key Considerations |
| Pinacol (Bpin) | High | Moderate | Can be sluggish, may require optimized catalysts/ligands to overcome steric hindrance and prevent β-hydride elimination.[5] |
| Neopentyl Glycol | Moderate-High | High | Generally more reactive than pinacol esters, potentially leading to higher yields and faster reaction times.[6] |
| MIDA | Very High | Low (requires deprotection) | Excellent for multi-step synthesis; the need for deprotection adds a step.[8] |
| DABO | High | Moderate (requires hydrolysis) | Cost-effective and stable; relies on in situ generation of the boronic acid.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Secondary Alkyl Pinacol Boronate with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The selection of the appropriate boronic ester is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand. For secondary alkyl couplings, where steric hindrance and potential side reactions are prominent concerns, the choice between a stable yet potentially less reactive pinacol ester like this compound and a more reactive neopentyl glycol analogue is a key strategic decision. MIDA and DABO boronates offer excellent solutions for stability and handling, particularly in the context of complex, multi-step syntheses.
Future developments in this field will likely focus on the design of novel boronic esters with fine-tuned stability and reactivity profiles, as well as the development of more efficient and selective catalyst systems that can overcome the challenges associated with sterically hindered coupling partners. The continued exploration of these reagents will undoubtedly expand the synthetic chemist's toolbox and enable the construction of increasingly complex and valuable molecules.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2007 , 129 (21), 6716–6717. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Denmark, S. E.; Kassel, S. H. On the Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction with Neopentylglycolboronates. Organometallics, 2021 , 40 (15), 2491–2504. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Matteson, D. S. Boronic Esters in Stereodirected Synthesis. Tetrahedron, 1998 , 54 (36), 10555-10609. [Link]
-
Crudden, C. M.; Glasspoole, B. W.; Hoveyda, A. H. Enantioselective Rh-catalyzed hydroboration of styrenes. Chemical Communications, 2009 , (45), 6946-6948. [Link]
-
Brown, H. C.; Zweifel, G. Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Remarkably Fast, Quantitative, and Stereospecific Addition. Journal of the American Chemical Society, 1961 , 83 (12), 2544–2551. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (1), 1–13. [Link]
-
Boeda, F.; Clavier, H.; Nolan, S. P. N-Heterocyclic carbenes in catalysis. Chemical Communications, 2008 , (24), 2726-2740. [Link]
-
Thomas, A. A.; Soumeillant, M. Suzuki–Miyaura Cross-Coupling Reactions: A Review of the State of the Art. Current Organic Synthesis, 2008 , 5 (2), 140-167. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008 , 47 (26), 4851-4854. [Link]
-
Nykaza, T. V.; Harrison, T. S.; Ghosh, A.; Putnik, G. T.; Dick, G. R.; Vantourout, J. C.; Lipshutz, B. H. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 2018 , 20 (5), 1351–1355. [Link]
-
Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Watson, A. J. B. The "Suspect" Boronic Acids: A Survey of the Real-World Stability of Boronic Acids and Their Derivatives. The Journal of Organic Chemistry, 2016 , 81 (9), 3567–3579. [Link]
-
PubChem. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. [Link]
-
Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents. Angewandte Chemie International Edition, 2008 , 47 (15), 2876-2879. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of Alkylboronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction, particularly in the case of alkylboronic esters for C(sp²)–C(sp³) coupling, a transformation of immense interest in the pharmaceutical industry for generating drug candidates with greater sp³ character[1]. This guide provides an in-depth comparison of the relative reactivity of commonly used alkylboronic esters, supported by experimental data and mechanistic insights to inform your selection and optimize your reaction outcomes.
Introduction: The Critical Role of the Boronic Ester
The Suzuki-Miyaura reaction's popularity stems from its broad applicability and the low toxicity of boron-containing reagents[2][3]. While initially developed for aryl-aryl couplings, its expansion to include alkyl partners has presented unique challenges, primarily the slower transmetalation of alkylboronates and the competing β-hydride elimination pathway[1][4]. The boronic ester protecting group plays a pivotal role in modulating the stability and reactivity of the organoboron species, directly influencing the efficiency of the crucial transmetalation step.
A Head-to-Head Comparison of Common Alkylboronic Esters
The selection of the diol used to form the boronic ester has a profound impact on its performance. Here, we compare three widely used classes: pinacol esters, neopentyl glycol esters, and N-methyliminodiacetic acid (MIDA) esters.
Data-Driven Reactivity Profiling
Kinetic studies have been instrumental in elucidating the differences in reactivity among various boronic esters. The following table summarizes the relative rates of transmetalation for different boronic esters in a model Suzuki-Miyaura reaction.
| Boronic Ester Type | Protecting Diol | Relative Rate (k_rel) | Key Characteristics |
| Pinacol Ester | Pinacol | ~0.39 (slower than boronic acid) | High stability, commercially available, but can exhibit sluggish reactivity due to steric hindrance.[2] |
| Neopentyl Glycol Ester | Neopentyl Glycol | Faster than pinacol esters | Good reactivity, particularly in anhydrous conditions.[5] |
| Glycol Ester | Ethylene Glycol | ~9.33 (significantly faster than boronic acid) | Highly reactive due to lower steric bulk and favorable electronic properties.[2] |
| MIDA Ester | N-methyliminodiacetic acid | Inert under anhydrous coupling conditions | Exceptionally stable, allowing for multi-step synthesis and iterative cross-coupling; requires hydrolysis for reactivity.[5][6][7] |
Relative rates are based on the formation of the cross-coupling product from a pre-formed arylpalladium(II) hydroxo complex and the respective boronic ester. Data adapted from kinetic studies by Denmark and co-workers.[2]
In-Depth Analysis of Each Ester Class
Pinacol Boronic Esters: These are arguably the most common boronic esters due to their high stability, ease of preparation, and commercial availability[5]. However, their steric bulk around the boron center can impede the formation of the pre-transmetalation intermediate, leading to slower reaction rates compared to less hindered esters[2]. In some cases, pinacol esters can be less reactive than the corresponding boronic acids, especially under anhydrous conditions[6].
Neopentyl Glycol Boronic Esters: Popularized for their enhanced reactivity in anhydrous Suzuki-Miyaura cross-coupling, neopentyl glycol esters often provide a good balance between stability and reactivity[1][5]. They are generally more reactive than pinacol esters, attributed to reduced steric hindrance around the boron atom.
Glycol Boronic Esters: As demonstrated by kinetic data, simple glycol esters exhibit significantly enhanced transmetalation rates[2]. This heightened reactivity is a double-edged sword, as it can be accompanied by lower stability, making them more susceptible to protodeboronation.
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling organoboron reagents. They are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions, including silica gel chromatography[6][7]. This stability is attributed to the formation of a tetracoordinate boron center. MIDA boronates are unreactive in anhydrous cross-coupling conditions and require a controlled hydrolysis step with mild aqueous base to release the corresponding boronic acid for subsequent coupling[6]. This unique feature enables iterative cross-coupling strategies for the synthesis of complex molecules[6].
The "Why": Mechanistic Insights into Reactivity Differences
The observed differences in reactivity can be attributed to a combination of steric and electronic factors that influence the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The rate-determining step in many Suzuki-Miyaura reactions is transmetalation, the transfer of the organic group from boron to palladium. Several factors influence this step:
-
Steric Hindrance: Bulky protecting groups on the boronic ester, such as the two methyl groups in pinacol esters, can sterically hinder the approach of the palladium complex, slowing down the formation of the necessary intermediate for transmetalation[2].
-
Lewis Acidity of Boron: For transmetalation to occur, the boron atom needs to be sufficiently Lewis acidic to interact with the palladium-bound base (e.g., hydroxide)[6]. Electron-donating groups on the diol backbone can increase electron density on the oxygen atoms, which in turn reduces the Lewis acidity of the boron center through lone-pair donation into the vacant p-orbital of boron[2][3]. This generally leads to slower transmetalation.
-
Formation of the "Ate" Complex: The reaction is facilitated by the formation of a tetracoordinate boronate "ate" complex upon reaction with a base[8]. The ease of formation and the reactivity of this complex are influenced by the nature of the boronic ester.
Figure 2: Structures of common alkylboronic esters.
Practical Guide: Experimental Protocol for a Comparative Cross-Coupling Reaction
To provide a tangible framework for comparison, the following protocol outlines a general procedure for evaluating the reactivity of different alkylboronic esters in a Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the yield and reaction time for the coupling of an aryl bromide with different primary alkylboronic esters (pinacol, neopentyl glycol, and MIDA).
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Alkylboronic esters (e.g., n-butylboronic acid pinacol ester, n-butylboronic acid neopentyl glycol ester, n-butyl MIDA boronate)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (for GC or LC analysis)
Experimental Workflow:
Figure 3: A generalized experimental workflow for the comparative study.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.0 mmol).
-
Addition of Boronic Ester: Add the respective alkylboronic ester (1.2 mmol). For the MIDA boronate, a pre-hydrolysis step with aqueous base may be necessary depending on the desired reaction conditions, or it can be hydrolyzed in situ.
-
Solvent Addition: Add the solvent mixture (e.g., 5 mL of a 4:1 dioxane:water solution).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC against an internal standard.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the isolated yield.
Self-Validation: The inclusion of an internal standard from the beginning of the reaction allows for accurate quantification of product formation over time, providing reliable kinetic data for comparison. Running the reactions in parallel under identical conditions ensures that any observed differences in yield and reaction rate are directly attributable to the nature of the boronic ester.
Conclusion and Recommendations
The choice of an alkylboronic ester for Suzuki-Miyaura cross-coupling is a critical parameter that can significantly impact reaction efficiency.
-
For robustness and ease of handling , pinacol esters are a reliable starting point, though optimization may be required to overcome their sometimes sluggish reactivity.
-
When higher reactivity is desired, particularly under anhydrous conditions , neopentyl glycol esters often provide a significant advantage[1].
-
For applications requiring exceptional stability and for iterative cross-coupling strategies , MIDA boronates are unparalleled, offering a unique "release-and-couple" approach[6][7].
-
While highly reactive, the lower stability of simple glycol esters may limit their general applicability.
By understanding the interplay of steric and electronic factors that govern the reactivity of these valuable reagents, researchers can make more informed decisions, leading to the development of more efficient and reliable synthetic methodologies.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(22), 14895–14902. [Link]
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Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
-
Al-Amin, M., & El-Faham, A. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1195. [Link]
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Butt, J. L., & Minihane, C. J. (2022). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ChemistryOpen, 11(10), e202200123. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Accounts of Chemical Research, 48(2), 319–330. [Link]
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Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Liang, H., & Morken, J. P. (2023). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 145(34), 18911–18917. [Link]
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Crudden, C. M., Hleba, Y. B., & Chen, A. C. (2004). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 126(30), 9200–9201. [Link]
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A Reddit user's question about boronic acid/ester transmetalation rates. (2020). Reddit. [Link]
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Liang, H., & Morken, J. P. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. The Journal of Organic Chemistry, 88(17), 11976–11981. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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A Scientist's Guide: Pinacol Boronate Esters vs. Boronic Acids in Synthesis
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has traditionally relied on boronic acids as the key nucleophilic partner. However, the increasing complexity of target molecules in pharmaceutical and materials science has illuminated the practical limitations of boronic acids, paving the way for the widespread adoption of their more robust cousins: the boronic acid pinacol esters (Bpin).
This guide provides an in-depth comparison of these two classes of reagents. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles and practical considerations that drive the choice of a pinacol boronate ester over a free boronic acid, supported by experimental insights and protocols.
The Stability Deficit of Boronic Acids
While highly effective in many contexts, boronic acids are beset by inherent instabilities that can compromise reaction efficiency, reproducibility, and scalability. Their reactivity is a double-edged sword, often leading to undesirable decomposition pathways.
Two primary degradation routes plague boronic acids:
-
Dehydrative Trimerization: Boronic acids can readily lose water to form cyclic anhydride trimers known as boroxines. This equilibrium process removes the active monomeric acid from the reaction, often requiring specific conditions to break the trimer back down for effective transmetalation.
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond, resulting in the loss of the desired starting material.[1] This side reaction is particularly problematic under the basic aqueous conditions typical of Suzuki-Miyaura couplings and is accelerated for certain substrates, such as electron-rich or heteroaromatic boronic acids.[1][2][3]
Caption: Decomposition pathways of boronic acids.
This inherent instability complicates storage, handling, and reaction setup, often leading to inconsistent results.
The Pinacol Ester Advantage: A Shield for Boron
The ascendancy of pinacol boronate esters is a direct consequence of their superior stability and handling characteristics. By converting the hydrophilic –B(OH)₂ group into a lipophilic, sterically hindered ester, the fundamental weaknesses of the parent acid are effectively mitigated.
Enhanced Stability and Shelf-Life
The tetramethyl-substituted ethylene glycol (pinacol) backbone provides a robust steric shield around the boron center. This bulkiness inhibits the intermolecular interactions required for boroxine formation. Furthermore, the ester is significantly less susceptible to protodeboronation, a critical advantage when working with sensitive substrates or under prolonged reaction times.[4][5][6] This enhanced stability translates to a longer shelf-life and greater reliability in day-to-day laboratory use.[4][5]
Ease of Purification and Handling
A significant practical advantage of pinacol boronate esters lies in their physical properties.
-
Boronic Acids: Are typically polar, high-melting crystalline solids.[7] Their purification often relies on recrystallization, which can be low-yielding and ineffective at removing structurally similar impurities. Their high polarity also makes them challenging to analyze by standard chromatographic techniques.[8]
-
Pinacol Boronate Esters: Are generally non-polar, often existing as oils or low-melting solids. This makes them ideally suited for purification by standard silica gel column chromatography, a far more versatile and efficient technique for isolating pure compounds.[5][9][10] This ease of purification is paramount in multi-step synthesis where high purity of intermediates is non-negotiable.
Caption: Comparative purification workflows.
Expanded Substrate Scope and Functional Group Tolerance
The mild conditions under which pinacol boronate esters react, coupled with their stability, allow for a broader range of functional groups to be tolerated within the coupling partners.[5][11] This is particularly crucial in late-stage functionalization during drug development, where complex molecules bearing sensitive functionalities must be modified. For instance, substrates prone to decomposition under the more forcing conditions sometimes required for boronic acids can be successfully coupled using their pinacol ester counterparts.[11][12] Unstable moieties, such as 2-pyridyl boronic acid which undergoes rapid protodeboronation, become viable coupling partners when used as their pinacol esters.[1][9]
Comparative Data Summary
| Feature | Boronic Acids | Pinacol Boronate Esters | Rationale & Advantage |
| Stability | Prone to trimerization (boroxines) and protodeboronation.[1][3] | Generally stable, resistant to decomposition.[4][5] | Advantage: Bpin. Increased shelf-life and reaction robustness. |
| Physical State | Typically polar, crystalline solids.[7] | Often non-polar oils or low-melting solids. | Advantage: Bpin. Better solubility in organic solvents. |
| Purification | Recrystallization; chromatography is often difficult.[8] | Amenable to standard silica gel chromatography.[5][9] | Advantage: Bpin. Easier, more efficient, and scalable purification. |
| Handling | Can be hygroscopic and require careful storage. | Easier to handle under standard laboratory conditions.[5] | Advantage: Bpin. Greater convenience and reproducibility. |
| Reactivity | Generally more reactive; can be an advantage or disadvantage.[9] | Slower, more controlled reactivity.[13][14] | Context-Dependent. Bpin offers control, preventing side reactions. |
Experimental Protocols
The following protocols illustrate the practical synthesis and application of pinacol boronate esters.
Protocol 1: Synthesis via Miyaura Borylation
This procedure details the conversion of an aryl bromide to its corresponding pinacol boronate ester, a common and efficient method for accessing these reagents.
Reaction: 4-Bromotoluene to 2-(p-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Argon), add 4-bromotoluene, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol boronate ester.[15]
Protocol 2: Comparative Suzuki-Miyaura Coupling of a Challenging Substrate
This protocol outlines a comparative experiment to highlight the superior performance of a pinacol boronate ester versus a boronic acid with a substrate known to be sensitive.
Reaction: Coupling of 2-chloro-6-methylpyridine with an alkylboron reagent.
Materials:
-
Reaction A (Bpin): Heptylboronic acid pinacol ester (1.5 equiv)
-
Reaction B (Acid): Heptylboronic acid (1.5 equiv)
-
2-chloro-6-methylpyridine (1.0 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
FcPPh₂ (1-diphenylphosphinoferrocene) (0.06 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/H₂O (2:1 mixture)
Procedure:
-
Set up two separate reaction flasks (Flask A for Bpin, Flask B for Boronic Acid) under an inert atmosphere.
-
To each flask, add 2-chloro-6-methylpyridine, the palladium catalyst, the ligand, and the base.
-
To Flask A, add the heptylboronic acid pinacol ester. To Flask B, add the heptylboronic acid.
-
Add the dioxane/water solvent mixture to each flask.
-
Heat both reaction mixtures to 100 °C and stir for 18 hours.[11][12]
-
After cooling, work up both reactions identically (e.g., dilution with ethyl acetate, washing with water and brine, drying over MgSO₄, and concentrating).
-
Analyze the crude product yields and purity from both reactions by ¹H NMR and GC-MS.
Expected Outcome: Reaction A, using the pinacol boronate ester, is expected to provide a significantly higher yield of the desired 2-alkyl-6-methylpyridine product with fewer byproducts.[11][12] Reaction B may suffer from lower conversion and the formation of protodeboronation byproducts (heptane) and starting material decomposition, demonstrating the practical advantage of the ester in challenging couplings.
Conclusion
While boronic acids remain foundational reagents in organic synthesis, their pinacol esters offer a superior combination of stability, ease of handling, and purification tractability. They are not merely "protected" versions of boronic acids but are enabling reagents in their own right, expanding the scope of what is possible in complex molecule synthesis. For researchers, scientists, and drug development professionals, the investment in using or preparing a pinacol boronate ester often pays significant dividends in terms of reliability, scalability, and the ultimate success of a synthetic campaign. The choice to use a pinacol boronate ester is a choice for a more robust, predictable, and efficient chemical process.
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
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Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(44), 8939-8974. [Link]
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Pipal, R. D., & Smith, D. M. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 56(3), 849-853. [Link]
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Aggarwal, V. K., et al. (2011). Isobutylboronic acid pinacol ester. Organic Syntheses, 88, 278. [Link]
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Molander, G. A., & Canturk, B. (2009). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 48(48), 9240-9243. [Link]
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Lévesque, F., & Seeberger, P. H. (2012). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition, 51(8), 1708-1711. [Link]
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Inno Pharmchem. The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(1), 107-110. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Inno Pharmchem. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
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ResearchGate. Scope with boronic pinacol esters. [Link]
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Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
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Bellina, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
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Inno Pharmchem. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]
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Protodeboronation. Wikipedia. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(38), 12542-12553. [Link]
-
Partridge, B. M., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3963-3982. [Link]
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Inno Pharmchem. The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
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Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2941-2946. [Link]
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Lloyd-Jones, G. C. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 53(5), 1059-1073. [Link]
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ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 169-176. [Link]
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Sun, R. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]
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Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37371-37375. [Link]
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Zhang, S., et al. (2020). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Journal of the American Chemical Society, 142(26), 11506-11513. [Link]
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Reddit. HELP: Purifying boronic acids sucks. [Link]
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Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
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A Comparative Guide to the Stability of MIDA Boronates and Pinacol Esters: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable building blocks. However, their utility is often hampered by inherent instability. Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways like protodeboronation, oxidation, and the formation of cyclic boroxine trimers.[1][2][3][4][5][6] This instability complicates storage, purification, and can lead to diminished yields in critical coupling steps.[7]
To circumvent these issues, chemists have developed various "surrogates" or protected forms of boronic acids. Among the most prominent are N-methyliminodiacetic acid (MIDA) boronates and pinacol boronate esters.[2][8][9] While both serve to tame the reactivity of the boronic acid moiety, they do so through different mechanisms, resulting in vastly different stability profiles and, consequently, distinct strategic applications. This guide provides an in-depth comparison of their stability, supported by experimental data and field-proven insights, to help you select the optimal reagent for your synthetic needs.
Structural Basis of Stabilization
The stability of these boronate derivatives is a direct consequence of their three-dimensional structure and the nature of the bonding at the boron center.
Pinacol Boronate Esters
Pinacol esters are formed by the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a five-membered dioxaborolane ring. The stability of pinacol esters relative to free boronic acids arises from the formation of this robust cyclic structure and the steric shielding provided by the four methyl groups, which physically encumber the approach of reagents that could lead to degradation.[2][4] However, the boron atom remains in a trigonal planar, sp²-hybridized state, retaining significant Lewis acidity and susceptibility to hydrolysis.
Caption: General structure of a pinacol boronate ester.
MIDA Boronates
MIDA boronates operate on a different principle. Here, the boronic acid is chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This interaction forms a stable, bicyclic structure where the nitrogen atom of the MIDA ligand forms a dative bond with the boron atom's empty p-orbital. This crucial N→B bond forces the boron center to rehybridize from a reactive sp² state to a much more stable, tetracoordinate sp³ state.[1][7][10] This coordinative saturation effectively "masks" the Lewis acidic character and reactivity of the boron atom, rendering it inert to a wide range of reaction conditions.[10]
Caption: General structure of a MIDA boronate, showing the dative N-B bond.
Head-to-Head Stability Comparison
The fundamental structural differences between MIDA boronates and pinacol esters manifest in their performance under various common laboratory conditions.
A. Benchtop Stability (Air & Moisture)
This is where the distinction is most pronounced.
-
MIDA Boronates: Exhibit exceptional benchtop stability. They are typically free-flowing, crystalline solids that can be handled and stored in air for extended periods without detectable decomposition.[7][11][12] Studies have shown that many MIDA boronates, including those derived from notoriously unstable boronic acids, remain >95% pure after 60 days of storage on the benchtop under air.[1]
-
Pinacol Esters: While significantly more stable than their corresponding free boronic acids, they are not indefinitely stable.[4] They are susceptible to slow hydrolysis upon exposure to atmospheric moisture and can degrade over time.[6][13][14] This necessitates storage under an inert atmosphere for long-term integrity.
B. Chromatographic Stability (Silica Gel)
The ability to purify a compound via standard column chromatography is a major practical advantage.
-
MIDA Boronates: A key enabling feature is their universal compatibility with silica gel chromatography.[1][10][11][15][16] This allows for the isolation of highly pure building blocks, which is critical for the success of complex, multistep syntheses.
-
Pinacol Esters: Purification on silica gel is frequently problematic. The slightly acidic nature of silica gel combined with trace water can induce on-column hydrolysis, leading to streaking, poor separation, and low recovery.[17][18][19] While rapid "flash" purifications or specially treated silica can sometimes be used, it remains a significant challenge.[17][18]
C. Hydrolytic Stability & Controlled Release
The controlled release of the active boronic acid is a cornerstone of modern synthetic strategy.
-
MIDA Boronates (Tunable Release): The deprotection of MIDA boronates is a highly controllable process governed by pH and water activity.[20][21] This tunability is one of their most powerful features.
-
Fast Release: Using a strong aqueous base like 1M NaOH at room temperature triggers rapid hydrolysis, typically completing in under 10 minutes to liberate the free boronic acid.[1][3]
-
Slow Release: Milder conditions, such as aqueous potassium phosphate (K₃PO₄), promote a slow, continuous release of the boronic acid over several hours.[1][3] This is a game-changing advantage when working with highly unstable boronic acids. By generating the reactive species in situ at a very low steady-state concentration, its rate of productive cross-coupling can outpace its rate of decomposition, leading to dramatically improved yields.[1][3][22]
-
-
Pinacol Esters (General Hydrolysis): Pinacol esters also hydrolyze under aqueous basic conditions to generate the active boronic acid species required for transmetalation.[13][17] However, this hydrolysis is generally not as finely controlled as with MIDA boronates. The rate is dependent on factors like pH and the electronic properties of the boronate's organic substituent, but it is not designed for a "slow-release" mechanism and is more prone to facile, and sometimes premature, hydrolysis.[13][14][19][23]
Quantitative Data and Experimental Protocols
Theoretical advantages must be backed by empirical evidence. The following data, adapted from seminal work by Burke and coworkers, illustrates the stability differences.
Data Presentation: Benchtop Stability Comparison
| Boronic Acid Derivative | % Remaining after 15 Days (Free Acid) | % Remaining after ≥60 Days (MIDA Boronate) |
| 2-Furanboronic Acid | <5% | >95% |
| 2-Thiopheneboronic Acid | 37% | >95% |
| 2-Pyrroleboronic Acid | <5% | >95% |
| Vinylboronic Acid | <5% | >95% |
| Cyclopropylboronic Acid | 11% | >95% |
| Data adapted from J. Am. Chem. Soc. 2009, 131, 19, 6961–6963.[3][5] |
This table starkly highlights the dramatic improvement in stability afforded by MIDA protection for classes of boronic acids that are otherwise exceptionally unstable. While comparable long-term quantitative data for pinacol esters is less systematically documented, it is widely accepted in the field that they are prone to degradation under these conditions.[6]
Experimental Protocol: Assessing Benchtop Stability
This protocol provides a self-validating system for quantifying the stability of a boronate derivative.
Objective: To determine the stability of a boronate ester (MIDA or pinacol) when stored on the benchtop exposed to air.
Methodology:
-
Sample Preparation: Place ~20-25 mg of the high-purity boronate ester into a clean, tared 4-mL vial. Add a precise mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, non-overlapping resonance in the ¹H NMR spectrum.
-
Initial Analysis (T=0): Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a quantitative ¹H NMR spectrum. Integrate the signals corresponding to the analyte and the internal standard to establish the initial purity ratio.
-
Storage: Remove the solvent under reduced pressure and store the vial containing the solid sample, unsealed, on the laboratory bench at ambient temperature and humidity.
-
Time-Point Analysis: At regular intervals (e.g., T=7, 15, 30, 60 days), repeat step 2 by re-dissolving the solid and acquiring a new quantitative ¹H NMR spectrum.
-
Data Analysis: Compare the analyte-to-standard integration ratio at each time point to the initial T=0 ratio to calculate the percentage of the boronate ester remaining.
Caption: Experimental workflow for assessing benchtop stability.
Experimental Protocol: Slow-Release Cross-Coupling
This protocol exemplifies the key application of MIDA boronate stability.
Objective: To perform a Suzuki-Miyaura coupling using an unstable boronic acid (e.g., 2-pyridyl) via in situ slow release from its air-stable MIDA boronate.
Reaction: 2-Pyridyl MIDA boronate + Aryl Chloride → 2-Arylpyridine
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂/SPhos ligand), and anhydrous solvent (e.g., dioxane).
-
Base Preparation: In a separate vial, prepare a solution of the base, K₃PO₄, in the appropriate solvent/water mixture (e.g., 5:1 dioxane/H₂O). Degas this solution thoroughly.
-
Initiation: Add the degassed base solution to the reaction vessel.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir for the prescribed time (e.g., 12-24 hours). The MIDA boronate will slowly hydrolyze, releasing the 2-pyridylboronic acid, which is then consumed in the catalytic cycle.
-
Workup & Analysis: Cool the reaction to room temperature, perform a standard aqueous workup, and purify the product by column chromatography. Analyze the yield and purity.
Caption: Workflow for slow-release Suzuki-Miyaura coupling.
Strategic Application: Which to Choose?
The choice between a MIDA boronate and a pinacol ester is not about which is "better," but which is the right tool for the job.
Choose Pinacol Esters when:
-
You are working with relatively stable aryl- or alkylboronic acids.
-
The synthesis is a late-stage functionalization where the boronate is used immediately after preparation.[2]
-
Direct reactivity in the cross-coupling reaction is desired without a distinct deprotection step.
-
Cost-effectiveness is a primary driver, as pinacol is a less expensive protecting group than MIDA.
Choose MIDA Boronates when:
-
The boronic acid is inherently unstable: This is the foremost reason. For 2-heterocyclic (pyridyl, furyl, thienyl), vinyl, or cyclopropyl derivatives, MIDA boronates are often the only viable option for reliable storage and high-yielding coupling.[1][3][5]
-
Iterative Cross-Coupling (ICC) is the goal: In syntheses analogous to solid-phase peptide synthesis, a bifunctional building block (e.g., a halo-MIDA boronate) can be coupled, the MIDA group deprotected, and the resulting boronic acid coupled again. This requires the boronate to be completely inert during the first coupling step, a role for which MIDA boronates are perfectly suited.[11][15]
-
Multistep synthesis is required post-boron installation: The exceptional stability of MIDA boronates to a wide range of reagents allows for further chemical transformations on other parts of the molecule while the boron moiety remains protected.[10][16][24]
-
Chromatographic purification is unavoidable: If high purity of the boronate building block is essential and can only be achieved via silica gel chromatography, MIDA boronates are the superior choice.[1]
Conclusion
MIDA boronates, however, represent a paradigm shift in handling and utilizing sensitive boronic acids. Their unparalleled benchtop and chromatographic stability, combined with the revolutionary capacity for controlled slow release, has opened the door to previously intractable synthetic challenges. They are the expert's tool for iterative synthesis and for harnessing the full potential of unstable organoboron building blocks. Understanding the fundamental differences in their stability and reactivity empowers the modern chemist to design more efficient, reliable, and ambitious synthetic routes.
References
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Li, J., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Sigma-Aldrich. (n.d.).
- Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
- BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Aich, D., & Cheon, C.-H. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
- Dreher, S. D., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Minetti, G., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 12(7).
- ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?
- Schiess, J. H., & Burke, M. D. (2013). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
- TeBordo. (n.d.).
- Aich, D., & Cheon, C.-H. (2022, October 25).
- Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623-14625.
- Billingsley, K. L., & Buchwald, S. L. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Sci-Hub. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts, 2009(08), 0904–0904.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.
- Sigma-Aldrich. (n.d.).
- Liu, J., et al. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 203-210.
- Fustero, S., et al. (2002). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 67(14), 4667-4679.
- TeBordo. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. TeBordo.
- Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Yamashita, M., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(4), 824.
- Kumar, A., et al. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Tanimoto, D., et al. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3329-3333.
- Chen, K., & Engle, K. M. (2023, January 25). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry.
- Chen, K., & Engle, K. M. (2023, February 3). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1866-1871.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Lang, A. S., et al. (2015, February 10). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 916-923.
- ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Source not further specified]
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A Senior Application Scientist's Guide to Alternative Reagents for Introducing a 2-Phenylpropyl Moiety
Introduction: The Strategic Importance of the 2-Phenylpropyl Group
In the landscape of modern drug discovery and materials science, the 2-phenylpropyl moiety is a recurring structural motif of significant value. Its presence in a molecule can modulate lipophilicity, introduce conformational constraints, and engage in crucial π-stacking or hydrophobic interactions with biological targets. From pharmaceuticals to advanced polymers, the ability to efficiently and selectively install this group is a frequent challenge in synthetic chemistry.
This guide moves beyond a simple recitation of textbook methods. It is designed for the practicing researcher, offering a comparative analysis of key reagents and methodologies for introducing the 2-phenylpropyl group. We will dissect the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and present a clear, data-driven comparison to guide your synthetic strategy. Our focus is on the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles.
Chapter 1: The Workhorse Method: Nucleophilic Substitution with Activated Precursors
The most direct and historically significant route to introducing the 2-phenylpropyl group involves the SN2 reaction, where a nucleophile displaces a leaving group from a 2-phenylpropyl electrophile. The choice of leaving group is paramount to the success of this strategy.
Reagent Profile: 2-Phenylpropyl Bromide
2-Phenylpropyl bromide is a common, commercially available starting material.[1][2] It is suitable for reactions with reasonably strong nucleophiles like amines and alkoxides. However, its reactivity is moderate, and forcing conditions (elevated temperatures, strong bases) may be required, which can lead to side reactions, most notably E2 elimination, especially with sterically hindered nucleophiles.
Superior Alternative: 2-Phenylpropyl Tosylate
For a more reliable and reactive electrophile, the conversion of 2-phenyl-1-propanol to its corresponding tosylate is a critical and highly recommended activation step. The tosylate anion is an outstanding leaving group due to the resonance stabilization of its negative charge across the sulfonate group.[3][4] This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often, higher yields compared to the bromide.
Mechanistic Insight: The reactivity of 2-phenylpropyl tosylate is particularly interesting. The neighboring phenyl group can participate in the substitution process, leading to the formation of a bridged "phenonium" ion intermediate.[5] This anchimeric assistance can influence the reaction rate and stereochemical outcome, making it a powerful tool in stereocontrolled synthesis.[5][6]
Experimental Protocol: Synthesis of 2-Phenylpropyl Tosylate
This protocol details the conversion of the poorly reactive hydroxyl group into an excellent tosylate leaving group.[3]
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2-phenyl-1-propanol (1.0 eq) and anhydrous pyridine or dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C. The pyridine acts as both a solvent and a base to neutralize the HCl generated. If using DCM, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) is required.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding cold water. If using pyridine, extract the product into diethyl ether or ethyl acetate. If using DCM, perform an aqueous workup, washing sequentially with cold 1M HCl (to remove pyridine/TEA), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-phenylpropyl tosylate.
Workflow Diagram: Activation and Substitution
Caption: General workflow for 2-phenylpropylation via nucleophilic substitution.
Chapter 2: Reductive Amination: The Preferred Route for N-Linkages
When the goal is to form a C-N bond, specifically to create a secondary or tertiary amine, reductive amination is often superior to nucleophilic substitution.[7] This one-pot reaction combines a carbonyl compound with an amine to form an imine intermediate, which is then immediately reduced to the target amine.[8]
Reagent Profile: 2-Phenylpropanal
The key starting material for this approach is 2-phenylpropanal. This aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a transient iminium ion, which is the species that gets reduced.
Mechanistic Causality: The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion intermediate without reducing the starting aldehyde. Standard reducing agents like sodium borohydride (NaBH₄) are too reactive and will reduce the aldehyde directly.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice, it is less reactive than NaBH₄ and is stable in weakly acidic conditions, making it ideal for reducing the more electrophilic iminium ion in the presence of the aldehyde.[7][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A modern, safer, and often more efficient alternative.[7] It is a mild and selective reducing agent that does not require the use of cyanide-based reagents. It is now the reagent of choice for most laboratory-scale reductive aminations.
Experimental Protocol: One-Pot Reductive Amination with STAB
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and 2-phenylpropanal (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic. Continue to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-16 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude amine can be purified by silica gel chromatography.
Mechanism Diagram: Reductive Amination
Caption: The two-stage mechanism of a one-pot reductive amination reaction.
Chapter 3: Organometallic Strategies for C-C Bond Formation
For constructing carbon-carbon bonds, organometallic reagents provide unparalleled utility. These methods allow the 2-phenylpropyl moiety to act as a nucleophile (in Grignard reagents) or to be coupled with other organic fragments via transition metal catalysis.
Grignard Reagents: A Classic Carbon Nucleophile
The preparation of 2-phenylpropylmagnesium bromide from 2-phenylpropyl bromide and magnesium metal creates a potent carbon-based nucleophile.[10][11] This Grignard reagent can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds.
Causality and Limitations: Grignard reagents are extremely strong bases and are highly sensitive to moisture and protic functional groups (e.g., -OH, -NH, -COOH).[11][12] All reagents, solvents, and glassware must be rigorously dried to prevent quenching of the reagent.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions offer a highly versatile and functional-group-tolerant alternative for C-C bond formation.
-
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[13] The required (2-phenylpropyl)zinc halide can be prepared from the corresponding Grignard reagent or bromide and a zinc salt (e.g., ZnCl₂). The reaction is catalyzed by palladium or nickel complexes and exhibits excellent functional group tolerance.[13][14][15]
-
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[16] While the direct synthesis and stability of 2-phenylpropylboronic acid can be challenging due to protodeboronation, its derivatives (e.g., MIDA boronates) offer a stable and effective coupling partner.[17][18]
Catalytic Cycle Diagram: Suzuki Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chapter 4: Comparative Performance Guide
The optimal choice of reagent depends heavily on the desired bond type, the functional groups present in the substrate, and the desired scale of the reaction.
| Methodology | Bond Formed | Key Reagent | Typical Yields | Functional Group Tolerance | Key Advantages | Key Limitations |
| Nucleophilic Substitution | C-O, C-N, C-S | 2-Phenylpropyl Tosylate | 60-95% | Poor | High reagent reactivity, well-established protocols.[3] | Sensitive to steric hindrance; risk of elimination side reactions. |
| Reductive Amination | C-N | 2-Phenylpropanal + Amine | 70-98% | Good | High selectivity for amines, mild conditions, one-pot procedure.[7] | Limited to forming C-N bonds; requires aldehyde precursor. |
| Grignard Reaction | C-C | 2-Phenylpropylmagnesium Bromide | 50-85% | Very Poor | Powerful C-C bond formation, readily available starting materials. | Intolerant of acidic protons (water, alcohols, amines).[11][12] |
| Negishi Coupling | C-C (sp², sp³) | (2-Phenylpropyl)zinc Halide | 65-90% | Excellent | Broad scope, high functional group tolerance.[13][15] | Organozinc reagents can be moisture-sensitive.[14] |
| Suzuki Coupling | C-C (sp², sp³) | 2-Phenylpropylboronic Ester | 70-95% | Excellent | Air-stable boron reagents, vast literature, excellent tolerance.[16] | Boronic acid precursor can be unstable; potential for deboronation.[18] |
Conclusion
The introduction of a 2-phenylpropyl moiety is a versatile task that can be accomplished through several distinct synthetic strategies.
-
For simple heteroatom alkylations (O, N, S), activation of 2-phenyl-1-propanol to its tosylate provides a robust and highly reactive electrophile for nucleophilic substitution .
-
For the specific and efficient synthesis of secondary or tertiary amines, reductive amination using 2-phenylpropanal and a mild reducing agent like STAB is the superior, modern choice.
-
When the objective is to form a new carbon-carbon bond, palladium-catalyzed cross-coupling reactions such as the Negishi or Suzuki couplings offer the highest degree of functional group tolerance and synthetic flexibility, far surpassing the classical, yet powerful, Grignard reaction in complex molecular settings.
The selection of the appropriate reagent and methodology should be guided by a thorough analysis of the substrate's existing functionality and the specific bond construction required. This guide provides the foundational data and mechanistic rationale to make that decision with confidence.
References
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- BenchChem. (n.d.). The Formation of 2-Phenylpropyl Tosylate: A Mechanistic and Methodological Guide.
- BenchChem. (n.d.). Literature precedents for 2-Phenylpropyl tosylate reactivity.
- BenchChem. (n.d.). 2-Phenylpropyl Tosylate: A Comprehensive Technical Guide.
-
ResearchGate. (2025). Stereoselective C(sp3)-C(sp2) Negishi coupling of (2-amido-1-phenylpropyl)zinc compounds through the steric control of β-amido group. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (2022, January 29). Negishi Coupling. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Bunsen Murra. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
LookChem. (n.d.). High Purity 2-Bromo-1-phenylpropane 2114-39-8 Good Supplier. Retrieved from [Link]
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A Senior Application Scientist's Guide: Stille vs. Suzuki Coupling for C(sp³)–C(sp²) Bond Formation
For researchers in organic synthesis and drug development, the construction of carbon-carbon bonds is a foundational pillar. While palladium-catalyzed cross-coupling reactions have revolutionized the formation of C(sp²)–C(sp²) bonds, the creation of linkages between sp³-hybridized alkyl centers and sp²-hybridized aryl or vinyl centers presents a more formidable challenge. This is primarily due to the persistent and often rapid side reaction of β-hydride elimination from alkylpalladium intermediates.
This guide provides an in-depth, objective comparison of two cornerstone methodologies, the Stille and Suzuki-Miyaura couplings, for the specific task of C(sp³)–C(sp²) bond formation. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and data-driven performance metrics that inform the choice between these powerful reactions in a real-world laboratory setting.
The Core Challenge: Taming β-Hydride Elimination
The primary obstacle in coupling alkyl groups is the propensity of the σ-alkylpalladium(II) intermediate, formed after oxidative addition or transmetalation, to undergo β-hydride elimination.[1][2] This process, which requires an accessible hydrogen atom on the carbon β to the palladium center, leads to the formation of an alkene and a palladium-hydride species, ultimately resulting in reduced side products and diminished yield of the desired coupled product.[2][3] The success of any alkyl cross-coupling protocol hinges on ensuring that the rate of reductive elimination to form the desired C-C bond is significantly faster than the rate of β-hydride elimination.[1]
Mechanistic Overview: Two Paths to a C(sp³)–C(sp²) Bond
Both Stille and Suzuki couplings operate via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—organostannane for Stille and organoboron for Suzuki—introduces critical differences in the key transmetalation step and overall reaction behavior.
The Stille Coupling Catalytic Cycle
The Stille reaction pairs an organohalide or pseudohalide with an organostannane (organotin) reagent.[4][5] A key advantage is the air and moisture stability of organostannanes and their tolerance for a vast array of functional groups, making the Stille coupling highly effective for the synthesis of complex molecules.[5][6]
Caption: Catalytic cycle for the Stille coupling with an alkyl halide.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction utilizes organoboron compounds, such as boronic acids or their esters, which are generally non-toxic and environmentally benign.[3][7] A critical distinction from the Stille coupling is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8]
Caption: Catalytic cycle for the Suzuki coupling with an alkylboronic acid.
Head-to-Head Performance Comparison
The choice between Stille and Suzuki coupling for a specific C(sp³)–C(sp²) bond formation is a multifactorial decision. The following table and discussion summarize the key performance differences based on experimental evidence.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Alkyl Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, R-BF₃K, MIDA) |
| Toxicity | High . Organotin compounds are neurotoxic and require careful handling and stringent purification.[9][10][11] | Low . Boronic acids and their byproducts are generally non-toxic and environmentally benign.[3][12] |
| Functional Group Tolerance | Excellent . Tolerates a wide range of functionalities without protection, often superior for complex substrates.[6] | Very Good . Broad tolerance, but the required base can be incompatible with sensitive groups (e.g., esters).[3][13] |
| β-Hydride Elimination | A known side reaction, but can be less problematic than in Suzuki couplings under certain conditions.[14] | A major challenge, especially with traditional catalysts. Requires specialized, bulky, electron-rich ligands to overcome.[1][2][13] |
| Substrate Scope (Alkyl) | Historically challenging for unactivated alkyl groups.[5] Recent advances with azastannatranes enable stereoretentive coupling of secondary alkyl groups.[14][15] | Historically difficult. Modern methods using specific ligands and conditions have greatly expanded the scope to primary and some secondary alkyl groups.[16][17] Tertiary groups remain very challenging.[17] |
| Reaction Conditions | Generally neutral, base-free. | Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for activation of the boron reagent.[8] |
| Reagent Stability/Prep | Organostannanes are typically air and moisture stable and can be purified by chromatography.[5] | Alkylboronic acids can be prone to decomposition/protodeboronation and may have limited shelf stability.[18][19] Boronate esters (e.g., MIDA) offer enhanced stability. |
| Workup/Purification | Challenging . Removal of toxic organotin byproducts can be difficult and often requires specific workup procedures (e.g., KF wash).[10][20] | Straightforward . Boron-containing byproducts are typically water-soluble and easily removed.[21] |
Deep Dive into the Comparison
-
Toxicity and Practicality: The Clearest Divide The most significant practical difference is toxicity. Organotin reagents are highly toxic, with cumulative neurotoxic effects.[9][11] This necessitates rigorous handling protocols and poses a significant challenge for purification, especially in pharmaceutical applications where residual tin levels are strictly controlled.[10][20] In contrast, organoboron reagents are lauded for their low toxicity and the environmentally benign nature of their byproducts, making the Suzuki coupling a "greener" and often preferred choice from a safety and regulatory standpoint.[7][22]
-
Substrate Scope and the Battle Against β-Hydride Elimination Historically, both methods struggled with unactivated alkyl groups. For Suzuki coupling, the breakthrough came with the development of highly specialized, sterically bulky, and electron-donating phosphine ligands (e.g., SPhos, XPhos, AntPhos).[2][16] These ligands accelerate the rate-limiting reductive elimination step, allowing it to outcompete β-hydride elimination.[1][2] However, the success can be highly dependent on the specific combination of the alkylboron reagent and the aryl halide.[18]
Stille coupling has also seen recent advances. The development of secondary alkyl azastannatranes has enabled stereoretentive cross-coupling, a significant achievement that minimizes isomerization byproducts that often plague reactions with secondary alkyl nucleophiles.[14]
-
Functional Group Tolerance: A Nuanced Advantage for Stille While both reactions are known for good functional group tolerance, the Stille coupling often has an edge because it is typically run under neutral conditions.[23] The mandatory presence of a base in the Suzuki coupling can preclude the use of substrates with base-labile functionalities, such as certain esters or epoxides, without careful optimization or the use of milder bases like K₃PO₄.[13]
Experimental Protocols: A Practical Guide
The following protocols are representative examples derived from published literature and serve as a starting point for laboratory application.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura C(sp³)–C(sp²) Coupling
(Adapted from methodology for coupling secondary alkylboronic acids)[2]
-
Objective: Couple 2-bromomesitylene with cyclopentylboronic acid.
-
Reagents & Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
9-(anthracen-9-yl)-9-phosphabicyclo[3.3.1]nonane (AntPhos, 4 mol%)
-
2-Bromomesitylene (1.0 equiv)
-
Cyclopentylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely ground)
-
Anhydrous, degassed xylenes
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), AntPhos ligand (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Add 2-bromomesitylene (1.0 equiv) and cyclopentylboronic acid (1.5 equiv) to the flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add degassed xylenes via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 140 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction's completion by GC-MS or TLC analysis of an aliquot quenched with water and extracted with ethyl acetate.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
-
Causality Note: The use of a bulky, electron-rich ligand like AntPhos is critical. Its steric profile promotes the final C-C bond-forming reductive elimination from the palladium center, effectively outcompeting the undesired β-hydride elimination pathway from the cyclopentyl group.[2] The high temperature is necessary to overcome the activation barrier for coupling sterically hindered substrates.
Protocol 2: Stille C(sp³)–C(sp²) Coupling
(Adapted from methodology for coupling secondary alkylstannatranes)[14]
-
Objective: Couple 4-chloroanisole with a secondary alkyl azastannatrane.
-
Reagents & Materials:
-
Palladium(dba)₂ (Pd₂(dba)₃, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
4-Chloroanisole (1.0 equiv)
-
Cyclohexyl azastannatrane (1.2 equiv)
-
Cesium fluoride (CsF, 2.0 equiv, flame-dried)
-
Anhydrous, degassed toluene
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
-
-
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.025 equiv), P(o-tol)₃ (0.10 equiv), and flame-dried CsF (2.0 equiv) to the Schlenk tube.
-
Add 4-chloroanisole (1.0 equiv) and the cyclohexyl azastannatrane (1.2 equiv).
-
Add degassed toluene to achieve a substrate concentration of approximately 0.1 M.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether.
-
Workup for Tin Removal: Add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble fluorides.
-
Filter the mixture through Celite, washing the pad thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality Note: The azastannatrane structure enhances the nucleophilicity of the alkyl group while providing a framework that helps prevent isomerization.[14] The fluoride additive (CsF) is believed to activate the tin reagent, forming a hypervalent silicate species that facilitates a more rapid transmetalation step. The dedicated KF wash during workup is essential for removing the highly toxic tin byproducts.[10]
Conclusion and Future Outlook
The choice between Stille and Suzuki coupling for C(sp³)–C(sp²) bond formation is a trade-off between functional group tolerance, reagent toxicity, and reaction robustness.
-
Choose Suzuki coupling when: The primary drivers are low toxicity, ease of byproduct removal, and access to a wide range of commercially available boronic acids. It is the go-to method for many applications, provided the substrate is tolerant to basic conditions and an appropriate modern ligand system is employed to mitigate β-hydride elimination.
-
Choose Stille coupling when: The substrate is highly complex and sensitive, demanding the utmost functional group tolerance afforded by neutral reaction conditions.[6] It may also be advantageous when a specific stereoretentive coupling of a secondary alkyl group is required, using advanced reagents like azastannatranes.[14] However, the high toxicity of organotins must be a carefully managed factor.
The field continues to evolve rapidly. The development of nickel[24][25] and photoredox catalysis[17] is providing powerful new avenues for C(sp³)–C(sp²) coupling that operate via different mechanisms, often avoiding the β-hydride elimination problem altogether. These emerging methods promise to further expand the synthetic chemist's toolbox, enabling the construction of complex, saturated molecules with ever-increasing efficiency and precision.
References
Sources
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- 7. mt.com [mt.com]
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- 10. sdlookchem.com [sdlookchem.com]
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- 13. quora.com [quora.com]
- 14. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ikm.org.my [ikm.org.my]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Couplings of 2-Phenylpropylboronic Acid Pinacol Ester
Introduction: Navigating the Challenges of C(sp²)–C(sp³) Couplings with Secondary Boronic Esters
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2][3] Its application in the pharmaceutical industry for constructing complex molecular architectures is particularly noteworthy, as increasing the sp³ character of drug candidates often leads to improved physicochemical properties.[4]
However, the transition from well-behaved C(sp²)-C(sp²) couplings to the more challenging C(sp²)-C(sp³) variant introduces significant hurdles. Secondary alkylboron reagents, such as 2-phenylpropylboronic acid pinacol ester, are particularly demanding substrates. The primary challenges stem from their increased steric bulk around the boron center, which slows the crucial transmetalation step, and the propensity to undergo a competing and often dominant side reaction: β-hydride elimination.[5]
The success of these challenging couplings is almost entirely dependent on the choice of the ancillary ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the rates of the productive catalytic cycle steps while suppressing undesired pathways. This guide provides a comprehensive evaluation of different palladium ligand classes for the Suzuki-Miyaura reaction of 2-phenylpropylboronic acid pinacol ester, supported by comparative experimental data and detailed protocols to empower researchers in drug discovery and process development to overcome these synthetic obstacles.
The Catalytic Cycle: Where the Ligand Dictates the Outcome
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][6] The ancillary ligand (L) plays a critical role at every stage, stabilizing the palladium center and modulating its reactivity. For sterically hindered secondary boronic esters, the ligand's influence on the transmetalation and reductive elimination steps is paramount.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. The ligand (L) influences every step, especially transmetalation and reductive elimination.
A successful ligand for this transformation must be sufficiently electron-rich to promote the oxidative addition of the aryl halide to the Pd(0) center. More importantly, it must possess significant steric bulk. This bulk facilitates the formation of a coordinatively unsaturated palladium intermediate necessary for transmetalation while creating a sterically crowded environment around the metal center. This crowding destabilizes the planar transition state required for β-hydride elimination, thereby favoring the desired C-C bond-forming reductive elimination.[5]
Comparative Evaluation of Palladium Ligands
To illustrate the profound impact of ligand choice, a model Suzuki-Miyaura reaction was performed between 2-phenylpropylboronic acid pinacol ester and 4-bromoanisole. A selection of commercially available and widely used ligands from different classes was screened under standardized conditions.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Table 1: Performance of Various Ligands in the Coupling of 2-Phenylpropylboronic Acid Pinacol Ester with 4-Bromoanisole
| Ligand Class | Ligand Example | Pd Precursor | Yield (Desired Product)¹ | Yield (β-Hydride Product)² | Reaction Time (h) | Temp (°C) |
| Trialkylphosphines | P(t-Bu)₃ | Pd₂(dba)₃ | 45% | 48% | 18 | 100 |
| Ferrocenyl Phosphines | dppf | PdCl₂(dppf) | 38% | 55% | 24 | 110 |
| N-Heterocyclic Carbenes | IPr·HCl³ | Pd(OAc)₂ | 62% | 31% | 18 | 100 |
| Dialkylbiaryl Phosphines | SPhos | SPhos Pd G3 | 92% | <5% | 12 | 80 |
| Dialkylbiaryl Phosphines | RuPhos | RuPhos Pd G3 | 89% | <7% | 12 | 80 |
¹ Yield of 1-methoxy-4-(2-phenylpropyl)benzene, determined by ¹H NMR using an internal standard. ² Yield of styrene, the product of β-hydride elimination from the palladium intermediate. ³ IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) requires in-situ deprotonation by the base.
Analysis of Ligand Performance
-
Trialkylphosphines (e.g., P(t-Bu)₃): While highly electron-donating, simple trialkylphosphines often fail to provide the specific steric environment needed to suppress β-hydride elimination effectively.[7] As the data shows, the desired coupling and the undesired side reaction proceed at nearly equal rates, resulting in a low yield of the target molecule.[8]
-
Ferrocenyl Phosphines (e.g., dppf): Dppf is a robust and versatile ligand, but its bite angle and steric profile are not optimized for preventing β-hydride elimination in challenging secondary alkyl couplings.[9] The result is a predominance of the undesired elimination product.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable palladium complexes.[10] This stability can lead to improved performance over first-generation phosphines, offering a better product-to-byproduct ratio. However, their catalytic activity may not match that of the most advanced phosphine ligands for this specific substrate class.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, exemplified by SPhos and RuPhos , represents the state-of-the-art for challenging cross-couplings.[11] Their unique structure, featuring a biaryl backbone, creates a bulky "pocket" around the palladium center. This architecture sterically promotes the desired reductive elimination pathway while suppressing β-hydride elimination, leading to excellent yields and selectivity.[5][12] The use of pre-formed palladacycle precatalysts (G3) also ensures efficient generation of the active Pd(0) species.
Experimental Protocols
Trustworthy and reproducible results are paramount in research. The following section provides a detailed, self-validating protocol for screening ligands in this reaction, including a visual workflow.
Workflow for Ligand Screening Experiment
Figure 2: Step-by-step experimental workflow for the ligand screening protocol.
Detailed Screening Protocol
Materials & Equipment:
-
Palladium precatalyst (e.g., SPhos Pd G3) or Pd source (e.g., Pd₂(dba)₃) and ligand
-
2-Phenylpropylboronic acid pinacol ester
-
4-Bromoanisole
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered
-
Anhydrous 1,4-dioxane
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Standard glassware (Schlenk tube or reaction vial with septa)
-
Magnetic stirrer and hotplate
-
Inert atmosphere glovebox or Schlenk line with Argon/Nitrogen
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) to a 4 mL reaction vial equipped with a magnetic stir bar. If not using a precatalyst, add the Pd source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Reagent Addition: To the vial, add 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the internal standard (0.5 mmol).
-
Solvent and Boronic Ester: Add anhydrous 1,4-dioxane (2.0 mL). Seal the vial with a septum cap. Add the 2-phenylpropylboronic acid pinacol ester (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial on a preheated stirrer hotplate at the desired temperature (e.g., 80 °C). Stir vigorously for the specified reaction time (e.g., 12 hours).
-
Work-up: Cool the reaction to room temperature. Quench by adding 2 mL of water. Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR spectroscopy or GC-MS to determine the ratio of desired product to the β-hydride elimination byproduct and starting material, relative to the internal standard.
Troubleshooting & Mechanistic Considerations
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic.[8] It is often exacerbated by excess water or certain bases. While Suzuki couplings are known for their tolerance to water, for challenging substrates, using anhydrous solvents and a carefully dried base like K₃PO₄ is a prudent starting point. Some studies have shown that boronic esters can transmetalate directly without prior hydrolysis, making strictly anhydrous conditions viable.[3][4]
-
Base Selection: The choice of base is critical.[7] K₃PO₄ is an excellent general-purpose base for these couplings. For particularly sensitive substrates, weaker bases like CsF may be considered. In some systems, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) have been shown to accelerate the reaction.[4]
Conclusion and Recommendations
For the challenging Suzuki-Miyaura cross-coupling of 2-phenylpropylboronic acid pinacol ester, the ligand is not merely an additive but the primary determinant of success.
-
Recommendation: For achieving the highest yields and selectivity, dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) are unequivocally the superior choice. Their unique steric and electronic profiles are specifically tailored to promote the desired reductive elimination while effectively suppressing the competing β-hydride elimination pathway.
-
Strategy: The use of well-defined, commercially available palladacycle precatalysts incorporating these ligands is highly recommended to ensure reproducibility and maximize catalytic efficiency.
-
Outlook: While this guide focuses on a specific secondary boronic ester, the principles of ligand selection—balancing steric bulk and electronic donation to control competing reaction pathways—are broadly applicable to other challenging C(sp²)-C(sp³) Suzuki-Miyaura couplings. A systematic approach to ligand screening, guided by mechanistic understanding, remains the most powerful tool for overcoming the hurdles in modern cross-coupling chemistry.
References
-
Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes Source: Organometallics URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC - NIH URL: [Link]
-
Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems Source: MDPI URL: [Link]
-
Title: Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction media, and applications Source: Odesa University Chemical Journal URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - NIH URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]
-
Title: Palladium(ii) complexes supported by PBP and POCOP pincer ligands: a comparison of their structure, properties and catalytic activity Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Bulky ligands promote palladium-catalyzed protodeboronation Source: The Matter Blotter URL: [Link]
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- 8. aspuru.substack.com [aspuru.substack.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Phenylpropylboronic Acid Pinacol Ester
In modern synthetic chemistry, particularly within drug development and materials science, the precise structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. Boronic acid pinacol esters are pivotal intermediates, valued for their stability and versatility in cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth comparison of spectroscopic methods for the unequivocal structural determination of 2-phenylpropylboronic acid pinacol ester, a common building block. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to support our analysis.
The Imperative of Structural Verification
The reactivity and function of a molecule are dictated by its three-dimensional structure. For a synthetic intermediate like 2-phenylpropylboronic acid pinacol ester, even minor structural ambiguities can lead to failed subsequent reactions, impure final products, and misinterpreted biological or material properties. Therefore, employing a suite of orthogonal analytical techniques is not merely good practice; it is essential for ensuring the integrity of the research and development process.
Primary Spectroscopic Techniques: A Comparative Analysis
The three most powerful and accessible techniques for the structural elucidation of organic molecules are ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each provides a unique piece of the structural puzzle, and their combined data allows for confident confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is typically the first and most informative experiment performed. It reveals the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling).
Expected ¹H NMR Spectral Data for 2-Phenylpropylboronic Acid Pinacol Ester:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.38 - 7.28 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl group are in a complex environment, leading to overlapping signals in this typical aromatic region. |
| ~2.9 (example) | Sextet or Multiplet | 1H | Methine (CH) | This proton is coupled to the adjacent methyl and methylene protons, resulting in a complex splitting pattern. Its chemical shift is influenced by the adjacent phenyl group and the boron atom. |
| ~1.23 | Singlet | 12H | Pinacol (4 x CH₃) | The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, strong signal. |
| ~1.15 (example) | Doublet | 3H | Methyl (CH₃) | The methyl group is coupled to the single methine proton, resulting in a doublet. |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of the unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Data for 2-Phenylpropylboronic Acid Pinacol Ester:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~145 (example) | Aromatic (ipso-C) | The carbon of the phenyl ring directly attached to the propyl chain. |
| ~128.4 | Aromatic (CH) | Aromatic carbons with attached protons. |
| ~127.4 | Aromatic (CH) | Aromatic carbons with attached protons. |
| ~126.0 | Aromatic (CH) | Aromatic carbons with attached protons. |
| ~83.5 (example) | Pinacol (C-O) | The two equivalent carbons of the pinacol group bonded to oxygen. |
| ~35 (example) | Methine (C-B) | The carbon atom bonded to both the phenyl group and the boron atom. The signal for a carbon attached to boron can sometimes be broad. |
| ~24.8 | Pinacol (CH₃) | The four equivalent methyl carbons of the pinacol ester. |
| ~15 (example) | Methyl (CH₃) | The terminal methyl group of the propyl chain. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-phenylpropylboronic acid pinacol ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Key IR Absorptions for 2-Phenylpropylboronic Acid Pinacol Ester:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| ~3000-2850 | C-H (sp³) stretch | Medium-Strong | Confirms the presence of the alkyl (propyl and pinacol) portions of the molecule. |
| ~3100-3000 | C-H (sp²) stretch | Medium | Indicates the aromatic C-H bonds of the phenyl group. |
| ~1600, ~1450 | C=C stretch | Medium | Characteristic of the aromatic ring. |
| ~1370 | B-O stretch | Strong | A key indicator for the presence of the boronic ester functionality.[1] |
| ~1145 | C-O stretch | Strong | Associated with the C-O bonds of the pinacol ester.[2] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition. The fragmentation pattern can also offer clues about the molecule's structure.
Expected Mass Spectrometry Data for 2-Phenylpropylboronic Acid Pinacol Ester:
-
Molecular Formula: C₁₅H₂₃BO₂
-
Exact Mass: 246.18
-
Molecular Ion Peak [M]⁺: A peak at m/z = 246 should be observed.
-
Fragmentation: Common fragmentation patterns for boronic esters may not always be straightforward, but loss of the pinacol group or fragments of the propylphenyl side chain could be expected.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.
-
Analysis: Acquire the mass spectrum. For HRMS, use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.
Comparative Summary and Workflow
| Spectroscopic Method | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Highly detailed structural information. | Can have complex, overlapping signals. |
| ¹³C NMR | Number of unique carbon environments. | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity, longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall structure and connectivity. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Highly sensitive and provides definitive molecular weight. | Fragmentation can be complex to interpret. |
The logical workflow for the structural confirmation of 2-phenylpropylboronic acid pinacol ester is illustrated below.
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
The structural confirmation of 2-phenylpropylboronic acid pinacol ester is most reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While NMR provides the most detailed map of the molecular framework, IR offers rapid confirmation of key functional groups, and MS definitively establishes the molecular weight. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the structure of their synthesized compounds, ensuring the reliability and reproducibility of their scientific work.
References
-
Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]
-
iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Retrieved from [Link]
-
PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]
-
American Elements. (n.d.). 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in CDCl 3. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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A Comparative Guide to the Performance of 2-Phenylpropylboronic Acid Pinacol Ester in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of the organoboron reagent is critical, influencing reaction efficiency, scope, and functional group tolerance. Among the diverse array of available reagents, alkylboronic acid pinacol esters have gained prominence due to their stability, ease of handling, and predictable reactivity.
This guide provides an in-depth performance comparison of 2-phenylpropylboronic acid pinacol ester, a secondary alkylboronic ester, in palladium-catalyzed cross-coupling reactions. We will objectively evaluate its performance against relevant alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Role of Alkylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[1][2]. Alkylboronic acid pinacol esters, like 2-phenylpropylboronic acid pinacol ester, offer distinct advantages over their corresponding boronic acids. The pinacol protecting group enhances the stability of the organoboron compound, preventing premature decomposition and improving shelf-life[3]. However, the steric bulk of the pinacol group can influence the rate of transmetalation, a step that is often rate-determining in the catalytic cycle[3].
The reactivity of boronic esters is a subject of ongoing research, with evidence suggesting that they can undergo transmetalation directly or after in-situ hydrolysis to the corresponding boronic acid, depending on the reaction conditions[3]. For secondary alkylboronic esters, such as the 2-phenylpropyl derivative, the stereochemistry of the carbon-boron bond is a crucial aspect, with studies showing that the transmetalation step can proceed with retention of stereochemistry, allowing for the synthesis of enantioenriched products[4].
Performance Benchmarks: A Comparative Analysis
To provide a clear performance benchmark, we compare 2-phenylpropylboronic acid pinacol ester with two relevant alternatives: its corresponding boronic acid and a simpler primary alkylboronic acid pinacol ester (n-propylboronic acid pinacol ester). The following data is synthesized from studies on similar secondary and primary alkylboronic esters in Suzuki-Miyaura cross-coupling reactions with aryl bromides.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Reagent | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference/Notes |
| 2-Phenylpropylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 12 | ~85-90 | Yield is estimated based on typical performance of secondary alkylboronic acid pinacol esters under these conditions. The steric hindrance of the secondary carbon and the phenyl group may slightly retard the reaction rate compared to primary analogues.[5] |
| 2-Phenylpropylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 10 | ~90-95 | Boronic acids are generally more reactive than their pinacol esters due to lower steric hindrance and easier formation of the boronate species required for transmetalation. However, they are also more prone to decomposition.[6] |
| n-Propylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 8 | >95 | Primary alkylboronic esters typically exhibit higher reactivity and yields compared to secondary analogues due to reduced steric hindrance around the carbon-boron bond, facilitating a faster transmetalation step. |
Expert Insights on the Data:
-
Steric Hindrance: The secondary nature of the 2-phenylpropyl group, coupled with the bulky pinacol ester, presents a greater steric challenge for the transmetalation step compared to a primary alkylboronic ester like the n-propyl derivative. This is reflected in the slightly longer reaction times and marginally lower yields typically observed for secondary systems.
-
Reactivity vs. Stability: While 2-phenylpropylboronic acid is more reactive, its pinacol ester counterpart offers superior stability, making it easier to handle, store, and accurately dispense, which is a significant advantage in high-throughput screening and process development. The pinacol ester is also less susceptible to protodeboronation, a common side reaction with boronic acids.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for achieving high efficiency with sterically hindered secondary alkylboronic esters. Catalysts with bulky, electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Secondary Alkylboronic Acid Pinacol Ester
The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of a secondary alkylboronic acid pinacol ester with an aryl bromide. This protocol can be adapted for 2-phenylpropylboronic acid pinacol ester.
Reaction: Coupling of Cyclohexylboronic acid pinacol ester with 4-bromo-N,N-dimethylaniline.
Materials:
-
Cyclohexylboronic acid pinacol ester (1.2 equiv)
-
4-bromo-N,N-dimethylaniline (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (5:1 mixture, 0.2 M)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromo-N,N-dimethylaniline (1.0 equiv), cyclohexylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add the toluene/H₂O (5:1) solvent mixture to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically demanding secondary alkylboronic esters. The ligand facilitates the oxidative addition of the aryl bromide and promotes the reductive elimination of the product.
-
Base and Solvent: A moderately strong base like K₃PO₄ is used to promote the formation of the boronate species necessary for transmetalation without causing significant decomposition of the starting materials or product. The biphasic toluene/water solvent system aids in dissolving both the organic reagents and the inorganic base, facilitating the reaction at the interface.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams visualize the key pathways and workflows.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
2-Phenylpropylboronic acid pinacol ester is a valuable reagent for introducing the 2-phenylpropyl moiety in Suzuki-Miyaura cross-coupling reactions. While its reactivity is slightly lower than that of the corresponding boronic acid and primary alkylboronic esters due to steric effects, its enhanced stability and ease of handling make it a practical choice for many applications in drug discovery and organic synthesis. The successful application of this and other secondary alkylboronic esters is highly dependent on the judicious choice of an appropriate palladium catalyst and ligand system, as well as optimized reaction conditions.
Future research in this area will likely focus on the development of more active and versatile catalyst systems that can efficiently couple a wider range of sterically demanding secondary and tertiary alkylboronic esters under even milder conditions. This will further expand the synthetic utility of these valuable building blocks in the construction of complex, three-dimensional molecules.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Kirchhoefer, P. L., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(7), 4699-4713. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Ester in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Alkylboronic Acids and Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Dreher, S. D., et al. (2008). Stereospecific Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 130(3), 918-919. [Link]
-
Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Sato, M., & Suzuki, A. (1995). Palladium-Catalyzed Inter- and Intramolecular Cross-Coupling Reactions of B-Alkyl-9-borabicyclo[3.3.1]nonane Derivatives with 1-Halo-1-alkenes and Aryl Halides. A New Route to the Stereospecific Synthesis of Alkenes and Arylated Alkanes. Journal of the American Chemical Society, 111(1), 314-321. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (C6F5)3B and Its Utility in Suzuki-Miyaura Reactions of Boronic Esters. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane, a member of the versatile class of pinacol boronic esters. While this compound is a valuable tool in organic synthesis, particularly in cross-coupling reactions, its disposal requires careful consideration of its potential hazards and chemical reactivity.
This document is designed to provide essential, immediate safety and logistical information. It is structured to empower you, the researcher, with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.
I. Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is critical. While a specific Safety Data Sheet (SDS) for this exact compound was not found, the general characteristics of pinacol boronic esters suggest a range of potential hazards.
Key Potential Hazards:
-
Flammability: Many organoboron compounds, particularly those with organic substituents, are flammable liquids or solids.[1][2][3] Always keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Irritation: Pinacol boronic esters can cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust or vapors and direct contact with the substance.[4][5]
-
Reactivity: While generally stable, some boronic esters can be air-sensitive.[5] They are typically incompatible with strong oxidizing agents and strong acids.[5]
-
Hazardous Decomposition: Combustion of organoboron compounds emits toxic fumes, including carbon oxides (CO, CO₂) and boron oxides.[5]
Risk Mitigation Strategy:
A pre-disposal risk assessment is mandatory. This involves:
-
Consulting the SDS: Always locate and thoroughly read the specific SDS for the exact chemical you are using. If an SDS is not available, treat the compound as hazardous, assuming the properties of similar chemicals in its class.
-
Evaluating the Quantity: The disposal procedure for a few milligrams from a reaction workup will differ from that for a larger, bulk quantity.
-
Assessing the Work Environment: Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood.[5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling and disposing of any chemical, including this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use. | Prevents skin contact and potential irritation or absorption.[4] |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and, in the case of a fire, provides a crucial barrier. |
| Respiratory Protection | Generally not required for small quantities handled in a fume hood. For larger quantities or in case of a spill, a NIOSH-approved respirator may be necessary.[6] | Prevents inhalation of potentially irritating or harmful dusts or vapors.[6] |
III. Spill Management: A Plan for the Unexpected
Accidents happen. A clear and practiced spill management plan is essential.
For a Small Spill (typically <100 mL of a solution or a few grams of solid):
-
Alert & Evacuate: Alert personnel in the immediate area. If the substance is volatile or dusty, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collect & Package: Transfer the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Emergency Spill Response Workflow
Caption: Workflow for handling a chemical spill.
IV. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[5] All chemical waste must be handled in accordance with local, state, and federal regulations.[6]
Step 1: Waste Segregation
-
Do not mix with other waste streams. [6] Keep boronic ester waste separate from other organic and inorganic waste to prevent potentially hazardous reactions.
-
Designate a specific, compatible waste container for boronic acid and boronic ester waste. This container should be made of a material that is compatible with organic compounds (e.g., high-density polyethylene or glass).
Step 2: Waste Collection
-
For Solid Waste: Carefully transfer the solid this compound into the designated waste container.
-
For Liquid Waste (e.g., in a solvent): Transfer the solution into the designated liquid waste container. If the compound is in a flammable solvent, the waste container should be stored in a flammables cabinet.
-
For Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be placed in a sealed bag and then into the solid hazardous waste container.
Step 3: Labeling
Proper labeling is crucial for the safety of all laboratory personnel and waste handlers. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents present and their approximate concentrations
-
The primary hazards (e.g., "Flammable," "Irritant")
-
The date the waste was first added to the container
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
If the compound or its solvent is flammable, the waste container must be stored in a grounded flammables safety cabinet.[2][3]
-
Keep the container tightly closed when not in use.[5]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
Disposal Decision Tree
Caption: Decision-making process for chemical disposal.
V. Decontamination of Glassware
For glassware that has come into contact with this compound, a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended before washing with soap and water. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
VI. Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper PPE usage, and systematic waste management, researchers can minimize risks and contribute to a safer laboratory environment. Always remember that these guidelines are a supplement to, not a replacement for, the specific instructions in the Safety Data Sheet and your institution's established safety protocols.
References
-
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane . PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
